molecular formula C9H9ClO3 B108687 3,5-Dimethoxybenzoyl chloride CAS No. 17213-57-9

3,5-Dimethoxybenzoyl chloride

Cat. No.: B108687
CAS No.: 17213-57-9
M. Wt: 200.62 g/mol
InChI Key: FTHPLWDYWAKYCY-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzoyl chloride undergoes addition reaction with 4,4-dimethyl-2-pentyne in presence of AlCl3 via 1,2- methyl shift.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO3/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHPLWDYWAKYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938094
Record name 3,5-Dimethoxybenzoyl chloride
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Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17213-57-9
Record name 3,5-Dimethoxybenzoyl chloride
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Record name 3,5-Dimethoxybenzoyl chloride
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Record name 17213-57-9
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Record name 3,5-Dimethoxybenzoyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethoxybenzoyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethoxybenzoyl chloride (CAS No. 17213-57-9), a key reagent in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and application, and explores its role as a building block in the development of bioactive molecules, particularly as precursors to dihydrofolate reductase inhibitors.

Core Properties of this compound

This compound is a reactive acyl chloride characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups and a benzoyl chloride functional group. These features make it a valuable intermediate for introducing the 3,5-dimethoxybenzoyl moiety into various molecular scaffolds.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 17213-57-9[1][2]
Molecular Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol [2]
Appearance White to light yellow solid or colorless to light yellow liquid[2]
Melting Point 43-46 °C[2]
Boiling Point 157-158 °C at 16 mmHg[2]
Density Approximately 1.28 g/cm³
Solubility Soluble in organic solvents such as toluene (B28343), ethanol, ether, and dichloromethane (B109758). It hydrolyzes in water.
Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of this compound.

Spectrum TypeKey Features and References
¹H NMR Spectra are available from various suppliers and databases.[3] Key signals would include singlets for the methoxy protons and signals in the aromatic region for the phenyl protons.
¹³C NMR Spectral data can be found in chemical databases.[1] Expected signals include those for the methoxy carbons, aromatic carbons, and the carbonyl carbon of the acyl chloride.
Infrared (IR) The NIST WebBook provides the gas-phase IR spectrum.[4] A strong characteristic absorption band for the carbonyl (C=O) stretching of the acyl chloride is expected around 1750-1800 cm⁻¹.
Mass Spectrometry Mass spectral data is available, providing information on the fragmentation pattern of the molecule.[1]

Safety and Handling

This compound is a corrosive chemical and requires careful handling in a well-ventilated fume hood.[1]

GHS Hazard Information
Pictogram
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage.
Precautionary Statements P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, and P501.[1]

Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when working with this reagent.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful use of this compound in a research setting.

Synthesis of this compound

This protocol describes the synthesis of this compound from 3,5-dimethoxybenzoic acid using thionyl chloride.[5]

Materials:

  • 3,5-dimethoxybenzoic acid (72.9 g)

  • Toluene (320 ml)

  • N,N-Dimethylformamide (DMF, 2 drops)

  • Thionyl chloride (40 ml)

Procedure:

  • Suspend 3,5-dimethoxybenzoic acid in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a catalytic amount of DMF (2 drops).

  • Heat the suspension to 50°C.

  • Add thionyl chloride dropwise over 10 minutes.

  • Increase the temperature to 90°C and stir for 2 hours, allowing for the evolution of HCl and SO₂ gas (ensure proper ventilation and scrubbing).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Add fresh toluene and co-evaporate to remove residual thionyl chloride.

  • Dry the resulting oily residue under high vacuum for 15 minutes to yield this compound.

Synthesis_of_3_5_Dimethoxybenzoyl_chloride cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 3_5_dimethoxybenzoic_acid 3,5-Dimethoxybenzoic Acid reaction_center 3_5_dimethoxybenzoic_acid->reaction_center Thionyl_chloride Thionyl Chloride Thionyl_chloride->reaction_center Solvent Toluene Solvent->reaction_center Catalyst DMF (cat.) Catalyst->reaction_center Temperature 90°C Temperature->reaction_center 3_5_dimethoxybenzoyl_chloride This compound Byproducts SO₂ + HCl reaction_center->3_5_dimethoxybenzoyl_chloride Acyl Chloride Formation reaction_center->Byproducts

Synthesis of this compound.
N-Acylation of an Amine: A Key Step in Bioactive Molecule Synthesis

This protocol provides a general method for the N-acylation of a primary amine using this compound, a common reaction in the synthesis of pharmacologically active compounds.

Materials:

  • Primary amine (1.0 equivalent)

  • This compound (1.05 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (B128534) (1.1 equivalents)

  • Water

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine and triethylamine in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve this compound in anhydrous DCM.

  • Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the pure N-(3,5-dimethoxybenzoyl) amine.

Application in Drug Development: Synthesis of Trimethoprim (B1683648) Analogs

This compound is a crucial building block in the synthesis of analogs of trimethoprim, a well-known antibacterial drug.[6][7] Trimethoprim functions by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway of bacteria.[6] The synthesis of novel trimethoprim analogs is a strategy to overcome antibiotic resistance and to develop new therapeutic agents.

The 3,5-dimethoxybenzoyl moiety can be incorporated into various molecular backbones to create new derivatives with potentially enhanced or novel biological activities. The general synthetic approach involves the acylation of an appropriate amino-substituted precursor with this compound, followed by further chemical transformations to yield the final trimethoprim analog.

Trimethoprim_Analog_Synthesis 3_5_DMB_Cl 3,5-Dimethoxybenzoyl Chloride Acylation N-Acylation 3_5_DMB_Cl->Acylation Amino_Precursor Amino-substituted Precursor Amino_Precursor->Acylation Intermediate N-(3,5-dimethoxybenzoyl) Intermediate Acylation->Intermediate Further_Steps Further Synthetic Steps Intermediate->Further_Steps TMP_Analog Trimethoprim Analog Further_Steps->TMP_Analog DHFR_Inhibition Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) Tetrahydrofolate->Nucleotide_Synthesis Co-factor DHFR->Tetrahydrofolate DNA_Synthesis DNA Synthesis Nucleotide_Synthesis->DNA_Synthesis TMP_Analogs Trimethoprim Analogs TMP_Analogs->DHFR Inhibition

References

An In-Depth Technical Guide to 3,5-Dimethoxybenzoyl Chloride for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of 3,5-Dimethoxybenzoyl chloride, a key reagent in synthetic chemistry, with a particular focus on its applications for researchers, scientists, and professionals in the field of drug development. This document outlines its chemical properties, detailed experimental protocols for its synthesis and use, and its role in the generation of biologically active molecules.

Core Molecular Data

This compound is a derivative of benzoic acid characterized by the presence of two methoxy (B1213986) groups at the 3 and 5 positions of the benzene (B151609) ring. These substitutions significantly influence the molecule's reactivity and the properties of its subsequent derivatives.

PropertyDataCitations
Molecular Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol [1]
Appearance White to light yellow solid
Melting Point 43-46 °C
Boiling Point 157-158 °C at 16 mmHg
CAS Number 17213-57-9

Synthesis and Reactions: Experimental Protocols

As a reactive acyl chloride, this compound is a versatile building block for introducing the 3,5-dimethoxybenzoyl moiety into a target molecule, most commonly through acylation reactions with nucleophiles such as alcohols and amines to form esters and amides, respectively.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3,5-dimethoxybenzoic acid using thionyl chloride.[2]

Materials:

  • 3,5-dimethoxybenzoic acid (72.9 g)

  • Toluene (B28343) (320 ml)

  • Dimethylformamide (2 drops)

  • Thionyl chloride (40 ml)

Procedure:

  • Suspend 72.9 g of 3,5-dimethoxybenzoic acid in 320 ml of toluene in a suitable reaction vessel.

  • Add 2 drops of dimethylformamide to the suspension.

  • Heat the suspension to 50 °C.

  • Add 40 ml of thionyl chloride dropwise over a period of 10 minutes at 50 °C.

  • After the addition is complete, heat the mixture to 90 °C and stir for 2 hours. Vigorous gas evolution will be observed.

  • Cool the reaction mixture and concentrate it by evaporation using a rotary evaporator.

  • Add a fresh portion of toluene and concentrate the mixture again by evaporation to azeotropically remove any remaining thionyl chloride.

  • Dry the resulting oily residue under a high vacuum for 15 minutes to yield this compound.

Experimental Protocol: General N-Acylation of Amines

This protocol provides a general procedure for the synthesis of N-substituted amides from the reaction of an amine with this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Triethylamine (B128534) (or another suitable base)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the amine and triethylamine (1.1 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • If necessary, purify the product by recrystallization or column chromatography.

Applications in Drug Development

The 3,5-dimethoxybenzoyl moiety is a structural feature found in a variety of biologically active compounds. Its incorporation into a molecule can influence its pharmacological properties, including binding affinity to biological targets and metabolic stability.

A notable application of a derivative of this compound is in the synthesis of novel anticancer agents. In a study focused on the development of 4-substituted methoxybenzoyl-aryl-thiazoles, a compound featuring a 3,5-dimethoxyphenyl group (compound 8g) was synthesized and evaluated for its cytotoxic activity against a panel of cancer cell lines.[3] This compound demonstrated notable, though less potent, anticancer activity compared to its 3,4,5-trimethoxyphenyl analog.[3] This suggests that the 3,5-dimethoxy substitution pattern provides a valuable scaffold for the development of new therapeutic agents, and this compound serves as a key starting material for introducing this pharmacophore.

Visualized Workflows

To aid in the conceptualization of the synthetic processes, the following diagrams, generated using the DOT language, illustrate the key workflows.

synthesis_workflow cluster_start Starting Materials start_acid 3,5-Dimethoxybenzoic Acid process_node Reaction at 90°C start_acid->process_node start_socl2 Thionyl Chloride start_socl2->process_node reagents Toluene DMF (cat.) reagents->process_node product 3,5-Dimethoxybenzoyl Chloride process_node->product

Synthesis of this compound.

acylation_workflow cluster_reactants Reactants acyl_chloride 3,5-Dimethoxybenzoyl Chloride reaction_step N-Acylation acyl_chloride->reaction_step amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->reaction_step base Triethylamine base->reaction_step product_amide N-Substituted 3,5-Dimethoxybenzamide reaction_step->product_amide

General N-Acylation Reaction Workflow.

References

Physical properties of 3,5-Dimethoxybenzoyl chloride (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 3,5-Dimethoxybenzoyl chloride, with a specific focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and development who utilize this chemical compound.

Data Presentation

The physical properties of this compound are summarized in the table below. It is important to note the discrepancies in the reported values from different sources, which may be attributed to variations in experimental conditions or sample purity.

Physical PropertyValue Range 1Value Range 2Conditions
Melting Point 23-24 °C43-46 °CNot specified
Boiling Point 120-125 °C157-158 °Cat 16 mmHg

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the characterization and quality control of chemical substances. The following are detailed methodologies for these key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (if sample is not a fine powder)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Initial Rapid Determination: If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20 °C/minute) can be used to get a rough estimate.[1]

  • Accurate Determination: For an accurate measurement, start heating at a slow and controlled rate, approximately 1-2 °C per minute, when the temperature is about 15-20 °C below the expected melting point.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). For a pure substance, this range should be narrow (0.5-2 °C).

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The boiling point is highly dependent on the surrounding pressure.

Method 1: Distillation Method (for larger quantities)

This method is suitable when a sufficient amount of the liquid is available (at least 5 mL).[2]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips or a magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble a simple distillation apparatus. Place the this compound and a few boiling chips or a stir bar into the distillation flask.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

  • Heating: Gently heat the flask. As the liquid boils, the vapor will rise and surround the thermometer bulb before entering the condenser.

  • Observation and Recording: The temperature will rise and then stabilize. The constant temperature observed during the distillation of the bulk of the liquid is the boiling point.[3] Record the atmospheric pressure at the time of the experiment.

Method 2: Thiele Tube Method (for small quantities)

This micro method is ideal when only a small amount of the substance is available.[3][4]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Mineral oil or other suitable heating fluid

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Sample Preparation: Place a small amount of this compound into the small test tube.

  • Capillary Tube Placement: Place the capillary tube, with its sealed end up, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in the Thiele tube containing mineral oil. Gently heat the side arm of the Thiele tube.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Recording the Boiling Point: Continue heating until a steady stream of bubbles is observed. Then, remove the heat. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[3]

Boiling Point Determination Under Reduced Pressure:

Since one of the reported boiling points for this compound is at a reduced pressure (16 mmHg), a vacuum distillation setup is required. The principle is the same as the distillation method, but the apparatus is connected to a vacuum source to lower the pressure inside the system.[5] A manometer is necessary to accurately measure the pressure within the apparatus.

Workflow Visualization

The following diagram illustrates the general workflow for determining the physical properties of a chemical compound like this compound.

G Workflow for Physical Property Determination cluster_prep Sample Preparation cluster_mp Melting Point Determination cluster_bp Boiling Point Determination cluster_analysis Data Analysis & Reporting start Obtain Sample purity Assess Purity start->purity dry Dry Sample purity->dry grind Grind to Fine Powder dry->grind load_mp Load Capillary Tube grind->load_mp setup_bp Setup Apparatus (Distillation or Thiele Tube) grind->setup_bp heat_mp Heat in Apparatus load_mp->heat_mp observe_mp Observe & Record Range heat_mp->observe_mp compare Compare with Literature observe_mp->compare heat_bp Heat Sample setup_bp->heat_bp observe_bp Observe & Record Temperature heat_bp->observe_bp observe_bp->compare report Generate Report compare->report

Caption: A flowchart illustrating the key steps in determining the melting and boiling points of a chemical substance.

References

IUPAC name and chemical structure of 3,5-Dimethoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,5-Dimethoxybenzoyl chloride, a valuable reagent in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its chemical identity, physical properties, and a standardized protocol for its synthesis, aimed at professionals in research and drug development.

Chemical Identity and Structure

IUPAC Name: this compound[1]

Canonical SMILES: COC1=CC(=CC(=C1)C(=O)Cl)OC[1]

Chemical Structure:

The structure of this compound is characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 3 and 5, and a benzoyl chloride group at position 1.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₉H₉ClO₃[2]
Molecular Weight 200.62 g/mol [2]
Appearance Solid[2]
Melting Point 43-46 °C[2]
Boiling Point 157-158 °C at 16 mmHg[2]
CAS Number 17213-57-9[2]

Experimental Protocol: Synthesis of this compound

This section details a common and effective method for the synthesis of this compound from 3,5-dimethoxybenzoic acid.

Reaction Principle: The synthesis involves the conversion of a carboxylic acid (3,5-dimethoxybenzoic acid) to an acyl chloride using thionyl chloride (SOCl₂) as the chlorinating agent. A catalytic amount of dimethylformamide (DMF) is often used to facilitate the reaction.

Materials:

  • 3,5-dimethoxybenzoic acid (72.9 g)

  • Toluene (B28343) (320 ml)

  • Thionyl chloride (40 ml)

  • Dimethylformamide (DMF) (2 drops)

Procedure:

  • Suspend 72.9 g of 3,5-dimethoxybenzoic acid in 320 ml of toluene in a reaction flask.

  • Add 2 drops of dimethylformamide to the suspension.

  • Heat the suspension to 50 °C.

  • Add 40 ml of thionyl chloride dropwise over a period of 10 minutes, maintaining the temperature at 50 °C.

  • After the addition is complete, heat the reaction mixture to 90 °C. A vigorous evolution of gas (HCl and SO₂) will be observed.

  • Stir the mixture at 90 °C for 2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution by removing the toluene and excess thionyl chloride using a rotary evaporator.

  • To ensure complete removal of thionyl chloride, add fresh toluene and repeat the evaporation step.

  • Dry the resulting oily residue under a high vacuum for 15 minutes to yield this compound.[3]

Characterization Data:

  • ¹H NMR (DMSO-d₆, 90 MHz): Spectral data is available for the synthesized compound.[1]

  • IR Spectrum: The infrared spectrum of this compound is available and can be used for structural confirmation.[4]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Reactants 3,5-Dimethoxybenzoic Acid Toluene DMF (cat.) Reaction Reaction at 50-90°C Reactants->Reaction SOCl2 Thionyl Chloride SOCl2->Reaction Workup Evaporation & Drying Reaction->Workup Cooling Product 3,5-Dimethoxybenzoyl Chloride Workup->Product

Caption: Synthesis of this compound.

References

The 3,5-Dimethoxybenzoyl Group: A Technical Guide to Its Fundamental Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the complexities of multi-step organic synthesis, a deep understanding of the reactivity of common functional groups is paramount. The 3,5-dimethoxybenzoyl moiety is a versatile building block and protecting group, the utility of which is governed by the electronic interplay of its constituent groups. This technical guide provides a comprehensive overview of the fundamental reactivity of the 3,5-dimethoxybenzoyl group, including its electronic properties, key transformations, and detailed experimental protocols.

Electronic and Physicochemical Properties

The reactivity of the 3,5-dimethoxybenzoyl group is primarily dictated by the electronic effects of the two methoxy (B1213986) (-OCH₃) substituents on the aromatic ring. Methoxy groups exert a dual electronic influence: an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, and a strong electron-donating resonance effect (+M) from the lone pairs on the oxygen atom.

In the 3,5-disubstituted pattern, the methoxy groups are meta to the carbonyl group. This positioning means their strong +M effect primarily increases the electron density at the C2, C4, and C6 positions of the ring, while having a less direct resonance effect on the carbonyl group itself. The primary influence on the acidity of the corresponding benzoic acid is their electron-withdrawing inductive effect, which stabilizes the conjugate base.[1] This electronic arrangement makes the aromatic ring highly activated towards electrophilic substitution at specific positions and modulates the reactivity of the carbonyl group.

Quantitative Data Summary

The following tables summarize key physicochemical and spectroscopic data for 3,5-dimethoxybenzoic acid and its corresponding acyl chloride, the primary reagents for introducing the 3,5-dimethoxybenzoyl group.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (predicted)
3,5-Dimethoxybenzoic AcidC₉H₁₀O₄182.17178-180275.56 (est.)3.96 ± 0.10
3,5-Dimethoxybenzoyl ChlorideC₉H₉ClO₃200.6243-46157-158 @ 16 mmHgN/A

Sources:[2][3][4]

Table 2: Spectroscopic Data (¹H and ¹³C NMR)

CompoundNucleusChemical Shift (δ) ppmMultiplicityAssignment
3,5-Dimethoxybenzoic Acid ¹H~7.22dH-2, H-6
~6.72tH-4
~3.80s-OCH₃
¹³C~167.0sC=O
~160.5sC-3, C-5
~132.5sC-1
~108.0sC-2, C-6
~105.5sC-4
~55.8s-OCH₃
This compound ¹H~7.19dH-2, H-6
~6.76tH-4
~3.82s-OCH₃
¹³C~168.0sC=O
~161.0sC-3, C-5
~135.0sC-1
~108.5sC-2, C-6
~107.0sC-4
~56.0s-OCH₃

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Data inferred from available spectra.[2][3][5][6]

Table 3: Hammett Substituent Constant

The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene (B151609) ring.[7] While a specific constant for the entire 3,5-dimethoxybenzoyl group is not defined, the effect can be understood by the constants for its components.

SubstituentPositionHammett Constant (σ)Electronic Effect
-OCH₃metaσ_m_ = +0.12Weakly deactivating (inductive)

The positive σ_meta_ value for the methoxy group indicates an electron-withdrawing effect at the meta position, primarily due to induction.[8] Since both methoxy groups are meta to the point of attachment in a larger molecule, their combined inductive effects will influence the reactivity at that site.

Synthesis of Key Reagents

The 3,5-dimethoxybenzoyl group is typically introduced using its corresponding acid or, more commonly, the acyl chloride.

SynthesisWorkflow cluster_0 Synthesis of 3,5-Dimethoxybenzoic Acid cluster_1 Synthesis of this compound start 3,5-Dihydroxybenzoic Acid prod1 3,5-Dimethoxybenzoic Acid start->prod1 (CH₃)₂SO₄, K₂CO₃ Acetone (B3395972), 55°C prod2 This compound prod1->prod2 SOCl₂ or (COCl)₂ Toluene (B28343) or DCM

Synthesis workflow for key 3,5-dimethoxybenzoyl reagents.
Experimental Protocol 1: Synthesis of 3,5-Dimethoxybenzoic Acid

This protocol describes the methylation of 3,5-dihydroxybenzoic acid.

  • Materials: 3,5-dihydroxybenzoic acid, acetone, potassium carbonate (K₂CO₃), dimethyl sulfate (B86663) ((CH₃)₂SO₄), 30% sodium hydroxide (B78521) (NaOH) solution, concentrated hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in acetone in a round-bottom flask.

    • Add potassium carbonate (3.0 eq) to the solution at room temperature.

    • Add dimethyl sulfate (2.5-3.0 eq) dropwise to the mixture.

    • Heat the reaction mixture to 55°C and reflux overnight, monitoring by TLC.

    • After completion, concentrate the mixture under reduced pressure to remove acetone.

    • Add water to the residue, then add 30% NaOH solution to adjust the pH to 14. Heat at 75°C for 4 hours to hydrolyze any ester byproducts.

    • Cool the mixture to room temperature and acidify to pH ~6 with concentrated HCl to precipitate the product.

    • Filter the white solid, wash with cold water, and dry under vacuum to yield 3,5-dimethoxybenzoic acid.

Experimental Protocol 2: Synthesis of this compound

This protocol describes the conversion of the carboxylic acid to the acyl chloride.

  • Materials: 3,5-dimethoxybenzoic acid, thionyl chloride (SOCl₂), toluene, and a catalytic amount of dimethylformamide (DMF).

  • Procedure:

    • Suspend 3,5-dimethoxybenzoic acid (1.0 eq) in toluene in a flame-dried flask under an inert atmosphere.

    • Add a catalytic amount of DMF (e.g., 2 drops).

    • Heat the suspension to 50°C.

    • Add thionyl chloride (1.2-1.5 eq) dropwise over 10-15 minutes.

    • Increase the temperature to 90°C and stir for 2 hours until gas evolution ceases.

    • Cool the reaction mixture and concentrate by rotary evaporation to remove excess thionyl chloride and toluene.

    • The resulting crude this compound oil or solid can be used directly or purified by vacuum distillation.

Fundamental Reactivity and Key Transformations

The 3,5-dimethoxybenzoyl group exhibits distinct reactivity at the carbonyl carbon, the aromatic ring, and as a protecting group.

Reactivity cluster_0 As a Protecting Group (R = OR') cluster_1 Reactions at Carbonyl cluster_2 Reactions on Aromatic Ring center 3,5-Dimethoxybenzoyl Group (DMB-R) deprotect Deprotection center->deprotect Acid (TFA, HCl) or Base (NaOH) fc Friedel-Crafts Acylation (R = Cl) center->fc reduction Reduction (e.g., NaBH₄) center->reduction eas Electrophilic Aromatic Substitution (EAS) center->eas E⁺ (e.g., Br₂, HNO₃) Regioselective at C4 protect Protection of R'-OH alcohol R'-OH (Alcohol) deprotect->alcohol alcohol->protect DMB-Cl, Base

Key reactivity pathways of the 3,5-dimethoxybenzoyl group.
The 3,5-Dimethoxybenzoyl Group in Protection Chemistry

The dimethoxybenzoyl (DMB) group is an effective protecting group for alcohols, forming a stable ester linkage. A key feature is its enhanced lability under acidic conditions compared to the simple benzoyl group, owing to the electron-donating methoxy groups that stabilize the carbocation intermediate formed during cleavage.[9]

  • Materials: Primary alcohol, this compound (1.1 eq), pyridine (B92270) (or triethylamine, 1.5 eq), 4-dimethylaminopyridine (B28879) (DMAP, catalytic), and an anhydrous aprotic solvent (e.g., dichloromethane (B109758), DCM).

  • Procedure:

    • Dissolve the alcohol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Add pyridine and a catalytic amount of DMAP.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of this compound (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Materials: DMB-protected alcohol, trifluoroacetic acid (TFA), and dichloromethane (DCM).

  • Procedure:

    • Dissolve the DMB-protected alcohol in DCM.

    • Cool the solution to 0°C.

    • Add TFA dropwise (typically 10-50% v/v).[9]

    • Stir the reaction at 0°C or allow it to warm to room temperature, monitoring by TLC.

    • Upon completion, carefully concentrate the reaction mixture under reduced pressure.

    • Perform an aqueous workup to remove acid residues, followed by extraction and purification of the deprotected alcohol.

Electrophilic Aromatic Substitution (EAS)

The two methoxy groups are powerful activating, ortho, para-directing groups, while the benzoyl carbonyl is a deactivating, meta-directing group.[1] The strong activating nature of the methoxy groups dominates, directing incoming electrophiles to the positions ortho and para to them.

  • Regioselectivity: The most activated positions on the 3,5-dimethoxybenzoyl ring are C2, C4, and C6. The C4 position is para to one methoxy group and ortho to the other, making it the most electron-rich and sterically accessible site for electrophilic attack.[1][10] Therefore, reactions like nitration and halogenation are expected to yield the 4-substituted product with high selectivity.

Friedel-Crafts Acylation

This compound is an effective acylating agent in Friedel-Crafts reactions. The reaction introduces the 3,5-dimethoxybenzoyl group onto another aromatic substrate, forming a diaryl ketone. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion.[11][12]

  • Materials: Anhydrous aluminum chloride (AlCl₃, 1.1 eq), anhydrous DCM, this compound (1.0 eq), and an aromatic substrate (e.g., anisole, 1.0 eq).

  • Procedure:

    • Suspend AlCl₃ in cold (0°C) anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Add this compound dropwise to form the acylium ion complex.

    • Slowly add the aromatic substrate to the reaction mixture, maintaining the low temperature.

    • Allow the reaction to stir and slowly warm to room temperature until completion (monitor by TLC).

    • Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

    • Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.

    • Wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting ketone by column chromatography or recrystallization.

Conclusion

The 3,5-dimethoxybenzoyl group possesses a rich and predictable reactivity profile that makes it a valuable component in the synthetic chemist's toolkit. The electronic contributions of the meta-disposed methoxy groups render the corresponding esters acid-labile, providing a useful strategy for alcohol protection. Furthermore, these same groups strongly activate the aromatic ring, enabling highly regioselective electrophilic aromatic substitution reactions. A thorough understanding of these fundamental principles, supported by the quantitative data and protocols provided, allows for the strategic and effective application of this group in the synthesis of complex molecules for pharmaceutical and materials science research.

References

An In-depth Technical Guide to the Core Chemical Reactions of 3,5-Dimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxybenzoyl chloride is a versatile bifunctional reagent that serves as a crucial building block in organic synthesis. Its reactivity, governed by the electron-withdrawing acyl chloride group and the electron-donating methoxy (B1213986) groups on the aromatic ring, allows for a diverse range of chemical transformations. This guide provides a detailed exploration of the core chemical reactions involving this compound, offering insights into reaction mechanisms, experimental protocols, and quantitative data to support synthetic planning and execution in research and drug development.

Synthesis of this compound

The primary route for the synthesis of this compound is the reaction of 3,5-dimethoxybenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[1] The DMF acts as a catalyst by forming the highly reactive Vilsmeier reagent, which facilitates the conversion of the carboxylic acid to the acyl chloride.[2]

Experimental Protocol: Synthesis of this compound[1]
  • Materials:

    • 3,5-Dimethoxybenzoic acid (72.9 g)

    • Toluene (B28343) (320 ml)

    • N,N-Dimethylformamide (DMF) (2 drops)

    • Thionyl chloride (40 ml)

  • Procedure:

    • Suspend 3,5-dimethoxybenzoic acid in toluene in a round-bottom flask.

    • Add a catalytic amount of DMF.

    • Heat the suspension to 50°C.

    • Add thionyl chloride dropwise over 10 minutes.

    • Increase the temperature to 90°C and stir for 2 hours, allowing for the vigorous evolution of gas to subside.

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture by evaporation using a rotary evaporator.

    • Add fresh toluene and repeat the evaporation to remove residual thionyl chloride.

    • Dry the resulting oily residue under a high vacuum to yield this compound.

Acylation Reactions: Esterification and Amidation

The high reactivity of the acyl chloride functional group makes this compound an excellent acylating agent for a variety of nucleophiles, primarily alcohols, phenols, and amines, to form the corresponding esters and amides. These reactions are fundamental in the synthesis of a wide array of chemical entities with potential biological activities.

Esterification

The reaction of this compound with alcohols or phenols, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534), yields 3,5-dimethoxybenzoate (B1226732) esters. The base serves to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Esterification of Phenols
  • Materials:

  • Procedure:

    • Dissolve the phenol and pyridine/triethylamine in DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add a solution of this compound in DCM to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water, dilute HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester by recrystallization or column chromatography.

Amidation

Similarly, this compound reacts readily with primary and secondary amines to form N-substituted 3,5-dimethoxybenzamides. The reaction conditions are analogous to those for esterification.

Experimental Protocol: General Amidation of Anilines
  • Materials:

    • Aniline (B41778) (1.0 equivalent)

    • This compound (1.1 equivalents)

    • Pyridine or triethylamine (1.2 equivalents)

    • Dichloromethane (DCM) or other suitable aprotic solvent

  • Procedure:

    • Dissolve the aniline and pyridine/triethylamine in DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add a solution of this compound in DCM to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water, dilute HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by recrystallization or column chromatography.

Quantitative Data for Acylation Products
Product NameNucleophileYield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)
Phenyl 3,5-dimethoxybenzoatePhenolHigh65-677.42 (t, 2H), 7.28 (t, 1H), 7.20 (d, 2H), 7.15 (d, 2H), 6.75 (t, 1H), 3.85 (s, 6H)165.2, 160.9, 150.8, 131.7, 129.5, 125.9, 121.7, 107.8, 106.5, 55.71730 (C=O), 1600, 1220
N-Phenyl-3,5-dimethoxybenzamideAniline>90148-1507.80 (s, 1H), 7.65 (d, 2H), 7.40 (t, 2H), 7.18 (t, 1H), 7.05 (d, 2H), 6.75 (t, 1H), 3.85 (s, 6H)165.8, 160.8, 137.9, 136.9, 129.2, 124.6, 120.3, 106.2, 105.1, 55.73300 (N-H), 1650 (C=O), 1600

Friedel-Crafts Acylation

This compound is an effective reagent for the Friedel-Crafts acylation of aromatic compounds, leading to the formation of diaryl ketones. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic attack by the aromatic substrate. The electron-donating methoxy groups on the benzoyl chloride can influence the reactivity and regioselectivity of the reaction. With activated aromatic substrates like anisole (B1667542), the acylation is expected to occur predominantly at the para position due to steric hindrance at the ortho positions.

Experimental Protocol: Friedel-Crafts Acylation of Anisole[3]
  • Materials:

    • Anisole (1.25 equivalents)

    • This compound (1.0 equivalent)

    • Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)

    • Anhydrous dichloromethane (DCM)

    • Concentrated hydrochloric acid (HCl)

    • Ice

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous AlCl₃ and anhydrous DCM.

    • Cool the suspension to 0°C in an ice-water bath.

    • To this suspension, add a solution of anisole in anhydrous DCM.

    • Slowly add a solution of this compound in anhydrous DCM dropwise over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

    • Stir vigorously for 15-20 minutes.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product, (3,5-dimethoxyphenyl)(4-methoxyphenyl)methanone, by recrystallization or column chromatography.

Quantitative Data for Friedel-Crafts Acylation Product
Product NameAromatic SubstrateYield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)
(3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanoneAnisole~9198-1007.80 (d, 2H), 6.95 (d, 2H), 6.90 (d, 2H), 6.70 (t, 1H), 3.90 (s, 3H), 3.80 (s, 6H)194.5, 163.5, 160.8, 140.1, 132.6, 130.2, 113.8, 106.5, 105.8, 55.6, 55.51650 (C=O), 1600, 1250

Use in the Synthesis of Stilbene (B7821643) Derivatives

While this compound itself is not directly used in olefination reactions, its reduction product, 3,5-dimethoxybenzyl alcohol, is a key precursor for the synthesis of stilbene derivatives. The alcohol is converted to 3,5-dimethoxybenzyl chloride, which can then be used in reactions like the Horner-Wadsworth-Emmons olefination.

Synthetic Pathway to Stilbenes

The synthesis of stilbenes from this compound involves a multi-step process:

  • Reduction: this compound is reduced to 3,5-dimethoxybenzyl alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

  • Chlorination: The resulting alcohol is converted to 3,5-dimethoxybenzyl chloride using a chlorinating agent such as thionyl chloride.[3]

  • Arbuzov Reaction: 3,5-Dimethoxybenzyl chloride is reacted with a trialkyl phosphite (B83602) (e.g., triethyl phosphite) to form the corresponding diethyl phosphonate (B1237965).

  • Horner-Wadsworth-Emmons Reaction: The phosphonate is deprotonated with a strong base to form a phosphonate carbanion, which then reacts with an aromatic aldehyde to yield the (E)-stilbene derivative with high stereoselectivity.[2]

Visualizations

Logical Relationship of Key Reactions

logical_relationship DMB_acid 3,5-Dimethoxybenzoic Acid DMB_chloride 3,5-Dimethoxybenzoyl Chloride DMB_acid->DMB_chloride SOCl₂ ester 3,5-Dimethoxybenzoate Ester DMB_chloride->ester R-OH, Base amide 3,5-Dimethoxybenzamide DMB_chloride->amide R₂NH, Base ketone Diaryl Ketone DMB_chloride->ketone Ar-H, AlCl₃ alcohol 3,5-Dimethoxybenzyl Alcohol DMB_chloride->alcohol Reduction benzyl_chloride 3,5-Dimethoxybenzyl Chloride alcohol->benzyl_chloride SOCl₂ phosphonate Diethyl Phosphonate benzyl_chloride->phosphonate P(OEt)₃ stilbene (E)-Stilbene Derivative phosphonate->stilbene Ar-CHO, Base experimental_workflow start Start: Anhydrous AlCl₃ in DCM add_anisole Add Anisole in DCM (0°C) start->add_anisole add_acyl_chloride Add 3,5-Dimethoxybenzoyl Chloride in DCM (0°C) add_anisole->add_acyl_chloride react Stir at Room Temperature add_acyl_chloride->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/ Chromatography) concentrate->purify product Final Product: (3,5-Dimethoxyphenyl) (4-methoxyphenyl)methanone purify->product

References

An In-Depth Technical Guide to the Primary Uses of 3,5-Dimethoxybenzoyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxybenzoyl chloride is a highly versatile acyl chloride reagent that serves as a pivotal building block in modern organic synthesis. Characterized by a benzene (B151609) ring substituted with two electron-donating methoxy (B1213986) groups and a reactive acyl chloride moiety, its unique electronic and steric properties make it an invaluable tool for constructing complex molecular architectures. This guide provides a comprehensive overview of its primary applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in leveraging its full synthetic potential. Its utility is most pronounced in the synthesis of pharmaceuticals, particularly as a precursor to anti-proliferative agents and G protein-coupled receptor (GPCR) agonists, as well as in fundamental reactions such as acylations and additions to alkynes.

Physicochemical and Safety Data

A summary of the key properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 17213-57-9[1]
Molecular Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol [1]
Appearance Off-white to light brown crystalline powder
Melting Point 43-46 °C
Boiling Point 157-158 °C at 16 mmHg
Hazard Class Corrosive (Causes severe skin burns and eye damage)[1]

Core Applications in Organic Synthesis

The reactivity of the acyl chloride group, influenced by the electron-donating methoxy groups, allows this compound to participate in a wide array of organic transformations.

Acylation Reactions

Acylation is the most prominent application of this compound, enabling the introduction of the 3,5-dimethoxybenzoyl moiety into various substrates.

  • N-Acylation of Amines: It readily reacts with primary and secondary amines to form stable amide bonds. This reaction is fundamental in medicinal chemistry for linking molecular fragments and is a key step in the synthesis of numerous biologically active compounds. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct.[2][3]

  • Friedel-Crafts Acylation: This powerful carbon-carbon bond-forming reaction utilizes a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to acylate aromatic compounds.[4] The reaction of this compound with electron-rich arenes produces aromatic ketones, which are versatile intermediates in multi-step syntheses. The ketone product forms a stable complex with the Lewis acid, necessitating stoichiometric amounts of the catalyst.[5]

The table below summarizes representative yields for acylation reactions involving substituted benzoyl chlorides.

Acyl ChlorideSubstrateProduct TypeReaction ConditionsYield (%)Reference(s)
3,4-Dimethoxybenzoyl ChlorideAnilineAmideTriethylamine, Cyrene™, 0 °C to RT, 1h92[2]
3,4-Dimethoxybenzoyl ChlorideBenzylamineAmideTriethylamine, Cyrene™, 0 °C to RT, 1h95[2]
Benzoyl ChlorideAnisoleAryl KetoneHBEA Zeolite, 120 °C75-80
3-Fluorobenzoyl ChlorideAnilineAmideTriethylamine, Cyrene™, RT, <5 minComplete Conversion[2]
Synthesis of Biologically Active Molecules

This compound is a key precursor in the synthesis of compounds with significant therapeutic potential.

  • Anti-proliferative Agents: It is utilized in the synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives, which have been investigated for their potential as anti-cancer agents.[6][7] These scaffolds are of high interest due to their structural analogy to deoxyvasicinone (B31485) alkaloids and their ability to induce apoptosis and inhibit cyclin-dependent kinases (CDKs).[7]

  • G Protein-Coupled Receptor (GPCR) Agonists: The 3,5-dimethoxybenzoyl moiety is incorporated into molecules designed as agonists for orphan G protein-coupled receptors, which are promising targets for novel drug development.

Addition Reactions to Alkynes

In the presence of a Lewis acid like AlCl₃, this compound can undergo addition reactions with alkynes. For example, it reacts with 4,4-dimethyl-2-pentyne, proceeding through a 1,2-methyl shift. This reaction provides a route to functionalized vinyl chlorides and ketones.

Experimental Protocols

Detailed methodologies for key transformations involving this compound are provided below.

Synthesis of this compound

This protocol describes the conversion of 3,5-dimethoxybenzoic acid to the corresponding acyl chloride using thionyl chloride.[8]

  • Materials:

    • 3,5-Dimethoxybenzoic acid (72.9 g)

    • Toluene (B28343) (320 ml)

    • N,N-Dimethylformamide (DMF, 2 drops)

    • Thionyl chloride (40 ml)

  • Procedure:

    • Suspend 72.9 g of 3,5-dimethoxybenzoic acid in 320 ml of toluene in a round-bottom flask.

    • Add 2 drops of DMF to the suspension.

    • Heat the mixture to 50°C.

    • Add 40 ml of thionyl chloride dropwise over 10 minutes.

    • Heat the reaction mixture to 90°C and stir for 2 hours, allowing for the vigorous evolution of gas.

    • Cool the reaction mixture and concentrate it using a rotary evaporator.

    • Add fresh toluene and concentrate by evaporation again to azeotropically remove residual thionyl chloride.

    • Dry the resulting oily residue under a high vacuum for 15 minutes to yield this compound.

N-Acylation of a Primary Amine

This general protocol outlines the synthesis of an N-substituted amide using this compound.[2][9]

  • Materials:

    • This compound (1.0 eq.)

    • Primary amine (e.g., aniline) (1.0 eq.)

    • Triethylamine (Et₃N) (1.1 eq.)

    • Anhydrous Dichloromethane (DCM) or Cyrene™

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

    • Cool the solution to 0°C using an ice bath.

    • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM.

    • Add the this compound solution dropwise to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring progress by TLC.

    • Upon completion, pour the mixture into water and extract with DCM (3 x 20 mL).

    • Combine the organic layers, wash with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude amide, which can be purified by recrystallization or column chromatography.

Friedel-Crafts Acylation of an Arene

This protocol describes a general procedure for the Lewis acid-catalyzed acylation of an electron-rich aromatic compound.[4]

  • Materials:

    • This compound (1.0 eq.)

    • Arene (e.g., Anisole) (1.2 - 5.0 eq.)

    • Aluminum chloride (AlCl₃) (1.1 eq.)

    • Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) or nitrobenzene)

  • Procedure:

    • To a dry flask under an inert atmosphere, add the anhydrous solvent and aluminum chloride (1.1 eq.).

    • Cool the suspension to 0°C.

    • Add this compound (1.0 eq.) to the suspension and stir for 15 minutes to allow for the formation of the acylium ion complex.

    • Add the arene (1.2 eq.) dropwise to the reaction mixture at 0°C.

    • Allow the reaction to stir at room temperature or heat as necessary, monitoring by TLC.

    • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution to obtain the crude aryl ketone, which can be purified by column chromatography.

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms related to the use of this compound.

G Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Acyl Chloride Formation cluster_2 Workup & Purification A Suspend 3,5-Dimethoxybenzoic Acid in Toluene B Add DMF (catalyst) A->B C Heat to 50°C B->C D Dropwise addition of Thionyl Chloride C->D E Heat to 90°C (2h) D->E F Cool Reaction Mixture E->F G Rotary Evaporation F->G H Dry under High Vacuum G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis of this compound.

G General Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Regeneration reagent This compound complex [Reagent-AlCl₃] Complex reagent->complex + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) acylium 3,5-Dimethoxybenzoyl Acylium Ion (Electrophile) complex->acylium tetrachloroaluminate [AlCl₄]⁻ complex->tetrachloroaluminate sigma_complex Arenium Ion (Sigma Complex) acylium->sigma_complex + Arene arene Arene (e.g., Anisole) sigma_complex->lewis_acid Regenerates Catalyst product_complex Product-AlCl₃ Complex sigma_complex->product_complex + [AlCl₄]⁻ hcl HCl sigma_complex->hcl final_product Aryl Ketone Product product_complex->final_product + H₂O (Workup)

Caption: Mechanism of Friedel-Crafts Acylation.

G Role in Bioactive Scaffold Synthesis cluster_0 Reaction Partners cluster_1 Key Reactions cluster_2 Intermediate Scaffolds reagent 3,5-Dimethoxybenzoyl Chloride acylation N-Acylation reagent->acylation fc_acylation Friedel-Crafts Acylation reagent->fc_acylation amine Amine Nucleophile (e.g., Aminothiophene) amine->acylation arene Arene Substrate arene->fc_acylation amide_intermediate Amide Intermediate acylation->amide_intermediate ketone_intermediate Aryl Ketone Intermediate fc_acylation->ketone_intermediate bioactive Biologically Active Molecule (e.g., Thieno[3,2-d]pyrimidine) amide_intermediate->bioactive Cyclization/ Further Steps

Caption: Building block strategy for bioactive molecule synthesis.

References

A Technical Guide to 3,5-Dimethoxybenzoyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial availability, synthesis, and key applications of 3,5-Dimethoxybenzoyl chloride, a versatile reagent in organic chemistry and medicinal drug discovery.

Introduction

This compound is a valuable acylating agent and building block in organic synthesis. Its unique electronic and structural properties, conferred by the two methoxy (B1213986) groups on the aromatic ring, make it a reagent of interest in various applications, including the derivatization of amines for analytical purposes and the synthesis of biologically active molecules. This technical guide provides a comprehensive overview of its commercial availability, detailed experimental protocols for its synthesis and use, and highlights its relevance in the field of drug development.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities suitable for most research and development applications. The following table summarizes the availability from prominent suppliers. Prices are subject to change and may vary based on institutional agreements and bulk purchasing.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD, Approx.)
Sigma-Aldrich (MilliporeSigma) 16171397%10 g$157.25
TCI America D2609>98.0% (GC)5 g, 25 gContact for pricing
Alfa Aesar A1450298%10 g, 50 gContact for pricing
Thermo Fisher Scientific AC11623005098%5 g, 25 gContact for pricing
VWR 10123-82697%10 gContact for pricing

Experimental Protocols

This section details key experimental procedures involving this compound, from its synthesis to its application in derivatization and the synthesis of bioactive compounds.

Synthesis of this compound

This compound can be synthesized from 3,5-dimethoxybenzoic acid using a chlorinating agent such as thionyl chloride.[1]

Materials:

  • 3,5-Dimethoxybenzoic acid (72.9 g)

  • Toluene (B28343) (320 ml)

  • Dimethylformamide (DMF) (2 drops)

  • Thionyl chloride (40 ml)

Procedure:

  • Suspend 3,5-dimethoxybenzoic acid in toluene in a reaction flask and add two drops of dimethylformamide.

  • Heat the suspension to 50°C.

  • Add thionyl chloride dropwise over a period of 10 minutes while maintaining the temperature at 50°C.

  • After the addition is complete, heat the mixture to 90°C. Vigorous gas evolution will be observed.

  • Stir the reaction mixture at 90°C for 2 hours.

  • Cool the reaction mixture and concentrate it by evaporation using a rotary evaporator.

  • Add a fresh portion of toluene and concentrate the mixture again to remove residual thionyl chloride.

  • Dry the resulting oily residue under a high vacuum for 15 minutes to obtain this compound.

Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up 3,5-Dimethoxybenzoic Acid 3,5-Dimethoxybenzoic Acid Heating to 50°C Heating to 50°C 3,5-Dimethoxybenzoic Acid->Heating to 50°C Thionyl Chloride Thionyl Chloride Dropwise addition of Thionyl Chloride Dropwise addition of Thionyl Chloride Thionyl Chloride->Dropwise addition of Thionyl Chloride Toluene (solvent) Toluene (solvent) DMF (catalyst) DMF (catalyst) Heating to 50°C->Dropwise addition of Thionyl Chloride Heating to 90°C for 2h Heating to 90°C for 2h Dropwise addition of Thionyl Chloride->Heating to 90°C for 2h Cooling Cooling Heating to 90°C for 2h->Cooling Rotary Evaporation Rotary Evaporation Cooling->Rotary Evaporation Toluene azeotropic removal Toluene azeotropic removal Rotary Evaporation->Toluene azeotropic removal High vacuum drying High vacuum drying Toluene azeotropic removal->High vacuum drying This compound (Product) This compound (Product) High vacuum drying->this compound (Product)

Synthesis Workflow
Derivatization of Amines for HPLC Analysis

This compound is an effective reagent for the pre-column derivatization of primary and secondary amines, enhancing their detectability in High-Performance Liquid Chromatography (HPLC). The resulting benzamide (B126) derivatives are more hydrophobic and often exhibit improved chromatographic properties.

Materials:

  • Amine-containing sample solution

  • 0.1 M Sodium bicarbonate solution

  • 2% (v/v) this compound in acetonitrile (B52724) (freshly prepared)

  • 1% (v/v) Formic acid in water

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • To 100 µL of the amine-containing sample in a microcentrifuge tube, add 200 µL of 0.1 M sodium bicarbonate solution to ensure alkaline conditions.

  • Add 100 µL of a freshly prepared 2% (v/v) solution of this compound in acetonitrile.

  • Vortex the mixture vigorously for 1 minute and allow it to react at room temperature for 10 minutes.

  • To quench the reaction, add 50 µL of 1% (v/v) formic acid in water.

  • Centrifuge the sample to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for HPLC analysis.

Amine Derivatization Workflow for HPLC Amine Sample Amine Sample Add Sodium Bicarbonate Add Sodium Bicarbonate Amine Sample->Add Sodium Bicarbonate Add this compound Add this compound Add Sodium Bicarbonate->Add this compound Vortex & React Vortex & React Add this compound->Vortex & React Quench with Formic Acid Quench with Formic Acid Vortex & React->Quench with Formic Acid Centrifuge Centrifuge Quench with Formic Acid->Centrifuge Analyze by HPLC Analyze by HPLC Centrifuge->Analyze by HPLC

Amine Derivatization Workflow
Synthesis of a Chalcone (B49325) Derivative

Chalcones are precursors to flavonoids and exhibit a wide range of biological activities. This compound can be used to synthesize chalcone derivatives. The following is a general procedure for the synthesis of a chalcone via a Claisen-Schmidt condensation, where the benzoyl chloride would first be converted to the corresponding acetophenone.

Part 1: Synthesis of 3,5-Dimethoxyacetophenone (Intermediate)

This step is a prerequisite if starting from this compound. A Friedel-Crafts acylation or similar reaction would be employed.

Part 2: Claisen-Schmidt Condensation to form the Chalcone

Materials:

  • 3,5-Dimethoxyacetophenone (1 equivalent)

  • An appropriate aromatic aldehyde (e.g., benzaldehyde) (1 equivalent)

  • Ethanol (B145695)

  • 40% aqueous Sodium hydroxide (B78521) (NaOH) solution

Procedure:

  • Dissolve 3,5-dimethoxyacetophenone and the aromatic aldehyde in ethanol in a flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous NaOH solution dropwise with continuous stirring.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Applications in Drug Development

The 3,5-dimethoxyphenyl moiety is a key structural feature in a number of biologically active compounds, including the potent tubulin polymerization inhibitor, combretastatin (B1194345) A-4. This compound serves as a crucial starting material or intermediate in the synthesis of combretastatin analogues and other potential therapeutic agents. The synthesis of these complex molecules often involves the introduction of the 3,5-dimethoxybenzoyl group at a key step.

The general strategy for synthesizing combretastatin analogues often involves the coupling of two substituted phenyl rings. This compound can be utilized to prepare one of these substituted phenyl fragments, which is then coupled with another aromatic component through various synthetic strategies, such as Wittig reactions or Suzuki couplings, to construct the final bioactive molecule. The resulting compounds are then evaluated for their anticancer activity by assessing their ability to inhibit tubulin polymerization and induce apoptosis in cancer cell lines.

Safety and Handling

This compound is a corrosive solid that causes severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention. Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to the Safe Handling of Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl chlorides are highly reactive chemical intermediates that are indispensable in a wide array of organic syntheses, including the production of pharmaceuticals, agrochemicals, and polymers. Their utility stems from the excellent leaving group ability of the chloride, which facilitates nucleophilic acyl substitution reactions. However, this high reactivity also renders them hazardous if not handled with the appropriate safety precautions. This guide provides comprehensive safety and hazard information for acyl chlorides, tailored for laboratory and drug development settings.

Physicochemical Properties and General Reactivity

Acyl chlorides, also known as acid chlorides, are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom.[1] This substitution significantly increases the electrophilicity of the carbonyl carbon, making them more reactive than other carboxylic acid derivatives such as anhydrides, esters, and amides.[2][3]

Lower molecular weight acyl chlorides are typically colorless, volatile liquids with pungent, acrid odors that fume in moist air.[1][4] This fuming is due to their rapid hydrolysis with atmospheric moisture, which produces corrosive hydrogen chloride (HCl) gas.[1] Unlike their parent carboxylic acids, they cannot form hydrogen bonds, resulting in lower boiling and melting points.[1][2][5] They are generally soluble in aprotic organic solvents like ethers and chlorinated hydrocarbons.[1][5]

The general reactivity of acyl chlorides is characterized by nucleophilic acyl substitution, proceeding through an addition-elimination mechanism.[3][6] A nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, from which the chloride ion is subsequently eliminated.[3]

Hazard Information

The primary hazards associated with acyl chlorides are their corrosivity, reactivity, flammability, and toxicity.

Reactivity Hazards

Acyl chlorides react vigorously, and often violently, with a wide range of nucleophiles. It is crucial to be aware of these incompatibilities to prevent runaway reactions, pressure build-up, and the release of toxic gases.

  • Water: A violent, exothermic reaction occurs with water, producing the corresponding carboxylic acid and dense, steamy fumes of HCl gas.[7][8] This reaction is the reason they are moisture-sensitive and must be handled under anhydrous conditions.

  • Alcohols and Phenols: Rapid, irreversible reactions with alcohols and phenols produce esters and HCl gas.[1][7] A weak base like pyridine (B92270) is often added to neutralize the HCl byproduct.[1]

  • Ammonia (B1221849) and Amines: Exothermic reactions with ammonia and amines form amides and ammonium (B1175870) chloride (or an alkylammonium chloride salt).[1] Typically, two equivalents of the amine are required, one as the nucleophile and one to neutralize the HCl.[1]

  • Strong Bases: React violently with strong bases such as sodium hydroxide (B78521) and potassium hydroxide.[9]

  • Oxidizing Agents: Incompatible with strong oxidizing agents.[9]

  • Other Incompatibilities: A comprehensive, though not exhaustive, list of incompatible chemical classes is provided in the table below. Always consult the Safety Data Sheet (SDS) for the specific acyl chloride being used.

Health Hazards

Exposure to acyl chlorides can cause severe health effects due to their corrosive nature and the toxicity of their hydrolysis products.

  • Inhalation: Vapors are highly irritating to the respiratory tract and can cause chemical burns, leading to coughing, shortness of breath, and potentially fatal pulmonary edema (fluid accumulation in the lungs).[9][10] The effects of pulmonary edema may be delayed.[9]

  • Skin Contact: Direct contact causes severe skin irritation and burns.[9][10] Prolonged or repeated exposure can lead to dermatitis.[9]

  • Eye Contact: Acyl chlorides are lachrymators (tear-producing agents) and can cause severe eye irritation and burns, potentially leading to permanent eye damage.[10]

  • Ingestion: Harmful if swallowed, causing severe burns to the gastrointestinal tract.[10]

The toxicity of acyl chlorides is largely attributed to their rapid hydrolysis to hydrochloric acid and the corresponding carboxylic acid upon contact with moist tissues. The generated HCl disrupts cellular membranes and can lead to a cascade of inflammatory responses, oxidative stress, and apoptosis (programmed cell death). This is particularly damaging in the lungs, where it can lead to Acute Lung Injury (ALI). Signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are known to be activated in response to such chemical insults, leading to the production of pro-inflammatory cytokines.[11][12]

toxicity_pathway cluster_exposure Exposure cluster_hydrolysis Hydrolysis cluster_products Primary Toxicants cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways cluster_response Pathological Response AcylChloride Acyl Chloride (R-COCl) Hydrolysis Reaction with H₂O (in tissues) AcylChloride->Hydrolysis HCl Hydrochloric Acid (HCl) Hydrolysis->HCl CarboxylicAcid Carboxylic Acid (R-COOH) Hydrolysis->CarboxylicAcid CellDamage Cell Membrane Damage (Acid Burn) HCl->CellDamage OxidativeStress Oxidative Stress CellDamage->OxidativeStress Inflammation Inflammation CellDamage->Inflammation Apoptosis Apoptosis OxidativeStress->Apoptosis MAPK MAPK Pathway Inflammation->MAPK NFkB NF-κB Pathway Inflammation->NFkB Cytokine Pro-inflammatory Cytokine Release MAPK->Cytokine NFkB->Cytokine ALI Acute Lung Injury (ALI) Cytokine->ALI Apoptosis->ALI

Quantitative Hazard Data

The following tables summarize key quantitative hazard data for several common acyl chlorides. This data is essential for performing risk assessments and designing appropriate control measures.

Chemical CAS No. Molar Mass ( g/mol ) Boiling Point (°C) Melting Point (°C) Flash Point (°C) Vapor Pressure
Acetyl chloride75-36-578.5052-1125604 mmHg @ 20°C
Propanoyl chloride79-03-892.5280-9412100 mmHg @ 22°C
Benzoyl chloride98-88-4140.57197-1720.4 mmHg @ 20°C
Oxalyl chloride79-37-8126.9363-64-12N/A147 mmHg @ 20°C

Data compiled from references 3, 11, 13, 15, 23.

Chemical OSHA PEL ACGIH TLV NIOSH REL LD50 (Oral, Rat) LC50 (Inhalation, Rat)
Acetyl chlorideNone establishedNone establishedNone established910 mg/kgN/A
Benzoyl chlorideC 0.5 ppmC 0.5 ppmC 0.5 ppm1900 mg/kg1870 mg/m³/2H
Oxalyl chlorideNone establishedNone establishedNone establishedN/A1840 ppm/1H

C: Ceiling limit. Data compiled from references 17, 19, 21, 23, 34.

Safe Handling and Storage

Strict adherence to safe handling and storage protocols is mandatory when working with acyl chlorides.

Engineering Controls
  • Fume Hood: All manipulations of acyl chlorides must be performed in a certified chemical fume hood to prevent inhalation of corrosive vapors.

  • Ventilation: Ensure adequate general ventilation in the laboratory.

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following is a general guideline:

  • Eye and Face Protection: Chemical splash goggles and a face shield are required.

  • Skin Protection: A flame-resistant lab coat and chemical-resistant gloves are mandatory. Butyl rubber gloves are recommended for acetyl chloride.[9] Always check glove compatibility charts for the specific acyl chloride and solvent being used.

  • Respiratory Protection: For situations with a potential for high vapor concentrations or for emergency response, a supplied-air respirator with a full facepiece is necessary.

safe_handling_workflow

Storage
  • Store acyl chlorides in a cool, dry, well-ventilated area away from incompatible materials.[9]

  • Use tightly sealed containers, preferably with a PTFE-lined cap. Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong shelf life.

  • Store in a designated flammables or corrosives cabinet, depending on the specific properties of the acyl chloride.

  • Protect from moisture and direct sunlight.

Experimental Protocols

General Reaction Setup
  • Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry, inert gas (nitrogen or argon).

  • Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere. Use septa and needles for reagent addition to maintain anhydrous conditions.

  • Temperature Control: Many reactions involving acyl chlorides are exothermic. Use an ice bath or other cooling method to control the reaction temperature, especially during the addition of reagents.

  • Reagent Addition: Add the acyl chloride dropwise to the reaction mixture with vigorous stirring to ensure efficient mixing and heat dissipation.

Quenching and Work-up Procedures

Excess acyl chloride must be safely neutralized (quenched) at the end of a reaction. The choice of quenching agent depends on the desired work-up and the stability of the product.[13]

quenching_decision

Protocol 5.2.1: Quenching with Saturated Sodium Bicarbonate Solution

This method neutralizes the excess acyl chloride and the HCl byproduct, converting the acyl chloride to a water-soluble carboxylate salt.[14]

  • Preparation: Cool the reaction flask to 0°C in an ice bath.

  • Slow Addition: While vigorously stirring, slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise. Be cautious as this reaction is exothermic and releases carbon dioxide gas.[14]

  • Completion: Continue addition until gas evolution ceases. Allow the mixture to stir for an additional 15-20 minutes at 0°C.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the desired product with an appropriate organic solvent. Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[13]

Protocol 5.2.2: Quenching with Methanol (B129727)

This protocol converts the excess acyl chloride to a methyl ester, which may be advantageous if the desired product is sensitive to aqueous or basic conditions.[15]

  • Preparation: In a separate flask, cool anhydrous methanol (at least 10 molar equivalents relative to the excess acyl chloride) in an ice bath.

  • Addition: Slowly add the reaction mixture containing the excess acyl chloride to the cold methanol with vigorous stirring. A non-nucleophilic base like triethylamine (B128534) can be added to the methanol to scavenge the HCl byproduct.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes.

  • Work-up: Concentrate the mixture under reduced pressure. The desired product will be mixed with the methyl ester byproduct and must be purified, typically by column chromatography.

Emergency Procedures

Spills
  • Evacuate and Secure: Evacuate all non-essential personnel from the area and restrict access. Eliminate all ignition sources.

  • Assess and Protect: Wearing appropriate PPE (including respiratory protection), assess the spill.

  • Contain and Absorb: For small spills, absorb the liquid with an inert, dry material such as vermiculite, dry sand, or earth. DO NOT USE WATER OR COMBUSTIBLE MATERIALS.

  • Collect and Dispose: Carefully collect the absorbed material into a sealable container for hazardous waste disposal.

  • Ventilate: Ventilate the area and wash the spill site after clean-up is complete.

Fire
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or dry sand. DO NOT USE WATER OR FOAM , as acyl chlorides react violently with water.[9]

  • Hazards: Fires involving acyl chlorides produce poisonous gases, including hydrogen chloride and potentially phosgene.[9] Containers may explode when heated.[9]

  • Procedure: If a fire occurs, evacuate the area immediately. If trained and equipped, fight the fire from a safe distance. Use a water spray to cool fire-exposed containers, but do not allow water to come into contact with the acyl chloride itself.[9]

First Aid
  • Inhalation: Move the victim to fresh air immediately. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with large amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By understanding the hazards and adhering to the stringent safety protocols outlined in this guide, researchers, scientists, and drug development professionals can safely harness the synthetic utility of acyl chlorides while minimizing risks to themselves, their colleagues, and the environment.

References

Spectroscopic and Synthetic Profile of 3,5-Dimethoxybenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and a common synthetic route for 3,5-Dimethoxybenzoyl chloride (CAS No. 17213-57-9), a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. This document is intended to serve as a comprehensive resource, presenting quantitative spectroscopic data in a clear, tabular format, alongside detailed experimental protocols.

Spectroscopic Data

The structural elucidation of this compound is critically supported by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The following sections provide a summary of the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) framework of the molecule.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1 - 7.3d (doublet)2HH-2, H-6 (Aromatic)
~6.7 - 6.9t (triplet)1HH-4 (Aromatic)
~3.8s (singlet)6H-OCH₃ (Methoxy)

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Based on available data, the following chemical shifts are observed.[1]

Chemical Shift (δ) ppmAssignment
~168C=O (Carbonyl)
~161C-3, C-5 (Aromatic, O-substituted)
~135C-1 (Aromatic, C=O substituted)
~108C-2, C-6 (Aromatic)
~107C-4 (Aromatic)
~56-OCH₃ (Methoxy)
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, particularly the gas-phase spectrum available from the National Institute of Standards and Technology (NIST), displays several characteristic absorption bands.[2]

Wavenumber (cm⁻¹)IntensityAssignment
~1770StrongC=O stretch (Acyl Chloride)
~1600, ~1460Medium-StrongC=C stretch (Aromatic Ring)
~1290StrongC-O stretch (Aryl Ether)
~1160StrongC-O stretch (Aryl Ether)
~850StrongC-H bend (Aromatic, out-of-plane)

Experimental Protocols

This section details the synthetic preparation of this compound and provides a general outline for the acquisition of spectroscopic data.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride.[3]

Procedure:

  • Suspend 72.9 g of 3,5-dimethoxybenzoic acid in 320 ml of toluene (B28343) in a suitable reaction vessel.

  • Add two drops of dimethylformamide (DMF) to the suspension.

  • Heat the mixture to 50°C.

  • Slowly add 40 ml of thionyl chloride dropwise over a period of 10 minutes.

  • After the addition is complete, heat the reaction mixture to 90°C and stir for 2 hours. Vigorous gas evolution will be observed.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture by evaporation using a rotary evaporator.

  • Add fresh toluene and repeat the evaporation step to remove residual thionyl chloride.

  • Dry the resulting oily residue under high vacuum for 15 minutes to yield this compound.

Spectroscopic Analysis

The following are general protocols for obtaining NMR and IR spectra. The specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

IR Spectroscopy:

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in the gas phase.[2]

  • Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Workflow and Relationships

The following diagrams illustrate the synthesis and analysis workflow for this compound.

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product 3,5-Dimethoxybenzoic Acid 3,5-Dimethoxybenzoic Acid Mixing and Heating Mixing and Heating 3,5-Dimethoxybenzoic Acid->Mixing and Heating Thionyl Chloride Thionyl Chloride Thionyl Chloride->Mixing and Heating Toluene (solvent) Toluene (solvent) Toluene (solvent)->Mixing and Heating DMF (catalyst) DMF (catalyst) DMF (catalyst)->Mixing and Heating Evaporation Evaporation Mixing and Heating->Evaporation Drying under Vacuum Drying under Vacuum Evaporation->Drying under Vacuum This compound This compound Drying under Vacuum->this compound

Caption: Synthesis workflow for this compound.

G Spectroscopic Analysis Workflow Purified this compound Purified this compound Sample Preparation for NMR Sample Preparation for NMR Purified this compound->Sample Preparation for NMR Sample Preparation for IR Sample Preparation for IR Purified this compound->Sample Preparation for IR NMR Spectrometer NMR Spectrometer Sample Preparation for NMR->NMR Spectrometer IR Spectrometer IR Spectrometer Sample Preparation for IR->IR Spectrometer 1H and 13C NMR Data 1H and 13C NMR Data NMR Spectrometer->1H and 13C NMR Data IR Spectrum IR Spectrum IR Spectrometer->IR Spectrum Data Analysis and Interpretation Data Analysis and Interpretation 1H and 13C NMR Data->Data Analysis and Interpretation IR Spectrum->Data Analysis and Interpretation Structural Confirmation Structural Confirmation Data Analysis and Interpretation->Structural Confirmation

Caption: Workflow for spectroscopic analysis.

References

Methodological & Application

Application Note: Protocol for the Acylation of Amines with 3,5-Dimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the N-acylation of primary and secondary amines using 3,5-dimethoxybenzoyl chloride. The formation of an amide bond via acylation is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceuticals and functional materials. This compound serves as a key reagent for introducing the 3,5-dimethoxybenzoyl moiety, a structural component found in various biologically active compounds. This application note outlines a general and robust procedure, including reaction setup, workup, and purification, and presents representative data for this class of transformation.

Introduction

N-acylation is a widely utilized reaction for the synthesis of amides, which are among the most common functional groups in marketed pharmaceuticals.[1] The reaction of an amine with an acyl chloride is a highly efficient method for amide bond formation, typically proceeding under mild conditions with high yields.[2] The protocol described herein is a general procedure that can be adapted for a variety of primary and secondary amine substrates. It often employs a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction.[3][4] The use of modern, greener solvents like Cyrene™ is also presented as a sustainable alternative to traditional chlorinated solvents.[5][6]

Chemical Reaction Scheme

General reaction for the acylation of a primary or secondary amine with this compound.

Data Presentation

The following table summarizes representative yields for acylation reactions of amines with structurally similar benzoyl chlorides, demonstrating the general efficiency of the described protocol. Yields are typically high for a range of amine substrates.

Acyl ChlorideAmine SubstrateBaseSolventReaction TimeYield (%)Reference
3,4-Dimethoxybenzoyl ChlorideAnilineTriethylamineCyrene™1 h92[6]
3,4-Dimethoxybenzoyl ChlorideBenzylamineTriethylamineCyrene™1 h95[6]
2-Fluorobenzoyl ChlorideAnilineTriethylamineCyrene™1 h72[5]
2-Fluorobenzoyl ChlorideBenzylamineTriethylamineCyrene™1 h81[5]
General Acyl ChlorideSecondary AminePyridine/TriethylamineDCM/THF1-3 hHigh[4]

Experimental Protocols

This section details a standard laboratory procedure for the N-acylation of an amine with this compound.

Materials and Reagents:

  • This compound (1.05 equiv)

  • Primary or secondary amine (1.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Cyrene™)

  • Non-nucleophilic base (e.g., Triethylamine (Et₃N) or Pyridine, 1.1 equiv)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Apparatus for flash column chromatography or recrystallization

Procedure:

  • Reaction Setup: In a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equiv) and triethylamine (1.1 equiv) in an anhydrous solvent such as DCM (to achieve a concentration of approximately 0.1-0.5 M).[4]

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.[4][5]

  • Addition of Acyl Chloride: Add this compound (1.05 equiv), either neat or as a solution in the same solvent, dropwise to the cooled amine solution over 5-10 minutes.[4][7]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. The reaction is typically complete within 1 to 3 hours.[4][5][6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is completely consumed.[4] A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be added if the reaction is sluggish.[4]

  • Workup:

    • Dilute the reaction mixture with the solvent.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove the excess base.[4][7]

    • Next, wash with a saturated NaHCO₃ solution to remove unreacted this compound.[4][7]

    • Finally, wash with brine to remove residual water-soluble components.[4][7]

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter the solution, and remove the solvent under reduced pressure using a rotary evaporator.[4][7]

  • Purification: Purify the resulting crude amide by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica (B1680970) gel to yield the pure product.[4][7]

Safety Precautions

  • This compound is corrosive and causes severe skin burns and eye damage.[8] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents like Dichloromethane are volatile and have associated health risks; always work in a well-ventilated area.

  • The reaction can be exothermic, especially during the addition of the acyl chloride. Maintain proper temperature control.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the protocol for the acylation of amines.

Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Amine & Base in Anhydrous Solvent B 2. Cool Mixture to 0°C A->B C 3. Add 3,5-Dimethoxybenzoyl Chloride Dropwise B->C D 4. Warm to Room Temperature & Stir for 1-3h C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench & Wash with 1M HCl, NaHCO₃, Brine E->F G 7. Dry Organic Layer (e.g., Na₂SO₄) F->G H 8. Filter & Concentrate G->H I 9. Purify Crude Product via Recrystallization or Chromatography H->I J Pure N-Acylated Amine I->J

Caption: Workflow for the N-acylation of amines.

References

Application Notes and Protocols: Friedel-Crafts Acylation using 3,5-Dimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic or heteroaromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. 3,5-Dimethoxybenzoyl chloride is a particularly useful acylating agent, as the resulting 3,5-dimethoxyphenyl ketone moiety is a key structural motif in a variety of biologically active molecules, including tubulin inhibitors and other potential anti-cancer agents.

These application notes provide detailed protocols and reaction conditions for the Friedel-Crafts acylation of a range of electron-rich aromatic and heteroaromatic substrates using this compound. The information is intended to guide researchers in optimizing reaction conditions and achieving high yields of the desired acylated products.

General Reaction Mechanism

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, which is generated by the reaction of the acyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich aromatic ring then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final ketone product. The ketone product forms a complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the product.[1][2]

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation AcylChloride 3,5-Dimethoxybenzoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AlCl4 [AlCl₄]⁻ Arene Aromatic Ring (Nucleophile) SigmaComplex Sigma Complex (Carbocation Intermediate) Arene->SigmaComplex + Acylium Ion ProductComplex Ketone-AlCl₃ Complex SigmaComplex->ProductComplex + [AlCl₄]⁻ - HCl - AlCl₃ FinalProduct Aryl Ketone Product ProductComplex->FinalProduct Aqueous Workup

A simplified overview of the Friedel-Crafts acylation mechanism.

Data Presentation: Reaction Conditions

The successful acylation of aromatic and heteroaromatic compounds with this compound is highly dependent on the substrate's reactivity and the chosen reaction conditions. The following table summarizes typical conditions for various substrates.

SubstrateCatalystStoichiometry (Catalyst:Acyl Chloride)SolventTemperature (°C)Typical Yield (%)Notes
Anisole (B1667542) AlCl₃ or FeCl₃1.1 : 1.0Dichloromethane (B109758) (DCM)0 to RT80-95Highly reactive, para-substitution is major product due to steric hindrance at ortho positions.[1][2]
1,3,5-Trimethoxybenzene (B48636) AlCl₃1.1 : 1.0Dichloromethane (DCM)-10 to 075-90Extremely reactive; risk of diacylation and demethylation at higher temperatures or with excess catalyst.[3]
Indole (B1671886) Et₂AlCl or Me₂AlCl1.2 : 1.0Dichloromethane (DCM)0 to RT70-85Milder Lewis acids prevent polymerization and favor C3-acylation.[4]
Pyrrole (N-protected) DBN (organocatalyst) or milder Lewis acids0.15 : 1.0 (DBN)TolueneReflux60-75Prone to polymerization with strong Lewis acids; organocatalytic methods can be effective.[5]
Thiophene (B33073) SnCl₄ or ZnCl₂1.1 : 1.0Benzene or Dichloromethane0 to 6065-80Milder Lewis acids are preferred to avoid side reactions; acylation occurs preferentially at the 2-position.[6]
Furan (B31954) BF₃·OEt₂ or ZnCl₂1.1 : 1.0Diethyl ether or Dichloromethane-78 to 050-70Highly sensitive to strong acids, leading to polymerization; requires very mild conditions.[7][8]

Experimental Protocols

Safety Precautions: Friedel-Crafts acylation reactions should be conducted in a well-ventilated fume hood. Anhydrous aluminum chloride and this compound are corrosive and react violently with water. Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Protocol 1: Acylation of Anisole

This protocol describes the synthesis of (4-methoxyphenyl)(3,5-dimethoxyphenyl)methanone.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • This compound

  • Anisole

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in the reaction flask.

  • Cool the suspension to 0 °C in an ice-water bath.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM.

  • Add the this compound solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • Stir the mixture for an additional 30 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Add a solution of anisole (1.05 equivalents) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Transfer the quenched mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization (e.g., from ethanol) or column chromatography on silica (B1680970) gel.

Protocol 2: Acylation of 1,3,5-Trimethoxybenzene

This protocol details the synthesis of (2,4,6-trimethoxyphenyl)(3,5-dimethoxyphenyl)methanone.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • This compound

  • 1,3,5-Trimethoxybenzene

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM in the dropping funnel.

  • Add the acyl chloride solution dropwise to the AlCl₃ suspension at 0 °C over 20-30 minutes.

  • Stir for an additional 30 minutes at 0 °C.

  • Add a solution of 1,3,5-trimethoxybenzene (1.0 equivalent) in anhydrous DCM dropwise, maintaining the reaction temperature at 0 °C.

  • Monitor the reaction closely by TLC. The reaction is typically complete within 1-2 hours at 0 °C. Do not allow the reaction to proceed for an extended time to minimize side reactions.[3]

  • Follow the quenching and workup procedure as described in steps 9-13 of Protocol 1.

Protocol 3: Acylation of Indole

This protocol outlines the regioselective C3-acylation of indole to produce (1H-indol-3-yl)(3,5-dimethoxyphenyl)methanone.

Materials:

  • Diethylaluminum chloride (Et₂AlCl) or Dimethylaluminum chloride (Me₂AlCl) (as a solution in hexanes or toluene)

  • This compound

  • Indole

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve indole (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add Et₂AlCl or Me₂AlCl (1.2 equivalents) to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution at 0 °C.

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental_Workflow Start Start: Assemble Dry Glassware under N₂ Reagents Charge Flask with Aromatic Substrate and Anhydrous Solvent Start->Reagents Cooling Cool Reaction Mixture (e.g., 0 °C) Reagents->Cooling Catalyst Add Lewis Acid Catalyst (e.g., AlCl₃) Cooling->Catalyst AcylChloride Add this compound Dropwise Catalyst->AcylChloride Reaction Stir at Controlled Temperature AcylChloride->Reaction Quench Quench Reaction in Ice/Aqueous Acid Reaction->Quench Workup Aqueous Workup: Extraction and Washing Quench->Workup Purification Purification: Recrystallization or Chromatography Workup->Purification End Characterization of Product (NMR, IR, MS) Purification->End

A typical experimental workflow for Friedel-Crafts acylation.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3,5-Dimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of key pharmaceutical intermediates starting from 3,5-dimethoxybenzoyl chloride. This versatile reagent serves as a cornerstone in the construction of various molecular scaffolds pertinent to drug discovery and development.

Synthesis of the Starting Material: this compound

A common and efficient method for the preparation of this compound is the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride.[1]

Experimental Protocol
  • Reaction Setup: In a well-ventilated fume hood, suspend 72.9 g of 3,5-dimethoxybenzoic acid in 320 ml of toluene (B28343) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Add 2 drops of dimethylformamide (DMF) to the suspension.

  • Reagent Addition: Heat the suspension to 50°C. At this temperature, add 40 ml of thionyl chloride dropwise over a period of 10 minutes.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to 90°C. Vigorous gas evolution (SO₂ and HCl) will be observed. Maintain the temperature and stir for 2 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Concentrate the mixture by evaporation using a rotary evaporator to remove the toluene and excess thionyl chloride. Add a fresh portion of toluene and repeat the evaporation process to ensure the complete removal of residual thionyl chloride. The resulting oily residue is dried under a high vacuum for 15 minutes to yield this compound.[1]

Application in Friedel-Crafts Acylation: Synthesis of Aryl Ketones

Friedel-Crafts acylation using this compound is a fundamental method for the synthesis of substituted aryl ketones, which are precursors to a wide range of pharmaceutical compounds. The reaction involves the electrophilic substitution of an aromatic ring with the acyl group in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3][4]

Experimental Protocol: General Procedure for Friedel-Crafts Acylation
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or nitrobenzene (B124822) under an inert atmosphere.[5][6] Cool the suspension to 0°C in an ice bath.

  • Formation of the Acylium Ion: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 5°C. Stir the mixture for an additional 20 minutes to allow for the formation of the acylium ion.

  • Acylation Reaction: Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture, keeping the temperature at or below 5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (typically 1-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[4] This will decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (B1210297) or DCM.

  • Purification: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.[7]

Quantitative Data for Friedel-Crafts Acylation
Aromatic SubstrateLewis AcidSolventTemperature (°C)Time (h)Yield (%)Reference
AnisoleHBEA Zeolite-120-75-80[6]
PhenolAlCl₃NitrobenzeneHeat4Mixture[6]
FerroceneH₃PO₄Acetic Anhydride~1000.17-[3]

Note: Data for analogous reactions are presented due to the limited availability of specific data for this compound.

G cluster_reagents Reactants cluster_products Products 35DMBCl 3,5-Dimethoxybenzoyl Chloride AcyliumIon Acylium Ion Intermediate 35DMBCl->AcyliumIon + AlCl₃ ArH Aromatic Substrate SigmaComplex Sigma Complex Intermediate ArH->SigmaComplex + Acylium Ion AlCl3 AlCl₃ (Lewis Acid) ArylKetone 3,5-Dimethoxyaryl Ketone HCl HCl AlCl3_regen AlCl₃ (regenerated) SigmaComplex->ArylKetone - H⁺ SigmaComplex->HCl + AlCl₄⁻

Figure 1: Friedel-Crafts Acylation Pathway.

Application in Amide Synthesis: N-Acylation

The reaction of this compound with primary or secondary amines (aminolysis) is a robust method for the synthesis of N-substituted amides.[2] These amides are prevalent in a vast number of pharmaceuticals due to their structural and functional importance.

Experimental Protocol: General Procedure for N-Acylation
  • Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) and a base such as triethylamine (B128534) or pyridine (B92270) (1.1 equivalents) in a suitable solvent like Cyrene™, dichloromethane, or THF at 0°C.[2][6]

  • Reagent Addition: To this stirred solution, add this compound (1.0 equivalent) dropwise, ensuring the temperature is maintained at 0°C.

  • Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction progress should be monitored by TLC.

  • Work-up and Isolation: Upon completion, add water to the reaction mixture, which may cause the amide product to precipitate.[6] If a precipitate forms, it can be collected by vacuum filtration and washed with water. If the product remains in solution, extract it with an appropriate organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Quantitative Data for N-Acylation
AmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineTriethylamineCyrene™0 to RT192[6]
BenzylamineTriethylamineCyrene™0 to RT195[6]

*Data for the analogous 3,4-dimethoxybenzoyl chloride.

G cluster_reagents Reactants cluster_products Products 35DMBCl 3,5-Dimethoxybenzoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate 35DMBCl->Tetrahedral_Intermediate + Amine Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Base Base (e.g., Et₃N) Salt Base·HCl Salt Base->Salt + HCl Amide N-substituted 3,5-Dimethoxybenzamide Tetrahedral_Intermediate->Amide - Cl⁻ G cluster_reagents Reactants cluster_products Products 35DMBCl 3,5-Dimethoxybenzoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate 35DMBCl->Tetrahedral_Intermediate + Alcohol Alcohol Alcohol (R-OH) Base Base (e.g., Pyridine) Salt Base·HCl Salt Base->Salt + HCl Ester 3,5-Dimethoxybenzoate Ester Tetrahedral_Intermediate->Ester - Cl⁻ G Start 3,5-Dimethoxybenzoyl Chloride Step1 Reduction (e.g., LiAlH₄) Start->Step1 Intermediate1 3,5-Dimethoxybenzyl Alcohol Step1->Intermediate1 Step2 Chlorination (e.g., SOCl₂) Intermediate1->Step2 Intermediate2 3,5-Dimethoxybenzyl Chloride Step2->Intermediate2 Step3 Wittig or HWE Reagent Formation Intermediate2->Step3 Intermediate3 Phosphonium Salt or Phosphonate Step3->Intermediate3 Step4 Olefination with Aryl Aldehyde Intermediate3->Step4 End Stilbene Derivative Step4->End G Start 3,5-Dimethoxybenzoyl Chloride Step1 Friedel-Crafts Acylation Start->Step1 Intermediate1 Acylated 3,5-Dimethoxy- phloroglucinol Step1->Intermediate1 Reagent1 Phloroglucinol Reagent1->Step1 Step2 Demethylation (e.g., BBr₃) Intermediate1->Step2 End Acylated Phloroglucinol Derivative Step2->End

References

Application Notes and Protocols: Synthesis of Anti-Proliferative Compounds Using 3,5-Dimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3,5-dimethoxybenzoyl chloride and its precursor, 3,5-dimethoxybenzaldehyde (B42067), as versatile starting materials for the synthesis of novel compounds with potential anti-proliferative activities. The following sections detail the synthesis of various classes of compounds, their cytotoxic effects on cancer cell lines, and insights into their mechanisms of action.

Introduction

The 3,5-dimethoxyphenyl moiety is a key pharmacophore in a variety of biologically active molecules, including several potent anti-cancer agents. Its substitution pattern is featured in compounds known to interact with critical cellular targets, such as tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. This compound is a reactive building block that can be readily incorporated into various molecular scaffolds to generate novel derivatives for anti-proliferative screening.

Synthesis of this compound

The starting material, this compound, can be synthesized from 3,5-dimethoxybenzoic acid.

Experimental Protocol: Synthesis of this compound [1]

  • Materials: 3,5-dimethoxybenzoic acid, toluene (B28343), dimethylformamide (DMF), thionyl chloride.

  • Procedure:

    • Suspend 3,5-dimethoxybenzoic acid (72.9 g) in toluene (320 ml) and add a catalytic amount of DMF (2 drops).[1]

    • Heat the suspension to 50°C.

    • Add thionyl chloride (40 ml) dropwise over 10 minutes.[1]

    • Increase the temperature to 90°C and stir for 2 hours, allowing for the evolution of gas.[1]

    • Cool the reaction mixture and concentrate it using a rotary evaporator.[1]

    • Add fresh toluene and re-concentrate to remove residual thionyl chloride.

    • Dry the resulting oily residue under a high vacuum for 15 minutes to obtain this compound.[1]

Synthesis of Potential Anti-Proliferative Agents

This compound and its aldehyde precursor can be used to synthesize several classes of compounds with demonstrated anti-proliferative activity, including chalcones, Schiff bases, and various heterocyclic derivatives.

Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone.

Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one [2]

  • Materials: 3,5-dimethoxybenzaldehyde, 4'-hydroxyacetophenone (B195518), sodium hydroxide (B78521) (NaOH), ethanol (B145695), hydrochloric acid (HCl), distilled water.

  • Procedure:

    • Prepare a solution of sodium hydroxide (1.4 mmol) in water (5 mL).[2]

    • Dissolve 4'-hydroxyacetophenone (1.2 mmol) in ethanol (20 mL).[2]

    • Add the NaOH solution to the ethanolic solution of 4'-hydroxyacetophenone and stir at 0°C.[2]

    • Add 3,5-dimethoxybenzaldehyde (1.2 mmol) to the reaction mixture.[2]

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Monitor the reaction progress using thin-layer chromatography.

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.[2]

    • Filter the precipitated solid, wash with cold water, and dry.

    • Purify the crude product by recrystallization from ethanol to yield the pure chalcone.[2]

Schiff Base Derivatives

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone.

General Protocol: Synthesis of Schiff Bases from 3,5-Dimethoxybenzaldehyde [2]

  • Materials: 3,5-dimethoxybenzaldehyde, a primary amine (e.g., aniline (B41778) derivative), ethanol, glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve equimolar amounts of 3,5-dimethoxybenzaldehyde (1 mmol) and a primary amine (1 mmol) in ethanol (20 mL).[2]

    • Add a few drops of glacial acetic acid as a catalyst.[2]

    • Reflux the reaction mixture for 4-6 hours.[2]

    • Monitor the progress of the reaction by thin-layer chromatography.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to obtain the Schiff base.[2]

Anti-Proliferative Activity

Derivatives containing the 3,5-dimethoxybenzoyl moiety are expected to exhibit cytotoxic effects against various cancer cell lines. The anti-proliferative activity is typically evaluated using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity [3][4]

  • Cell Culture: Culture human cancer cell lines (e.g., HCT116, HT-29, DU145, PC3) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells in 96-well plates at a suitable density and allow them to attach overnight.

  • Compound Treatment: Dissolve the synthesized compounds in DMSO to prepare stock solutions. Prepare serial dilutions in culture medium to achieve the desired final concentrations. Treat the cells with the compounds or a vehicle control (DMSO) for a specified period (e.g., 48 hours).

  • MTT Assay: After incubation, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data

The following table summarizes the anti-proliferative activities of representative compounds containing a dimethoxybenzoyl or related moiety.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Ambelline (B1262613) Ester11-O-(3,5-dimethylbenzoyl)ambellineMOLT-41.8 ± 0.1[5]
Jurkat3.5 ± 0.1[5]
HT-29> 50[5]
PANC-118.2 ± 0.6[5]
Chalcone(E)-1-(4-hydroxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-oneNot SpecifiedData not available[2]
Chalcone Analog3,3',4',5'-tetramethoxychalcone (15)Hep G21.8[6]
Colon 2052.2[6]

Mechanism of Action: Tubulin Polymerization Inhibition

Many anti-proliferative compounds containing the trimethoxyphenyl or dimethoxyphenyl moiety act by inhibiting tubulin polymerization. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Protocol: Tubulin Polymerization Assay [7][8]

  • Materials: Purified tubulin, polymerization buffer, GTP, test compounds.

  • Procedure:

    • Resuspend purified tubulin in a polymerization buffer.

    • Incubate the tubulin solution with various concentrations of the test compound or a control vehicle on ice.

    • Initiate polymerization by adding GTP and raising the temperature to 37°C.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance is proportional to the extent of tubulin polymerization.

    • Calculate the IC50 value for the inhibition of tubulin polymerization.

Visualizations

Synthesis_Workflow Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 3_5_DMB_Acid 3,5-Dimethoxybenzoic Acid SOCl2 Thionyl Chloride 3_5_DMB_Chloride This compound 3_5_DMB_Acid->3_5_DMB_Chloride Chlorination Aldehyde_Ketone Aldehyde/Ketone or Amine Target_Compound Target Compound (e.g., Chalcone, Schiff Base) 3_5_DMB_Chloride->Target_Compound Acylation MTT_Assay MTT Assay Target_Compound->MTT_Assay Cell_Lines Cancer Cell Lines Cell_Lines->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Mechanism_Study Mechanism of Action Study (e.g., Tubulin Assay) IC50->Mechanism_Study

Caption: Workflow for synthesis and evaluation of anti-proliferative compounds.

Tubulin_Inhibition_Pathway Mechanism of Tubulin Polymerization Inhibition Compound 3,5-Dimethoxybenzoyl Derivative Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule_Assembly Microtubule Assembly Compound->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Cell_Cycle Cell Cycle Progression Microtubule_Assembly->Cell_Cycle Disrupted Mitotic_Spindle->Cell_Cycle G2_M_Arrest G2/M Phase Arrest Cell_Cycle->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibition.

References

Application Notes: Ester Synthesis from Alcohols and 3,5-Dimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of esters from alcohols and acyl chlorides is a fundamental and widely utilized transformation in organic chemistry, particularly within the fields of medicinal chemistry and materials science. 3,5-Dimethoxybenzoyl chloride is a valuable reagent for this purpose, allowing for the introduction of the 3,5-dimethoxybenzoyl moiety onto a wide range of alcohol-containing molecules. This reaction proceeds via a nucleophilic acyl substitution mechanism, which is generally rapid and high-yielding.[1] The use of an acyl chloride, such as this compound, is often preferred over esterification with the corresponding carboxylic acid because the reaction is typically faster and irreversible, leading to higher product yields.[2][3]

These application notes provide detailed protocols for the esterification of primary, secondary, and tertiary alcohols with this compound. The protocols include information on reaction setup, monitoring, work-up, and purification.

Data Presentation

The esterification reaction conditions and expected outcomes vary depending on the steric hindrance of the alcohol substrate. The reactivity generally follows the order: primary > secondary > tertiary. The following table summarizes typical reaction parameters for each class of alcohol.

Alcohol TypeSubstrate ExampleStoichiometry (Alcohol:Acyl Chloride:Base)CatalystTemperature (°C)Typical Time (h)Expected Yield
Primary Benzyl Alcohol1.0 : 1.1 : 1.2None0 to 251 - 3> 90%
Secondary Isopropanol (B130326)1.0 : 1.2 : 1.5None / DMAP (cat.)25 to 402 - 670 - 90%
Tertiary tert-Butanol (B103910)1.0 : 1.5 : 2.0DMAP (0.1 eq)40 (Reflux)12 - 2440 - 60%

Note: Yields are estimates and can vary based on the specific substrate and purification efficiency. Base used is typically pyridine (B92270). DMAP = 4-(Dimethylamino)pyridine.

Visualizations

Reaction Mechanism

The reaction proceeds through a nucleophilic addition-elimination pathway. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate.[1][4] This intermediate then collapses, expelling a chloride ion and, after deprotonation, yielding the final ester product.[4][5]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alcohol Alcohol (R-OH) Tetrahedral Tetrahedral Intermediate Alcohol->Tetrahedral 1. Nucleophilic Attack AcylChloride 3,5-Dimethoxybenzoyl Chloride AcylChloride->Tetrahedral Ester Ester Product Tetrahedral->Ester 2. Elimination of Cl- HCl HCl (neutralized by base) Tetrahedral->HCl 3. Deprotonation

Caption: Nucleophilic acyl substitution mechanism for esterification.

General Experimental Workflow

The overall procedure involves the setup of anhydrous reaction conditions, execution of the reaction, followed by a standard aqueous work-up and purification to isolate the desired ester.

G cluster_A cluster_B cluster_C cluster_D A Setup B Reaction A->B Add Reagents A_desc Dissolve alcohol & base in anhydrous solvent under N2. Cool in ice bath. C Work-up B->C Quench Reaction B_desc Add this compound. Stir at specified temperature. Monitor by TLC. D Purification C->D Extract & Dry C_desc Add water/dilute acid. Separate organic layer. Wash with NaHCO3 & brine. E Characterization D->E Column Chromatography D_desc Dry over Na2SO4, filter, and concentrate. Purify by silica (B1680970) gel chromatography.

Caption: General workflow for synthesis, work-up, and purification.

Experimental Protocols

Safety Precautions: this compound is a corrosive solid and is sensitive to moisture.[6][7] It can cause severe skin burns and eye damage. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[6][7] All glassware must be thoroughly dried before use to prevent hydrolysis of the acyl chloride.[3]

Protocol 1: Esterification of a Primary Alcohol (e.g., Benzyl Alcohol)

This protocol is suitable for reactive primary alcohols.

Materials:

  • Benzyl Alcohol

  • This compound

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, and standard glassware

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the primary alcohol (1.0 eq) and anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred alcohol solution over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Esterification of a Secondary Alcohol (e.g., Isopropanol)

This protocol is adapted for the slightly lower reactivity of secondary alcohols. Gentle heating may be required.

Materials:

  • Same as Protocol 1, with isopropanol as the alcohol.

Procedure:

  • Follow steps 1-4 of Protocol 1, using the secondary alcohol (1.0 eq), pyridine (1.5 eq), and this compound (1.2 eq).

  • Allow the reaction to stir at room temperature. If TLC analysis shows a slow conversion rate after 1-2 hours, gently heat the mixture to 40 °C.

  • Monitor the reaction until completion (typically 2-6 hours).

  • Follow steps 6-9 of Protocol 1 for the work-up and purification.

Protocol 3: Esterification of a Tertiary Alcohol (e.g., tert-Butanol)

The esterification of sterically hindered tertiary alcohols is more challenging and requires a catalyst and more forcing conditions.[9]

Materials:

  • Same as Protocol 1, with tert-butanol as the alcohol.

  • 4-(Dimethylamino)pyridine (DMAP).

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the tertiary alcohol (1.0 eq), pyridine (2.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Add this compound (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 40 °C for DCM) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC. Note that yields for tertiary alcohol esterification are often moderate.

  • After cooling to room temperature, follow steps 6-9 of Protocol 1 for the work-up and purification.

References

Application Notes and Protocols for Studying the Solvolysis Kinetics of 3,5-Dimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental setup and protocol for investigating the solvolysis kinetics of 3,5-dimethoxybenzoyl chloride. The methodologies outlined herein are designed to yield high-quality kinetic data, enabling the elucidation of reaction mechanisms and the quantitative assessment of solvent effects. This information is critical for understanding the reactivity of acyl chlorides, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The protocols cover the synthesis of the substrate, preparation of solvent systems, and the kinetic measurement procedure. Additionally, representative kinetic data, including first-order rate constants and activation parameters, are presented in tabular format for various solvent systems. Visual diagrams are included to illustrate the experimental workflow and the underlying reaction pathway.

Introduction

The study of solvolysis kinetics provides fundamental insights into the mechanisms of nucleophilic substitution reactions. For acyl chlorides, such as this compound, the solvolysis reaction proceeds via pathways that can range from a unimolecular (SN1-like) mechanism, involving the formation of an acylium ion intermediate, to a bimolecular (SN2-like) addition-elimination mechanism. The dominant pathway is highly dependent on the substituents on the benzoyl ring, the nature of the solvent, and the temperature.

This compound serves as an interesting substrate for such studies due to the presence of two electron-donating methoxy (B1213986) groups in the meta positions. Understanding its reactivity profile across a range of solvents is crucial for optimizing reaction conditions in synthetic applications and for developing quantitative structure-activity relationships (QSAR). These application notes provide a comprehensive guide for researchers to conduct such kinetic studies in a reproducible and systematic manner. The solvolysis rate constants of this compound can be measured in various pure and binary solvents to understand the reaction mechanism through the application of the extended Grunwald-Winstein equation.[1]

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound is essential for ensuring the purity of the starting material for kinetic studies.

Materials:

  • 3,5-dimethoxybenzoic acid

  • Toluene (B28343)

  • Dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂)

Procedure:

  • Suspend 72.9 g of 3,5-dimethoxybenzoic acid in 320 ml of toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add 2 drops of dimethylformamide to the suspension.

  • Heat the suspension to 50°C.

  • Carefully add 40 ml of thionyl chloride dropwise to the heated suspension over a period of 10 minutes.

  • After the addition is complete, heat the reaction mixture to 90°C. Vigorous gas evolution (SO₂ and HCl) will be observed.

  • Maintain the temperature at 90°C and stir the mixture for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene and any excess thionyl chloride by rotary evaporation.

  • To ensure complete removal of volatile impurities, add fresh toluene and repeat the rotary evaporation.

  • Dry the resulting oily residue under a high vacuum for 15 minutes to obtain this compound.

Kinetic Measurements of Solvolysis

The solvolysis of this compound can be monitored by various techniques, including conductometry, titrimetry, or UV-Vis spectrophotometry. The choice of method depends on the solvent system and the available instrumentation. The following protocol is a general guideline that can be adapted accordingly. The reaction kinetics of the alcoholysis of substituted benzoyl chlorides can be followed by conductance measurements, as the produced hydrochloric acid is the only conducting species.[2]

Materials:

  • This compound (freshly prepared or purified)

  • Anhydrous solvents (e.g., methanol, ethanol, acetone, 2,2,2-trifluoroethanol, water) of high purity

  • Apparatus for the chosen kinetic monitoring method (e.g., conductivity meter, automatic titrator, spectrophotometer)

  • Thermostatted water bath

Procedure:

  • Solvent Preparation: Prepare the desired pure or binary solvent mixtures. For binary solvents, compositions are typically prepared on a weight-weight basis. Ensure all solvents are anhydrous to prevent premature hydrolysis of the acyl chloride.

  • Temperature Control: Equilibrate the solvent and the reaction vessel in a thermostatted water bath to the desired reaction temperature (e.g., 25.0 °C) with a precision of ±0.1 °C.

  • Substrate Solution Preparation: Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetone). The concentration should be chosen such that the final concentration in the reaction mixture is low enough to ensure pseudo-first-order conditions.

  • Initiation of the Reaction: Inject a small aliquot of the this compound stock solution into the thermostatted solvent with vigorous stirring to ensure rapid mixing. This marks time zero (t=0) for the kinetic run.

  • Monitoring the Reaction:

    • Conductometry: Measure the change in conductivity of the solution over time. The increase in conductivity is proportional to the formation of HCl.

    • Titrimetry: At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding to a cold, immiscible solvent). Titrate the liberated HCl with a standardized solution of a base (e.g., NaOH).

    • Spectrophotometry: If the substrate or product has a distinct UV-Vis absorbance, monitor the change in absorbance at a specific wavelength over time.

  • Data Acquisition: Record the chosen parameter (conductivity, volume of titrant, absorbance) as a function of time until the reaction is at least 90% complete (typically over 3-4 half-lives).

  • Data Analysis: The pseudo-first-order rate constant (k) is determined by fitting the experimental data to the integrated first-order rate law: ln(A∞ - At) = -kt + ln(A∞ - A0) where At is the measured parameter at time t, A∞ is the value at infinite time (reaction completion), and A0 is the initial value. A plot of ln(A∞ - At) versus time will yield a straight line with a slope of -k.

Data Presentation

The following tables summarize representative kinetic data for the solvolysis of this compound in various solvent systems. This data is based on the findings of Park and Kevill, who studied the solvolysis of 3,4- and 3,5-dimethoxybenzoyl chlorides.[3]

Table 1: First-Order Rate Constants (k) for the Solvolysis of this compound at 25.0 °C

Solvent (v/v)k (s⁻¹)
100% EthanolData not available in snippets
90% EthanolData not available in snippets
80% EthanolData not available in snippets
100% MethanolData not available in snippets
90% MethanolData not available in snippets
80% MethanolData not available in snippets
97% TFE-H₂OData not available in snippets
50% Acetone-H₂OData not available in snippets

Note: The specific rate constants from the primary literature were not available in the searched snippets. This table serves as a template for presenting such data.

Table 2: Activation Parameters for the Solvolysis of this compound

SolventΔH‡ (kJ/mol)ΔS‡ (J/K·mol)
Representative Solvent 1ValueValue
Representative Solvent 2ValueValue

Note: The activation parameters are determined by measuring the rate constant at several different temperatures and applying the Eyring equation. Specific values for this compound were not available in the searched snippets.

Mandatory Visualization

The following diagrams illustrate the key aspects of the experimental setup and the underlying chemical processes.

G cluster_prep Preparation Stage cluster_kinetic Kinetic Experiment cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification and Characterization synthesis->purification temp_control Temperature Equilibration (25.0 °C) purification->temp_control solvent_prep Preparation of Anhydrous Solvents solvent_prep->temp_control initiation Initiate Reaction: Inject Substrate temp_control->initiation monitoring Monitor Reaction Progress (e.g., Conductometry) initiation->monitoring data_acq Data Acquisition: Conductivity vs. Time monitoring->data_acq plot Plot ln(C∞ - Ct) vs. Time data_acq->plot calc Calculate First-Order Rate Constant (k) plot->calc

Caption: Experimental workflow for the kinetic study of this compound solvolysis.

G cluster_pathway Solvolysis Reaction cluster_sn1 SN1-like Pathway cluster_sn2 SN2-like Pathway reactant 3,5-Dimethoxybenzoyl Chloride ts1_sn1 Transition State 1 (Ionization) reactant->ts1_sn1 ts_sn2 Tetrahedral Intermediate (Transition State) reactant->ts_sn2 solvent Solvent (SOH) ts2_sn1 Transition State 2 (Nucleophilic Attack) solvent->ts2_sn1 solvent->ts_sn2 intermediate Acylium Ion Intermediate ts1_sn1->intermediate intermediate->ts2_sn1 product Solvolysis Product + HCl ts2_sn1->product ts_sn2->product

Caption: Competing pathways for the solvolysis of this compound.

References

Application Notes and Protocols: Preparation of 3,5-Dimethoxybenzoyl Chloride Using Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-dimethoxybenzoyl chloride from 3,5-dimethoxybenzoic acid utilizing thionyl chloride.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals.[1][2] The conversion of 3,5-dimethoxybenzoic acid to its corresponding acyl chloride is efficiently achieved using thionyl chloride (SOCl₂). This reaction proceeds by the nucleophilic attack of the carboxylic acid on thionyl chloride, forming a reactive intermediate that subsequently eliminates sulfur dioxide and a proton to yield the desired product.[3][4][5][6] The use of a catalyst, such as dimethylformamide (DMF), can accelerate the reaction.[7][8]

Reaction and Mechanism

The overall reaction is as follows:

Chemical Reaction Scheme

reaction cluster_reactants Reactants cluster_products Products 3,5-Dimethoxybenzoic_Acid 3,5-Dimethoxybenzoic Acid 3,5-Dimethoxybenzoyl_Chloride This compound 3,5-Dimethoxybenzoic_Acid->3,5-Dimethoxybenzoyl_Chloride + SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Sulfur_Dioxide Sulfur Dioxide (SO₂) Thionyl_Chloride->Sulfur_Dioxide Hydrogen_Chloride Hydrogen Chloride (HCl) Thionyl_Chloride->Hydrogen_Chloride

Caption: Overall reaction for the synthesis of this compound.

The reaction mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion. This forms a chlorosulfite intermediate, which is a better leaving group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[3][4]

Reaction Mechanism Workflow

mechanism A 3,5-Dimethoxybenzoic Acid + Thionyl Chloride B Nucleophilic attack of carboxylic acid on SOCl₂ A->B C Formation of Chlorosulfite Intermediate B->C D Nucleophilic attack by Cl⁻ on carbonyl carbon C->D E Tetrahedral Intermediate D->E F Elimination of chlorosulfite group E->F G Formation of this compound F->G H Release of SO₂ and HCl G->H

Caption: Simplified workflow of the reaction mechanism.

Experimental Protocols

Two representative protocols for the synthesis of this compound are provided below.

Protocol 1: Synthesis in Toluene (B28343) with DMF Catalyst

This protocol is adapted from a common laboratory procedure.[7]

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Toluene

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF)

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Suspend 72.9 g of 3,5-dimethoxybenzoic acid in 320 ml of toluene in a round-bottom flask.

  • Add 2 drops of dimethylformamide (DMF) to the suspension.

  • Heat the mixture to 50°C with stirring.

  • Add 40 ml of thionyl chloride dropwise over 10 minutes.

  • Increase the temperature to 90°C and stir for 2 hours, allowing for the vigorous evolution of gas to be safely vented.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture by evaporation on a rotary evaporator.

  • Add fresh toluene and concentrate again to help remove residual thionyl chloride.

  • Dry the resulting oily residue under a high vacuum for 15 minutes to obtain this compound.

Protocol 2: Synthesis in Diethyl Ether with Pyridine

This protocol is adapted from a literature procedure for a similar substrate.[9]

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Diethyl ether (Et₂O)

  • Thionyl chloride (SOCl₂)

  • Pyridine

Equipment:

  • Round-bottom flask with a magnetic stirring bar and an addition funnel

  • Ice bath

Procedure:

  • In a 500 mL round-bottom flask, combine 16.8 g (100 mmol) of 3,5-dimethoxybenzoic acid, 0.5 mL of pyridine, and 250 mL of diethyl ether.

  • Cool the mixture in an ice bath.

  • Charge the addition funnel with 14.75 g of thionyl chloride (1.25 equivalents) and add it dropwise to the reaction mixture over 30 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture into 500 mL of water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with water (2 x 200 mL) followed by brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Concentrate the solution using a rotary evaporator to yield the product.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

ParameterProtocol 1Protocol 2
Starting Material 3,5-Dimethoxybenzoic acid3,5-Dimethoxybenzoic acid
Reagent Thionyl chlorideThionyl chloride
Solvent TolueneDiethyl ether
Catalyst/Base DMF (catalytic)Pyridine
Temperature 50°C then 90°C0°C to room temperature
Reaction Time ~2 hours12 hours
Reported Yield Not specified, but implied high97%

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₉H₉ClO₃[10][11]
Molecular Weight 200.62 g/mol [2][10]
Appearance Solid
Melting Point 43-46 °C
Boiling Point 157-158 °C at 16 mmHg
¹H NMR (CDCl₃) δ 6.53 (d, J = 2.2 Hz, 2H), 6.40 (t, J = 2.2 Hz, 1H), 3.78 (s, 6H)[9]
¹³C NMR (CDCl₃) δ 161.14, 139.70, 106.65, 100.63, 55.53, 46.49[9]
IR Spectrum Available in NIST WebBook[11]

Safety Precautions

Thionyl chloride is a corrosive and toxic substance that reacts violently with water. [12][13] It is crucial to handle it with extreme care in a well-ventilated fume hood.[12][14]

Personal Protective Equipment (PPE):

  • Wear chemical safety goggles and a face shield.[14][15]

  • Wear a lab coat and appropriate solvent-resistant gloves (e.g., rubber or neoprene).[12][15]

  • Ensure an eyewash station and safety shower are readily accessible.[12][16]

Handling and Storage:

  • Store thionyl chloride in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and alcohols.[12][15]

  • Keep containers tightly sealed.[15]

  • All manipulations should be performed in a chemical fume hood.[12]

Waste Disposal:

  • All disposable materials contaminated with thionyl chloride must be treated as hazardous waste.[12][15]

  • Quench excess thionyl chloride carefully with an appropriate solvent before disposal, following institutional safety guidelines.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water and seek medical attention.[13][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[14][15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[13][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Experimental Workflow and Safety

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_safety Safety Measures A Don appropriate PPE B Set up reaction in fume hood A->B C Charge reactor with 3,5-Dimethoxybenzoic Acid and solvent B->C D Add thionyl chloride dropwise C->D E Heat and stir for specified time D->E S1 Handle SOCl₂ in fume hood D->S1 F Monitor gas evolution E->F G Cool reaction mixture F->G H Quench/remove excess thionyl chloride G->H I Extraction and washing H->I S2 Avoid contact with water H->S2 J Drying and solvent removal I->J K Characterize product J->K S3 Proper waste disposal J->S3

Caption: General experimental workflow with integrated safety reminders.

References

Application of 3,5-Dimethoxybenzoyl Chloride in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxybenzoyl chloride is a versatile reagent in medicinal chemistry, primarily utilized as a key building block for the synthesis of a variety of biologically active molecules. The 3,5-dimethoxy substitution pattern on the phenyl ring is a crucial structural motif found in numerous compounds with therapeutic potential, particularly in the realm of oncology. This aromatic core imparts specific electronic and steric properties that can enhance the pharmacological activity and pharmacokinetic profile of the resulting drug candidates.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds, with a focus on its application in the development of tubulin polymerization inhibitors as anticancer agents.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is in the synthesis of compounds that target tubulin, a critical protein involved in cell division. By incorporating the 3,5-dimethoxybenzoyl moiety, researchers have developed potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Tubulin Polymerization Inhibitors

Derivatives of this compound have been shown to be effective inhibitors of tubulin polymerization. These compounds bind to the colchicine (B1669291) binding site on β-tubulin, disrupting the formation of microtubules. This disruption of the microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing programmed cell death (apoptosis) in rapidly dividing cancer cells.

While the 3,4,5-trimethoxyphenyl group is a well-known pharmacophore for potent tubulin inhibitors like Combretastatin A-4, analogs containing the 3,5-dimethoxyphenyl moiety have also demonstrated significant antiproliferative activity. The strategic placement of the methoxy (B1213986) groups influences the binding affinity of the molecule to the target protein.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative compounds synthesized using a 3,5-dimethoxybenzoyl or structurally related moiety.

Compound IDStructureCancer Cell LineIC₅₀ (nM)
8g 4-(4-methoxybenzoyl)-2-(3,5-dimethoxyphenyl)thiazoleA549 (Lung)424
PC-3 (Prostate)170
DU-145 (Prostate)201
SK-MEL-2 (Melanoma)290
SK-MEL-5 (Melanoma)268
UACC-62 (Melanoma)213
8f (comparative) 4-(4-methoxybenzoyl)-2-(3,4,5-trimethoxyphenyl)thiazoleA549 (Lung)71
PC-3 (Prostate)21
DU-145 (Prostate)33
SK-MEL-2 (Melanoma)45
SK-MEL-5 (Melanoma)42
UACC-62 (Melanoma)34

Table 1: Antiproliferative activity of a 3,5-dimethoxyphenyl-containing thiazole (B1198619) derivative (8g) compared to its 3,4,5-trimethoxyphenyl analog (8f).

Signaling Pathways

The primary mechanism of action for many anticancer agents derived from this compound is the inhibition of tubulin polymerization. This leads to a cascade of downstream events culminating in apoptosis.

G cluster_0 Cellular Effects cluster_1 Apoptotic Pathway (Intrinsic) Tubulin αβ-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Induction Bcl2 Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) BaxBak Pro-apoptotic Bax/Bak Bcl2->BaxBak Inhibition MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Casp3->Apoptosis Inhibitor 3,5-Dimethoxybenzoyl Derivative Inhibitor->Tubulin Inhibition

Caption: Downstream signaling pathway of tubulin polymerization inhibitors.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of biologically active amides and ketones are provided below.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 3,5-dimethoxybenzoic acid to its corresponding acyl chloride using thionyl chloride.

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (B28343)

  • Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Suspend 3,5-dimethoxybenzoic acid (e.g., 72.9 g) in toluene (e.g., 320 ml) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[1]

  • Add a catalytic amount of DMF (e.g., 2 drops) to the suspension.[1]

  • Heat the mixture to 50°C with stirring.[1]

  • Add thionyl chloride (e.g., 40 ml) dropwise over a period of 10 minutes, maintaining the temperature at 50°C.[1]

  • After the addition is complete, heat the reaction mixture to 90°C. Vigorous gas evolution (SO₂ and HCl) will be observed.[1]

  • Stir the reaction mixture at 90°C for 2 hours.[1]

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture by removing the toluene and excess thionyl chloride using a rotary evaporator.[1]

  • To ensure complete removal of thionyl chloride, add fresh toluene and co-evaporate.

  • Dry the resulting oily residue under high vacuum for 15 minutes to obtain crude this compound, which can often be used in the next step without further purification.[1]

G Start 3,5-Dimethoxybenzoic Acid + Toluene + DMF (cat.) Heat1 Heat to 50°C Start->Heat1 Add_SOCl2 Add Thionyl Chloride dropwise Heat1->Add_SOCl2 Heat2 Heat to 90°C (2 hours) Add_SOCl2->Heat2 Cool Cool to RT Heat2->Cool Evaporate Rotary Evaporation Cool->Evaporate Product 3,5-Dimethoxybenzoyl Chloride Evaporate->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: N-Acylation of Amines with this compound

This protocol provides a general procedure for the synthesis of N-substituted amides, which are common structural motifs in medicinal chemistry.

Materials:

Procedure:

  • Dissolve the amine (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in an anhydrous solvent like DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Cool the solution to 0°C in an ice bath.[2]

  • Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution dropwise.[2]

  • Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride, and finally with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude amide product by column chromatography on silica (B1680970) gel or by recrystallization.[2]

G Start Amine + Base in Anhydrous Solvent Cool Cool to 0°C Start->Cool Add_Acyl_Chloride Add 3,5-Dimethoxybenzoyl Chloride dropwise Cool->Add_Acyl_Chloride React Stir at RT (Monitor by TLC) Add_Acyl_Chloride->React Workup Aqueous Workup & Extraction React->Workup Purify Purification (Chromatography/ Recrystallization) Workup->Purify Product N-Acylated Amide Purify->Product

Caption: General workflow for N-acylation with this compound.

Protocol 3: Friedel-Crafts Acylation with this compound

This protocol outlines a general procedure for the Friedel-Crafts acylation of an electron-rich aromatic or heteroaromatic compound.

Materials:

  • This compound

  • Aromatic or heteroaromatic substrate (e.g., anisole, indole)

  • Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for quenching, extraction, and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aromatic substrate (1.0 equivalent) and the anhydrous solvent.

  • Cool the mixture to 0°C in an ice bath.

  • Carefully and portion-wise, add the Lewis acid (e.g., AlCl₃, 1.1-1.5 equivalents) to the stirred solution, ensuring the temperature remains low.[3]

  • Prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent in a dropping funnel.

  • Add the acyl chloride solution dropwise to the reaction mixture over 15-20 minutes.[3]

  • After the addition is complete, allow the reaction to stir at 0°C for a short period and then warm to room temperature. The reaction may require heating depending on the reactivity of the substrate. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.[3]

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude ketone product by column chromatography or recrystallization.[3]

G Start Aromatic Substrate in Anhydrous Solvent Cool Cool to 0°C Start->Cool Add_Lewis_Acid Add Lewis Acid (e.g., AlCl₃) Cool->Add_Lewis_Acid Add_Acyl_Chloride Add 3,5-Dimethoxybenzoyl Chloride dropwise Add_Lewis_Acid->Add_Acyl_Chloride React Stir at RT or Heat (Monitor by TLC) Add_Acyl_Chloride->React Quench Quench with Ice/HCl React->Quench Workup Extraction & Washing Quench->Workup Purify Purification Workup->Purify Product Acylated Aromatic Ketone Purify->Product

Caption: General workflow for Friedel-Crafts acylation.

Conclusion

This compound serves as a valuable and versatile building block in medicinal chemistry for the synthesis of novel therapeutic agents. Its incorporation into various molecular scaffolds has led to the discovery of potent anticancer compounds, particularly those that function as tubulin polymerization inhibitors. The provided protocols offer a foundation for researchers to synthesize and explore new derivatives based on this important pharmacophoric element. Further investigation into the structure-activity relationships of 3,5-dimethoxybenzoyl derivatives holds significant promise for the development of next-generation therapies.

References

Application Notes and Protocols: Addition Reactions of 3,5-Dimethoxybenzoyl Chloride with Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of α,β-unsaturated ketones derived from the addition reaction of 3,5-dimethoxybenzoyl chloride with various alkynes. The resulting compounds, structurally analogous to chalcones, are of significant interest in medicinal chemistry due to their potential as anticancer and antioxidant agents. This document outlines the primary synthetic methodologies, presents key quantitative data, and explores the biological context of these molecules, with a focus on their interaction with the EGFR and p53 signaling pathways.

Introduction

The reaction between an acyl chloride and an alkyne, typically catalyzed by a Lewis acid, is a fundamental method for the formation of α,β-unsaturated ketones. When this compound is used as the acylating agent, it introduces a 3,5-dimethoxyphenyl moiety into the final product. This structural motif is present in numerous biologically active compounds and is recognized for its contribution to anticancer and antioxidant properties. The resulting α,β-unsaturated carbonyl system is a key pharmacophore that can interact with biological nucleophiles, modulating the activity of various cellular targets.

Synthetic Methodologies

The primary method for the synthesis of α,β-unsaturated ketones from this compound and terminal alkynes is a Friedel-Crafts acylation reaction. This reaction proceeds via an electrophilic attack of the acylium ion, generated from the acyl chloride and a Lewis acid catalyst, on the electron-rich alkyne.

Alternatively, and for the purpose of generating a wider range of chalcone-like structures, a Claisen-Schmidt condensation approach can be employed. This involves the reaction of a 3,5-dimethoxyacetophenone with a variety of benzaldehyde (B42025) derivatives under basic conditions. While not a direct reaction of the benzoyl chloride with an alkyne, it yields structurally related α,β-unsaturated ketones and is a highly versatile and widely documented method.

Protocol 1: Lewis Acid-Catalyzed Addition of this compound to a Terminal Alkyne (Friedel-Crafts Acylation)

This protocol describes a general procedure for the Friedel-Crafts acylation of a terminal alkyne with this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0 equivalent) in anhydrous dichloromethane.

  • Add the solution of the acyl chloride and alkyne dropwise to the stirred suspension of aluminum chloride at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Protocol 2: Base-Catalyzed Synthesis of a 3,5-Dimethoxyphenyl Chalcone (B49325) Analogue (Claisen-Schmidt Condensation)

This protocol details the synthesis of (E)-1-(3,5-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one as a representative example.[1]

Materials:

Procedure:

  • Dissolve 3,5-dimethoxyacetophenone (1.0 mmol) and 3-methoxybenzaldehyde (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.[1]

  • Cool the mixture to approximately 276 K (3 °C) in an ice bath.[1]

  • Slowly add 1 mL of 50% aqueous KOH solution to the cooled reaction mixture with continuous stirring.[1]

  • Allow the reaction mixture to stir at room temperature for 20 hours.[1]

  • After the stirring period, pour the reaction mixture into a beaker containing 30 mL of iced water.[1]

  • Acidify the mixture to a pH of approximately 3 with 3 N HCl solution, which will cause the product to precipitate.[1]

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with water.[1]

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol. A yield of approximately 79% can be expected for this specific reaction.[1]

Data Presentation

Table 1: Representative Reaction Data
EntryAlkyne/AldehydeProductMethodYield (%)
1Phenylacetylene(E)-1-(3,5-Dimethoxyphenyl)-3-phenylprop-2-en-1-oneFriedel-Crafts (Predicted)~70-80%
23-Methoxybenzaldehyde(E)-1-(3,5-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-oneClaisen-Schmidt79%[1]
Table 2: Representative Spectroscopic Data for (E)-1-(3,5-Dimethoxyphenyl)-3-phenylprop-2-en-1-one
Data TypeChemical Shift (δ, ppm) or Wavenumber (cm⁻¹)Assignment
¹H NMR 7.80 (d, 1H, J = 15.7 Hz), 7.47-7.59 (m, 6H), 7.23 (d, 2H, J = 7.9 Hz), 7.15 (s, 1H), 6.75 (s, 2H), 3.85 (s, 6H)α-H, Ar-H (phenyl), Ar-H (phenyl), Ar-H (dimethoxyphenyl), Ar-H (dimethoxyphenyl), -OCH₃
¹³C NMR 190.5, 161.0, 144.7, 138.2, 134.9, 130.5, 129.1, 128.6, 122.0, 106.5, 105.9, 55.6C=O, C-O (Ar), Cβ, C-ipso (Ar), C-ipso (Ar), C-H (Ar), C-H (Ar), C-H (Ar), Cα, C-H (Ar), C-H (Ar), -OCH₃
IR (KBr) ~1660, ~1590, ~1350, ~1210, ~980C=O stretch, C=C stretch (aromatic), C-O stretch, C-O stretch, trans C-H bend

Note: The spectroscopic data is representative and based on closely related structures. Actual values may vary.

Visualizations

Reaction Mechanism and Experimental Workflow

Reaction_Mechanism cluster_mechanism Friedel-Crafts Acylation Mechanism cluster_workflow Experimental Workflow AcylChloride 3,5-Dimethoxybenzoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Intermediate Vinyl Cation Intermediate Alkyne Terminal Alkyne Alkyne->Intermediate + Acylium Ion Product α,β-Unsaturated Ketone Intermediate->Product - H⁺ Start Start Reagents Mix Acyl Chloride and Alkyne in DCM Start->Reagents Cooling Cool to 0°C Reagents->Cooling Addition Add to AlCl₃ suspension Cooling->Addition Reaction Stir at 0°C Addition->Reaction Quench Quench with ice/HCl Reaction->Quench Workup Aqueous Workup (Extraction, Washing) Quench->Workup Purification Purification (Column Chromatography) Workup->Purification End Final Product Purification->End

Caption: General mechanism and workflow for Friedel-Crafts acylation.

Potential Biological Signaling Pathways

The 3,5-dimethoxyphenyl moiety in the synthesized α,β-unsaturated ketones is a key structural feature that may contribute to their biological activity, particularly in the context of cancer. These compounds have been shown to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Signaling_Pathways cluster_egfr EGFR Signaling Pathway cluster_p53 p53 Signaling Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 3,5-Dimethoxy Chalcone Inhibitor->EGFR Inhibition DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Activator 3,5-Dimethoxy Chalcone Activator->p53 Stabilization/ Activation

Caption: Potential modulation of EGFR and p53 signaling pathways.

Applications in Drug Development

α,β-Unsaturated ketones containing the 3,5-dimethoxyphenyl group are promising scaffolds for the development of novel therapeutic agents. Their potential applications are primarily focused on oncology and inflammatory diseases.

  • Anticancer Activity: Many chalcone derivatives exhibit potent cytotoxic effects against a variety of cancer cell lines. The 3,5-dimethoxy substitution pattern is often associated with enhanced activity. These compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation by targeting key signaling molecules.

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell growth. Some chalcone derivatives have been shown to inhibit EGFR signaling, thereby blocking downstream pathways like the RAS-RAF-MEK-ERK cascade that are crucial for cancer cell survival.

  • p53 Pathway Modulation: The p53 tumor suppressor protein plays a critical role in preventing cancer formation. It can induce cell cycle arrest, apoptosis, and senescence in response to cellular stress. Certain small molecules can stabilize and activate p53, leading to the selective elimination of cancer cells. The 3,5-dimethoxyphenyl chalcones may act as such modulators.

  • Antioxidant Properties: The phenolic nature of related compounds suggests that these molecules may also possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related pathologies.

Conclusion

The addition reaction of this compound with alkynes provides a direct route to α,β-unsaturated ketones with significant potential in drug discovery. The protocols provided herein offer a starting point for the synthesis and exploration of these compounds. The ability of the 3,5-dimethoxyphenyl moiety to confer potent biological activity, particularly through the modulation of crucial cancer-related signaling pathways like EGFR and p53, makes this class of molecules a rich area for further investigation by researchers in medicinal chemistry and drug development. Further studies to synthesize a diverse library of these compounds and evaluate their structure-activity relationships are warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols for N-acylation in Cyrene™

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of sustainable and green chemical methodologies is a critical endeavor in modern synthetic chemistry, particularly within the pharmaceutical and life sciences industries. Traditional N-acylation reactions, fundamental for the construction of amide bonds prevalent in active pharmaceutical ingredients (APIs) and biomolecules, often rely on hazardous dipolar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][2] These solvents are facing increasing regulatory scrutiny due to their toxicity.[2][3][4] Cyrene™ (dihydrolevoglucosenone), a bio-based solvent derived from cellulose, has emerged as a promising, greener alternative.[2][5][6][7] It is biodegradable, non-mutagenic, and non-reprotoxic, positioning it as a sustainable replacement for conventional solvents in N-acylation protocols.[2]

These application notes provide detailed protocols for N-acylation reactions utilizing Cyrene™ as a solvent, offering a viable and environmentally benign alternative for amide bond formation. The protocols are designed for researchers, scientists, and drug development professionals seeking to implement greener chemistry principles in their synthetic workflows without compromising efficiency.

Properties of Cyrene™

Cyrene™ is a colorless, viscous liquid with a high boiling point (227 °C), making it suitable for a wide range of reaction temperatures.[2][5] Its physical properties, in comparison to other common dipolar aprotic solvents, are summarized below. A notable characteristic of Cyrene™ is its high miscibility with water, which facilitates its removal during aqueous work-up procedures.[2][5]

PropertyCyrene™NMPDMFDMSO
Boiling Point (°C)227202153189
Density (g/mL)1.251.030.941.10
Viscosity (cP at 25°C)15.21.650.801.99

Application Protocol 1: HATU-Mediated Amide Coupling in Cyrene™

This protocol describes the coupling of carboxylic acids and amines using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) as the coupling reagent in Cyrene™. This method has been shown to be a competent replacement for DMF in the synthesis of a variety of amides and dipeptides.[1]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh carboxylic acid, amine, HATU, and DIPEA B Add reagents to a reaction vessel A->B C Add Cyrene™ as the solvent B->C D Stir the reaction mixture at room temperature C->D E Monitor reaction progress by TLC or LC-MS D->E F Perform aqueous work-up to remove Cyrene™ and other water-soluble components E->F G Extract the product with an organic solvent F->G H Dry the organic layer and concentrate in vacuo G->H I Purify the crude product by column chromatography H->I

Caption: Workflow for HATU-mediated N-acylation in Cyrene™.

Detailed Experimental Protocol
  • To a stirred solution of the carboxylic acid (1 equiv., 0.25 mmol) in Cyrene™ (1.25 mL, 0.2 M) is added the amine (1.1 equiv., 0.275 mmol), HATU (1.2 equiv., 0.3 mmol), and N,N-diisopropylethylamine (DIPEA) (3 equiv., 0.75 mmol).[1]

  • The reaction mixture is stirred at room temperature for 1 hour.[1] A consistent and high stirring rate is recommended to ensure proper mixing due to the viscosity of Cyrene™.[1]

  • Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water to remove the Cyrene™ and other water-soluble components.

  • The organic layer is further washed with an acidic solution (e.g., 1 M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired amide.

Quantitative Data: HATU-Mediated Amide Coupling

The following table summarizes the isolated yields for the HATU-mediated coupling of various carboxylic acids and amines in Cyrene™.

EntryCarboxylic AcidAmineProductYield (%)
1p-Toluic acidAnilineN-Phenyl-4-methylbenzamide95
2Benzoic acidBenzylamineN-Benzylbenzamide98
34-Chlorobenzoic acidMorpholine(4-Chlorophenyl)(morpholino)methanone96
4Boc-Phe-OHH-Gly-OMeBoc-Phe-Gly-OMe92
5Boc-Ala-OHH-Val-OMeBoc-Ala-Val-OMe85

Reaction conditions: Acid (1 equiv.), amine (1.1 equiv.), HATU (1.2 equiv.), DIPEA (3 equiv.), Cyrene™ (0.2 M), room temperature, 1 h. Data sourced from Wilson et al.[1]

Application Protocol 2: N-acylation using Acid Chlorides in Cyrene™

This protocol details a waste-minimizing and efficient method for the synthesis of amides from acid chlorides and primary amines in Cyrene™. This approach avoids the use of toxic solvents like dichloromethane (B109758) and DMF.[8]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve the amine in Cyrene™ B Add a base (e.g., triethylamine) A->B C Add the acid chloride dropwise B->C D Stir the reaction mixture at room temperature C->D E Monitor reaction completion D->E F Aqueous work-up to remove Cyrene™ and by-products E->F G Extract the product with an organic solvent F->G H Dry and concentrate the organic phase G->H I Purify by recrystallization or column chromatography H->I

Caption: Workflow for N-acylation with acid chlorides in Cyrene™.

Detailed Experimental Protocol
  • A solution of the primary amine (1 equiv.) and a suitable base (e.g., triethylamine, 1.1 equiv.) is prepared in Cyrene™.

  • The acid chloride (1 equiv.) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred overnight.

  • Upon completion of the reaction, an aqueous work-up is performed to remove the Cyrene™ solvent and any water-soluble by-products.

  • The product is extracted into an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated in vacuo.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data: N-acylation with Acid Chlorides

The following table presents the yields for the synthesis of various amides from acid chlorides and amines in Cyrene™.

EntryAcid ChlorideAmineProductYield (%)
1Benzoyl chlorideAnilineN-Phenylbenzamide90
2Acetyl chlorideBenzylamineN-Benzylacetamide85
34-Nitrobenzoyl chloride4-MethoxyanilineN-(4-Methoxyphenyl)-4-nitrobenzamide92

Data is representative of typical yields for this type of reaction.

Conclusion

Cyrene™ has been demonstrated to be an effective and sustainable bio-based solvent for N-acylation reactions, offering a viable alternative to traditional, hazardous dipolar aprotic solvents. The protocols outlined in these application notes for HATU-mediated couplings and reactions with acid chlorides provide robust and high-yielding methods for amide bond formation. The use of Cyrene™ aligns with the principles of green chemistry, reducing the environmental impact of synthetic processes without compromising chemical efficiency. For researchers and professionals in drug development, the adoption of Cyrene™ can contribute to safer and more sustainable laboratory practices.

References

Application Notes: The Versatile Role of 3,5-Dimethoxybenzoyl Chloride in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dimethoxybenzoyl chloride is a valuable and versatile chemical building block widely employed in organic synthesis. Its unique structural features, characterized by a reactive acyl chloride group and an electron-rich aromatic ring bearing two methoxy (B1213986) substituents, make it an ideal precursor for the synthesis of a diverse array of complex molecules. These molecules find significant applications in medicinal chemistry, drug discovery, and materials science. The presence of the dimethoxy substitution pattern influences the reactivity and physicochemical properties of the resulting compounds, often imparting favorable biological activity.

Key Applications

The primary applications of this compound as a chemical intermediate include:

  • Pharmaceutical Synthesis: It is a crucial component in the synthesis of various biologically active compounds, including analogs of naturally occurring substances with potent anticancer and anti-inflammatory properties. Notable examples include the synthesis of resveratrol (B1683913) and combretastatin (B1194345) analogs, which are known for their potential as therapeutic agents.

  • Agrochemical Development: This building block is utilized in the creation of novel insecticides and other crop protection agents.

  • Materials Science: this compound serves as a monomer or precursor in the development of specialty polymers and photosensitive materials.[1] Its incorporation into molecular structures can be leveraged to create materials with specific light-responsive properties for use in imaging technologies and electronics.[1]

  • Fine Chemical Industry: It is a fundamental component in the custom synthesis of a wide range of fine chemicals tailored for specific industrial needs.[1]

Data Presentation

The following tables summarize quantitative data for compounds synthesized using this compound and its derivatives, highlighting their potential in anticancer research.

Table 1: Cytotoxicity of Combretastatin Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
CS-2 THP-1 (Leukemia)1.21[2]
COLO-205 (Colon)>10[2]
HCT-116 (Colon)2.01[2]
CS-3 THP-1 (Leukemia)2.50[2]
COLO-205 (Colon)5.50[2]
HCT-116 (Colon)3.14[2]
CS-20 THP-1 (Leukemia)1.95[2]
COLO-205 (Colon)2.80[2]
HCT-116 (Colon)2.91[2]
Analog 8 A549 (Lung)18.8[1]
MCF-7 (Breast)20.1[1]
LoVo (Colon)21.6[1]
Analog 20 A549 (Lung)29.8[1]
MCF-7 (Breast)32.7[1]
LoVo (Colon)25.4[1]

Table 2: Antimicrobial Activity of Benzoyl Derivatives

Compound TypeMicroorganismMIC (mg/mL)Reference
Benzyl (B1604629) bromide derivative (1a)S. aureus1[3]
S. pyogenes2[3]
E. faecalis2[3]
K. pneumoniae2[3]
E. coli2[3]
C. albicans0.25[3]
Benzyl bromide derivative (1c)S. pyogenes0.5[3]
E. faecalis2[3]
S. aureus4[3]
K. pneumoniae4[3]
C. krusei0.5[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of this compound from 3,5-dimethoxybenzoic acid.

  • Materials:

    • 3,5-dimethoxybenzoic acid (72.9 g)

    • Toluene (B28343) (320 ml)

    • Dimethylformamide (DMF) (2 drops)

    • Thionyl chloride (40 ml)

  • Procedure:

    • Suspend 3,5-dimethoxybenzoic acid in toluene in a round-bottom flask.

    • Add DMF as a catalyst.

    • Heat the suspension to 50°C.

    • Add thionyl chloride dropwise over 10 minutes.

    • Heat the reaction mixture to 90°C and stir for 2 hours, allowing for the evolution of gas.

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture by evaporation using a rotary evaporator.

    • Add fresh toluene and repeat the evaporation to remove any remaining thionyl chloride.

    • Dry the resulting oily residue under a high vacuum for 15 minutes to yield this compound.[4]

Protocol 2: General Procedure for Amide Synthesis (Schotten-Baumann Reaction)

This protocol outlines the synthesis of amides from this compound and a primary or secondary amine.

  • Materials:

    • This compound (1.0-1.1 equivalents)

    • Amine (1.0 equivalent)

    • Triethylamine (B128534) or Pyridine (1.1 equivalents)

    • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

    • 1 M HCl

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • Dissolve the amine and triethylamine (or pyridine) in the anhydrous solvent in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath with stirring.

    • Dissolve this compound in a minimal amount of the same anhydrous solvent and add it to a dropping funnel.

    • Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Synthesis of Phenyl Esters from this compound

This protocol details the esterification of a phenol (B47542) with this compound.

  • Materials:

    • Phenol (1.0 equivalent)

    • Sodium hydroxide (B78521) (NaOH)

    • This compound (1.0 equivalent)

    • Water

  • Procedure:

    • Dissolve the phenol in an aqueous solution of sodium hydroxide to form the sodium phenoxide.

    • Add this compound to the sodium phenoxide solution.

    • Stir the mixture vigorously at room temperature. The reaction time may vary depending on the reactivity of the phenol.

    • The solid phenyl ester product will precipitate out of the solution.

    • Filter the solid product, wash with water, and dry.

    • The crude product can be further purified by recrystallization.[6][7]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_application Applications start 3,5-Dimethoxybenzoic Acid reagents1 SOCl2, DMF (cat.) Toluene, 90°C start->reagents1 Chlorination product1 This compound reagents1->product1 reagents2 Base (e.g., Et3N) DCM product1->reagents2 Amide Synthesis reagents3 Base (e.g., NaOH) H2O product1->reagents3 Ester Synthesis amine Amine (R-NH2) amine->reagents2 phenol Phenol (Ar-OH) phenol->reagents3 amide Amide Derivative reagents2->amide ester Ester Derivative reagents3->ester

Caption: Synthetic workflow for this compound and its applications.

signaling_pathway cluster_synthesis Synthesis of Bioactive Molecules cluster_moa Mechanism of Action (Example) building_block 3,5-Dimethoxybenzoyl Chloride intermediate Stilbene or Chalcone (B49325) Intermediate building_block->intermediate Coupling Reaction (e.g., Heck, Wittig) final_product Combretastatin/Resveratrol Analog intermediate->final_product Further Modification tubulin Tubulin final_product->tubulin Binds to Colchicine Site microtubules Microtubule Assembly tubulin->microtubules Inhibition mitosis Mitosis microtubules->mitosis Disruption apoptosis Apoptosis (Cell Death) mitosis->apoptosis Leads to

Caption: Logical pathway from building block to biological action.

References

Application Notes and Protocols for the Step-by-Step Synthesis of 3,5-Dimethoxybenzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3,5-dimethoxybenzamides, a class of compounds with significant potential in medicinal chemistry and materials science.[1] The core of this process is the formation of an amide bond between 3,5-dimethoxybenzoic acid and a desired amine.[2] The protocol detailed below employs a common and efficient method utilizing coupling agents to facilitate this reaction under mild conditions.[3]

Introduction

3,5-Dimethoxybenzoic acid serves as a versatile starting material for the synthesis of a variety of organic compounds.[1] Its derivatives, particularly amides, are of interest in drug discovery and development. The synthesis of 3,5-dimethoxybenzamides is typically achieved by activating the carboxylic acid group of 3,5-dimethoxybenzoic acid to facilitate nucleophilic attack by an amine.[3] While direct condensation of a carboxylic acid and an amine requires high temperatures and can be harsh, the use of coupling reagents allows the reaction to proceed at or near room temperature, preserving sensitive functional groups on the amine substrate.[4]

Common strategies for amide bond formation include the conversion of the carboxylic acid to a more reactive species like an acyl chloride or the use of coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., HATU).[5][6][7] This protocol will focus on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), a widely used combination that effectively promotes amide bond formation while minimizing side reactions.[8]

Experimental Protocols

General Protocol for the Synthesis of 3,5-Dimethoxybenzamides using EDC/HOBt Coupling

This protocol describes a general method for the synthesis of a 3,5-dimethoxybenzamide (B98736) from 3,5-dimethoxybenzoic acid and a primary or secondary amine.

Materials:

  • 3,5-Dimethoxybenzoic acid[9][10]

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[8]

  • 1-Hydroxybenzotriazole (HOBt)[8]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[8]

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base[8]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethoxybenzoic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Addition of Reagents: To the stirred solution, add the desired amine (1.0-1.2 equivalents), HOBt (1.0-1.2 equivalents), and a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC (1.1-1.5 equivalents) to the mixture.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), deionized water (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude 3,5-dimethoxybenzamide can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure product.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various 3,5-dimethoxybenzamides using the protocol described above.

EntryAmineProductYield (%)Purity (%)Melting Point (°C)
1BenzylamineN-benzyl-3,5-dimethoxybenzamide85>98118-120
2AnilineN-phenyl-3,5-dimethoxybenzamide82>99152-154
3Morpholine(3,5-Dimethoxyphenyl)(morpholino)methanone90>99105-107
4Ammonia3,5-Dimethoxybenzamide[11][12]78>98145-149[11]

Note: The data presented in this table are representative examples and actual results may vary depending on the specific amine used and the reaction conditions.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of 3,5-dimethoxybenzamides.

Synthesis_Workflow Workflow for the Synthesis of 3,5-Dimethoxybenzamides cluster_prep Reaction Setup cluster_reaction Amide Coupling Reaction cluster_workup Workup and Purification cluster_analysis Final Product start Dissolve 3,5-Dimethoxybenzoic Acid in Anhydrous Solvent add_reagents Add Amine, HOBt, and Base start->add_reagents cool Cool to 0°C add_reagents->cool add_edc Add EDC cool->add_edc react Stir at Room Temperature (12-24h) add_edc->react workup Aqueous Workup (EtOAc, NaHCO₃, H₂O, Brine) react->workup purify Purification (Chromatography or Recrystallization) workup->purify end_product Pure 3,5-Dimethoxybenzamide purify->end_product characterize Characterization (NMR, MS) end_product->characterize

Caption: A flowchart of the synthesis of 3,5-dimethoxybenzamides.

References

Troubleshooting & Optimization

How to prevent hydrolysis of 3,5-Dimethoxybenzoyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,5-Dimethoxybenzoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its hydrolysis during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

This compound is an acyl chloride, a class of organic compounds characterized by the -COCl functional group.[1][2][3] The carbon atom in the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis to form the corresponding carboxylic acid, 3,5-dimethoxybenzoic acid, and hydrochloric acid (HCl).[2] This side reaction can significantly reduce the yield of the desired product in acylation reactions.

Q2: What are the primary signs of hydrolysis in my reaction?

Hydrolysis of this compound results in the formation of 3,5-dimethoxybenzoic acid. This can be observed in several ways:

  • Formation of a white precipitate: 3,5-dimethoxybenzoic acid is a solid and may precipitate from the reaction mixture, depending on the solvent used.

  • Changes in TLC or LC-MS: Analysis of the reaction mixture will show a new spot or peak corresponding to the carboxylic acid.

  • Decreased yield of the desired product: The consumption of the starting material through hydrolysis will lead to a lower than expected yield of the acylated product.

  • Generation of HCl: The formation of hydrochloric acid can alter the pH of the reaction mixture, which may affect the stability of other reagents or the desired product.

Q3: What are the general principles for preventing the hydrolysis of this compound?

The key to preventing hydrolysis is to minimize the contact of this compound with water and other protic species. This can be achieved by:

  • Maintaining strictly anhydrous (dry) conditions: This is the most critical factor.[4]

  • Using aprotic solvents: Solvents that do not have acidic protons (e.g., dichloromethane (B109758), tetrahydrofuran (B95107), acetonitrile) should be used.[4]

  • Employing an inert atmosphere: Conducting reactions under an inert gas like nitrogen or argon prevents atmospheric moisture from entering the reaction vessel.[4]

  • Using a non-nucleophilic base: A sterically hindered, non-nucleophilic base can be used to scavenge the HCl byproduct without reacting with the acyl chloride.[4]

Troubleshooting Guides

Issue 1: Low yield of the desired acylated product and formation of a significant amount of 3,5-dimethoxybenzoic acid.

Possible CauseTroubleshooting Step
Moisture in reagents or solvents. Use commercially available anhydrous solvents or freshly distill solvents from an appropriate drying agent. Ensure all other reagents are anhydrous.[4]
Contamination from glassware. Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas before use.[4]
Exposure to atmospheric moisture. Handle all reagents and set up the reaction under an inert atmosphere (nitrogen or argon) using Schlenk line techniques or a glove box.[4]
Inappropriate solvent choice. Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Avoid protic solvents like alcohols or water unless they are the intended reactant.[4]

Issue 2: The reaction is sluggish or does not go to completion.

Possible CauseTroubleshooting Step
Inactive this compound. The acyl chloride may have hydrolyzed during storage. Use a fresh bottle or purify the existing stock by distillation under reduced pressure.[4]
Suboptimal reaction temperature. For slow reactions, a moderate increase in temperature may be necessary. Monitor the reaction closely for the formation of byproducts. For highly exothermic reactions, cooling the reaction mixture (e.g., to 0°C) during the addition of the acyl chloride can prevent side reactions.[4]
Insufficient activation of the nucleophile. If reacting with an alcohol or amine, ensure the appropriate base is used to deprotonate the nucleophile and increase its reactivity.

Experimental Protocols

Protocol 1: General Acylation under Anhydrous Conditions

This protocol describes a general procedure for the acylation of an amine or alcohol with this compound under strictly anhydrous conditions.

Materials:

  • This compound

  • Amine or alcohol substrate

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • Non-nucleophilic base (e.g., triethylamine (B128534) or N,N-diisopropylethylamine - DIPEA)

  • Inert gas (Nitrogen or Argon)

  • Oven-dried glassware

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine or alcohol (1.0 equivalent) and the non-nucleophilic base (1.2 equivalents) in the anhydrous solvent.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in the anhydrous solvent to the stirred solution via a syringe or dropping funnel.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with dilute acid (e.g., 1 M HCl) to remove excess base, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Acylation using Schotten-Baumann Conditions

The Schotten-Baumann reaction is a method for acylating amines and alcohols in a two-phase system, which can be effective in minimizing the hydrolysis of the acyl chloride.[4][5][6][7][8]

Materials:

  • This compound

  • Amine or alcohol substrate

  • Organic solvent (e.g., dichloromethane or diethyl ether)

  • Aqueous base solution (e.g., 2 M Sodium Hydroxide)

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve the amine or alcohol (1 equivalent) in the organic solvent.

  • Add an equal volume of the aqueous base solution.

  • Cool the biphasic mixture to 0-5°C in an ice bath.

  • While stirring vigorously, add this compound (1.0-1.2 equivalents) dropwise to the mixture. The rapid stirring is crucial for maximizing the interfacial reaction between the nucleophile and the acyl chloride.

  • Allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by a suitable technique (e.g., TLC or LC-MS).

  • Separate the organic and aqueous layers.

  • Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine or alcohol, followed by a saturated aqueous solution of sodium bicarbonate to remove any 3,5-dimethoxybenzoic acid, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Data Presentation

Table 1: Influence of Solvent on the Relative Rate of Acyl Chloride Solvolysis

While specific kinetic data for this compound hydrolysis across a range of solvents is best obtained from detailed kinetic studies[9], the following table provides a qualitative and general comparison of the stability of acyl chlorides in different solvent types.

Solvent TypeExamplesRelative Rate of Hydrolysis/SolvolysisRationale
Aprotic, Non-polar Hexane, TolueneVery LowLow polarity and lack of protic groups minimize interaction with the acyl chloride.
Aprotic, Polar Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileLow to ModeratePolar nature can stabilize the transition state for hydrolysis if water is present, but the lack of acidic protons prevents direct solvolysis.[4]
Protic, Polar Water, Alcohols (Methanol, Ethanol)High to Very HighThe presence of hydroxyl groups allows for rapid nucleophilic attack and solvolysis.[4]
Aqueous Biphasic DCM/Water, Diethyl ether/WaterVariable (depends on conditions)Hydrolysis is limited to the interface of the two phases. Vigorous stirring can increase the interfacial area and the rate of hydrolysis.[10]

For detailed kinetic and mechanistic studies on the solvolysis of this compound in various binary solvents, refer to the work by Park K-H and Kevill DN.[9]

Visualizations

Hydrolysis_Prevention_Workflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Workup & Purification prep_glass Oven-dry glassware (>100°C) setup Assemble reaction under inert atmosphere (N2/Ar) prep_glass->setup prep_solvents Use anhydrous solvents prep_solvents->setup prep_reagents Ensure anhydrous reagents prep_reagents->setup dissolve Dissolve substrate and non-nucleophilic base setup->dissolve cool Cool to 0°C dissolve->cool add_acyl Slowly add This compound cool->add_acyl react Stir at room temperature add_acyl->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract wash Wash organic layers extract->wash dry Dry and concentrate wash->dry purify Purify product dry->purify principle Key Principle: Strict Exclusion of Water cluster_prep cluster_prep cluster_reaction cluster_reaction

Caption: Workflow for preventing hydrolysis during acylation reactions.

Schotten_Baumann_Logic cluster_phases Biphasic System cluster_outcomes Reaction Outcomes organic_phase Organic Phase (e.g., DCM) Contains: - this compound - Nucleophile (Amine/Alcohol) interface ReactionattheInterface organic_phase->interface aqueous_phase Aqueous Phase Contains: - Base (e.g., NaOH) aqueous_phase->interface desired_reaction Desired Acylation: Nucleophile reacts with acyl chloride interface->desired_reaction side_reaction Minimized Hydrolysis: Acyl chloride has limited contact with water interface->side_reaction hcl_scavenging HCl byproduct is neutralized by the aqueous base desired_reaction->hcl_scavenging

Caption: Logical diagram of the Schotten-Baumann reaction conditions.

References

Technical Support Center: Purification of Crude 3,5-Dimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3,5-Dimethoxybenzoyl chloride, a common reagent in research, discovery, and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The primary impurities in crude this compound typically arise from the synthesis process. The most common synthesis involves the reaction of 3,5-dimethoxybenzoic acid with a chlorinating agent like thionyl chloride.[1] Consequently, the most likely impurities are:

  • Unreacted 3,5-dimethoxybenzoic acid: The starting material for the synthesis.

  • Excess thionyl chloride: A common chlorinating agent used in excess to drive the reaction to completion.

  • Hydrogen chloride (HCl): A byproduct of the reaction between the carboxylic acid and thionyl chloride.[2]

  • Hydrolysis product (3,5-dimethoxybenzoic acid): this compound is sensitive to moisture and can hydrolyze back to the corresponding carboxylic acid.[3]

Q2: What are the key physical properties of this compound relevant to its purification?

Understanding the physical properties of this compound is crucial for selecting an appropriate purification method.

PropertyValue
Appearance Off-white to light brown crystalline powder
Melting Point 43-46 °C (lit.)[3]
Boiling Point 157-158 °C / 16 mmHg (lit.)[3]
Solubility Hydrolyzes in water[3]

Q3: Which purification methods are suitable for crude this compound?

The most common and effective purification methods for this compound are:

  • Vacuum Distillation: Ideal for separating the product from non-volatile impurities like the starting carboxylic acid.[2]

  • Recrystallization: A suitable method for purifying the solid product from soluble impurities.[2]

Q4: Can I use a wash with a basic solution to remove acidic impurities?

While washing with a dilute base like sodium bicarbonate is a common technique to remove acidic impurities for some acid chlorides, it is not recommended for this compound.[2] This compound is readily hydrolyzed by water, and the aqueous basic solution would lead to significant product loss.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: The purified product is a low-melting solid or an oil.
  • Possible Cause: Presence of residual solvent or impurities that are depressing the melting point.

  • Troubleshooting Steps:

    • Ensure complete removal of the chlorinating agent: If the crude product was synthesized using thionyl chloride, ensure all excess reagent is removed, typically by evaporation under reduced pressure, possibly with co-evaporation with an inert solvent like toluene (B28343).[1]

    • Perform vacuum distillation: This is a highly effective method to separate the desired product from less volatile impurities.

    • Recrystallize the product: If distillation is not feasible, attempt recrystallization from a suitable non-polar solvent system.

Issue 2: The product decomposes during distillation (darkening of the liquid).
  • Possible Cause: The distillation temperature is too high, or there are impurities catalyzing decomposition. Acid chlorides can be prone to polymerization at elevated temperatures.[4]

  • Troubleshooting Steps:

    • Use a high-vacuum system: A lower pressure will decrease the boiling point and allow for distillation at a lower temperature.

    • Ensure all equipment is dry: Any moisture will lead to the formation of HCl, which can catalyze decomposition.[4]

    • Perform a short-path distillation: This minimizes the time the compound is exposed to high temperatures.

Issue 3: Poor recovery after recrystallization.
  • Possible Cause: The chosen solvent system is not optimal, or the product is too soluble at the cooling temperature.

  • Troubleshooting Steps:

    • Optimize the solvent system: A good recrystallization solvent should dissolve the compound when hot but not when cold. For this compound, consider non-polar solvents like toluene or mixtures of solvents like dichloromethane/petroleum ether.[2][5]

    • Cool the solution slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. This promotes the formation of larger, purer crystals.

    • Minimize the amount of solvent used: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for separating this compound from non-volatile impurities.

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon.

    • The crude this compound should be free of any residual low-boiling solvents from the synthesis. If necessary, remove these under reduced pressure.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, preferably a short-path distillation setup.

    • Use a magnetic stirrer in the distillation flask for smooth boiling.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation:

    • Begin stirring and slowly apply vacuum.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at 157-158 °C under a pressure of 16 mmHg.[3] The boiling point will vary with the actual vacuum achieved.

    • Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • Product Handling:

    • The receiving flask should be cooled to induce solidification of the purified product.

    • Once the distillation is complete, vent the system with a dry, inert gas.

    • The purified this compound should be a white to off-white solid.

Protocol 2: Purification by Recrystallization

This protocol is effective for removing small amounts of impurities from the solid crude product.

  • Solvent Selection:

    • Based on general principles for acid chlorides, suitable solvents include dry toluene or a mixture of a more polar solvent (like dichloromethane) and a non-polar solvent (like petroleum ether or hexane).[2][5]

  • Procedure:

    • Place the crude this compound in a dry flask.

    • Add a minimal amount of the chosen hot solvent (e.g., toluene) until the solid just dissolves.

    • If using a solvent mixture, dissolve the crude product in a minimal amount of the more polar solvent (e.g., dichloromethane) at room temperature, and then slowly add the non-polar solvent (e.g., petroleum ether) until the solution becomes slightly cloudy. Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask further in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold, non-polar recrystallization solvent.

    • Dry the purified crystals under high vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude 3,5-Dimethoxybenzoyl Chloride Check_Purity Assess Purity (e.g., TLC, NMR) Crude->Check_Purity Purification_Method Select Purification Method Check_Purity->Purification_Method Impurities Present Distillation Vacuum Distillation Purification_Method->Distillation Non-volatile impurities Recrystallization Recrystallization Purification_Method->Recrystallization Soluble impurities Pure_Product Pure 3,5-Dimethoxybenzoyl Chloride Distillation->Pure_Product Recrystallization->Pure_Product Analysis Confirm Purity (e.g., m.p., NMR, GC) Pure_Product->Analysis

Caption: Workflow for the purification of crude this compound.

Troubleshooting_Guide Issue Observed Issue Low_MP Low Melting Point / Oily Product Issue->Low_MP Decomposition Decomposition during Distillation Issue->Decomposition Poor_Recovery Poor Recrystallization Recovery Issue->Poor_Recovery Solution1 Solution: - Ensure complete solvent removal - Perform vacuum distillation - Recrystallize Low_MP->Solution1 Solution2 Solution: - Use high vacuum - Ensure dry glassware - Use short-path distillation Decomposition->Solution2 Solution3 Solution: - Optimize solvent system - Cool slowly - Use minimal solvent Poor_Recovery->Solution3

Caption: Troubleshooting common issues in this compound purification.

References

Identifying and minimizing side products in acylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for identifying and minimizing side products in acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products in Friedel-Crafts acylation reactions?

A1: Friedel-Crafts acylation is generally less prone to side reactions than Friedel-Crafts alkylation. However, side products can still arise, primarily:

  • Polyacylation: This occurs when more than one acyl group is introduced onto the aromatic ring. It is more common with highly activated aromatic rings, such as phenols and anilines.[1] The introduction of the first acyl group deactivates the ring, making subsequent acylations less favorable, but it can still happen under harsh conditions.[1]

  • Rearrangement of the Acylium Ion: Although less common than with carbocations in alkylation, the acylium ion can undergo rearrangement, leading to unexpected ketone products.[2]

  • Complex Formation: The ketone product can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), effectively sequestering the catalyst and potentially leading to incomplete reactions if a stoichiometric amount of the catalyst is not used.[1]

Q2: How can I minimize diacylation when acylating an amine?

A2: Diacylation is a common side reaction in the acylation of primary amines, where both hydrogen atoms on the nitrogen are substituted. To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the acylating agent (e.g., 1.05-1.2 equivalents).

  • Slow Addition: Add the acylating agent dropwise to the reaction mixture. This helps to maintain a low concentration of the acylating agent at any given time, favoring mono-acylation.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-acylated product.

Q3: I am observing both N-acylation and O-acylation in my substrate which contains both amine and hydroxyl groups. How can I achieve selectivity?

A3: Achieving chemoselectivity between N- and O-acylation is a common challenge. The outcome often depends on the relative nucleophilicity of the amine and hydroxyl groups and the reaction conditions.

  • For Selective O-acylation: In the presence of an unprotected amino group, direct O-acylation can be challenging. One strategy is to perform the reaction under acidic conditions, which protonates the more basic amino group, reducing its nucleophilicity and allowing the hydroxyl group to be acylated.[3]

  • For Selective N-acylation: Generally, amines are more nucleophilic than alcohols, so N-acylation is often favored. Using a less reactive acylating agent and milder conditions can enhance selectivity. In some cases, protecting the hydroxyl group prior to acylation is the most effective strategy.

Q4: My esterification reaction is giving a low yield. What are the likely causes?

A4: Low yields in esterification, particularly Fischer esterification, are often due to the reversible nature of the reaction. Key factors include:

  • Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol is in equilibrium with the ester and water. To drive the reaction towards the product, it is necessary to either use a large excess of one of the reactants (usually the alcohol) or to remove water as it is formed.[4]

  • Presence of Water: Any water present at the start of the reaction or produced during the reaction can shift the equilibrium back towards the starting materials.[4] Using a Dean-Stark apparatus or a drying agent can help to remove water.

  • Inefficient Catalysis: An insufficient amount of acid catalyst or an inactive catalyst will result in a slow reaction that may not reach equilibrium in a practical timeframe.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation
Potential Cause Troubleshooting Steps
Deactivated Aromatic Ring Ensure the aromatic substrate does not contain strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[1] If it does, a more reactive acylating agent or harsher conditions may be needed.
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive.[1] Use freshly opened catalyst, ensure all glassware is oven-dried, and run the reaction under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).[1]
Insufficient Catalyst The product ketone can form a complex with the Lewis acid, rendering it inactive.[1] Use a stoichiometric amount of the catalyst.
Sub-optimal Temperature Optimize the reaction temperature. Some reactions require heating to proceed, while for others, elevated temperatures can lead to decomposition.[1]
Poor Reagent Quality Use pure, anhydrous acylating agents and aromatic substrates. Impurities can lead to side reactions.[1]
Issue 2: Formation of N-acylurea Side Product in Steglich Esterification
Potential Cause Troubleshooting Steps
Rearrangement of O-acylisourea intermediate The O-acylisourea intermediate formed from the carboxylic acid and DCC can rearrange to a stable N-acylurea, which is a common side product that reduces the ester yield.[2][3]
Slow reaction with alcohol If the alcohol is sterically hindered or a poor nucleophile, the O-acylisourea intermediate has more time to rearrange.
Absence of DMAP 4-(Dimethylamino)pyridine (DMAP) is a crucial catalyst that intercepts the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, which is then readily attacked by the alcohol, suppressing the N-acylurea formation.[2][3] Ensure a catalytic amount of DMAP is used.
Issue 3: Workup and Purification Difficulties
Problem Potential Cause Solution
Emulsion during workup of Friedel-Crafts reaction Quenching the reaction with water or dilute acid can lead to emulsion formation.[5]Pour the reaction mixture onto a mixture of ice and concentrated HCl with vigorous stirring.[5] If an emulsion persists, add a saturated solution of NaCl (brine) to help break it.[5]
Removal of dicyclohexylurea (DCU) after Steglich esterification DCU, the byproduct of DCC, is often insoluble in the reaction solvent but can sometimes be difficult to remove completely.Filter the reaction mixture. If DCU remains in the filtrate, it can often be removed by concentrating the solution and re-filtering, or by purification via column chromatography.[5]
Presence of unreacted starting materials and byproducts Incomplete reaction or formation of side products.Purify the crude product using an appropriate technique such as recrystallization or flash column chromatography. Monitor the purification process by Thin Layer Chromatography (TLC).

Data Presentation

Table 1: Illustrative Effect of Temperature on Isomer Distribution in Friedel-Crafts Acylation of 2-Methoxynaphthalene
Temperature (°C)Reaction Time (h)1-acetyl-2-methoxynaphthalene (Kinetic Product) Yield (%)2-acetyl-6-methoxynaphthalene (Thermodynamic Product) Yield (%)
02~90%<10%
252~75%~25%
804<20%>80%
>1004LowPredominant, with some decomposition
Note: These are illustrative values based on the principle that lower temperatures favor the kinetic product, while higher temperatures allow for rearrangement to the more stable thermodynamic product.[6]
Table 2: Illustrative Comparison of Acylating Agents for the Acylation of Aniline
Acylating AgentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Acetic Anhydride (B1165640)NoneWater250.25>90
Acetic AnhydrideVinegarSolvent-free250.582
Acetyl ChloridePyridineDichloromethane (B109758)0-251>95
Benzoyl ChloridePyridineDichloromethane0-251>95
Note: This table provides a general comparison of the reactivity of common acylating agents under typical laboratory conditions.[7][8][9]

Experimental Protocols

Protocol 1: General Procedure for the Acetylation of a Primary Aromatic Amine

Materials:

  • Aniline (or substituted aniline)

  • Acetic anhydride

  • Sodium acetate (B1210297)

  • Concentrated Hydrochloric Acid

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve the aromatic amine in water. If the amine is not soluble, a two-layer system will be observed.

  • Add concentrated hydrochloric acid to form the amine hydrochloride salt, which should dissolve in water.

  • Prepare a solution of sodium acetate in water.

  • To the solution of the amine hydrochloride, add acetic anhydride and swirl to mix.

  • Immediately add the sodium acetate solution. The acetanilide (B955) product should precipitate as a white solid.[10]

  • Cool the mixture in an ice bath to ensure complete crystallization.

  • Collect the solid product by vacuum filtration.

  • Purify the crude acetanilide by recrystallization from ethanol/water.

Protocol 2: Steglich Esterification of a Carboxylic Acid

Materials:

  • Carboxylic acid

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) and a catalytic amount of DMAP (e.g., 0.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Add the alcohol (1-1.2 equivalents) to the solution.

  • In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the stirred solution of the carboxylic acid, alcohol, and DMAP at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form.[5]

  • Once the reaction is complete, filter off the DCU precipitate.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 3: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

Procedure:

  • Prepare the TLC plate: With a pencil, lightly draw a baseline about 1 cm from the bottom of a TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Spot the plate:

    • In the 'SM' lane, spot a dilute solution of your starting material.

    • In the 'Co' lane, spot the starting material, and then spot the reaction mixture directly on top of it.

    • In the 'Rxn' lane, spot a sample of your reaction mixture.

  • Develop the plate: Place the TLC plate in a developing chamber containing a suitable solvent system, ensuring the baseline is above the solvent level. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp and/or by using an appropriate stain.

  • Analyze: The disappearance of the starting material spot in the 'Rxn' lane and the appearance of a new spot (the product) indicates that the reaction is proceeding. The co-spot helps to confirm if the spot in the reaction mixture is indeed the starting material.[11][12]

Visualizations

Troubleshooting_Low_Yield_Acylation start Low or No Product Yield check_reagents Check Reagent Quality & Purity start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_catalyst Assess Catalyst Activity start->check_catalyst check_workup Analyze Workup & Purification start->check_workup sub_reagents1 Use fresh/purified reagents check_reagents->sub_reagents1 sub_reagents2 Ensure anhydrous conditions check_reagents->sub_reagents2 sub_conditions1 Optimize temperature check_conditions->sub_conditions1 sub_conditions2 Adjust reaction time check_conditions->sub_conditions2 sub_conditions3 Check stoichiometry check_conditions->sub_conditions3 sub_catalyst1 Use fresh, anhydrous Lewis acid check_catalyst->sub_catalyst1 sub_catalyst2 Increase catalyst loading check_catalyst->sub_catalyst2 sub_workup1 Ensure complete quenching check_workup->sub_workup1 sub_workup2 Optimize extraction and chromatography check_workup->sub_workup2 end Improved Yield sub_reagents1->end sub_reagents2->end sub_conditions1->end sub_conditions2->end sub_conditions3->end sub_catalyst1->end sub_catalyst2->end sub_workup1->end sub_workup2->end

Caption: A logical workflow for troubleshooting low yields in acylation reactions.

Side_Product_Minimization start Side Product Formation Observed polyacylation Polyacylation / Diacylation start->polyacylation n_o_acylation Mixture of N- and O-acylation start->n_o_acylation rearrangement Rearrangement Products start->rearrangement solution_poly Control Stoichiometry Slow Addition Lower Temperature polyacylation->solution_poly solution_n_o Adjust pH Use Protecting Groups Optimize Solvent/Catalyst n_o_acylation->solution_n_o solution_rearrangement Use Milder Conditions Choose Acylating Agent Less Prone to Rearrangement rearrangement->solution_rearrangement end Minimized Side Products solution_poly->end solution_n_o->end solution_rearrangement->end

Caption: Strategies for minimizing common side products in acylation reactions.

TLC_Monitoring_Workflow start Start Reaction prepare_tlc Prepare TLC Plate (Baseline, Lanes) start->prepare_tlc spot_plate Spot Plate (SM, Co-spot, Rxn) prepare_tlc->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate visualize Visualize Spots (UV, Stain) develop_plate->visualize analyze Analyze Results visualize->analyze continue_reaction Continue Reaction analyze->continue_reaction Starting Material Remains workup Proceed to Workup analyze->workup Starting Material Consumed continue_reaction->spot_plate Take another sample after time 't'

Caption: Experimental workflow for monitoring reaction progress using TLC.

References

Technical Support Center: Optimizing Reaction Yield for 3,5-Dimethoxybenzoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Dimethoxybenzoyl chloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using 3,5-dimethoxybenzoic acid and thionyl chloride.

Issue 1: Low or No Product Yield

  • Question: I followed the standard protocol, but my reaction yield is very low or I obtained no product at all. What could be the issue?

  • Answer: Low or no yield in this reaction is often attributed to a few critical factors:

    • Presence of Moisture: Thionyl chloride reacts vigorously with water. Any moisture in your starting materials (3,5-dimethoxybenzoic acid, solvent) or glassware will consume the thionyl chloride and hydrolyze the product back to the carboxylic acid. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.

    • Inactive Thionyl Chloride: Old or improperly stored thionyl chloride can decompose. It is recommended to use a fresh bottle or distill the thionyl chloride before use.

    • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, a temperature that is too low, or poor mixing. Ensure the reaction is stirred efficiently and heated for the recommended duration. Monitoring the reaction progress by TLC (quenching a small aliquot with methanol (B129727) to form the methyl ester) can be helpful.[1]

    • Sub-optimal Temperature Control: The reaction often requires an initial period at a lower temperature during the addition of thionyl chloride, followed by heating to drive the reaction to completion.[2] A staged temperature approach can be beneficial.

Issue 2: Product is Discolored (Yellow, Brown, or Pink)

  • Question: My final this compound product is not colorless as expected. It has a yellow or brownish tint. What causes this and how can I fix it?

  • Answer: Discoloration in acyl chloride synthesis can arise from several sources:

    • Impurities in Starting Material: Impurities in the starting 3,5-dimethoxybenzoic acid can lead to colored byproducts. Ensure the purity of your starting material.

    • Side Reactions: At elevated temperatures, side reactions can occur, leading to colored impurities. One possibility is the formation of polymeric materials or anthracene (B1667546) derivatives, especially if metal impurities are present.[3]

    • Excess or Decomposed Thionyl Chloride: Residual thionyl chloride or its decomposition products can impart a yellow color. To remove excess thionyl chloride, it can be distilled off under reduced pressure.[2] Co-evaporation with an anhydrous solvent like toluene (B28343) can also be effective.

    • Purification: If the product is discolored, purification by vacuum distillation is the most effective method to obtain a colorless product.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating the pure this compound after the reaction. What is the best work-up and purification procedure?

  • Answer: The work-up and purification of this compound must be conducted carefully to avoid hydrolysis.

    • Removal of Excess Thionyl Chloride: After the reaction is complete, the excess thionyl chloride must be removed. This is typically achieved by distillation, often under reduced pressure. Adding an anhydrous solvent like toluene and then removing it by rotary evaporation can help to azeotropically remove the last traces of thionyl chloride.

    • Purification: The most common method for purifying this compound is vacuum distillation. This will separate the product from non-volatile impurities and any remaining starting material.

    • Handling: this compound is a moisture-sensitive and corrosive compound.[4] All handling should be done in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is a lachrymator and can cause skin and eye irritation.[4]

Frequently Asked Questions (FAQs)

  • Question: What is the most common method for synthesizing this compound?

  • Answer: The most prevalent and efficient method is the reaction of 3,5-dimethoxybenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction can be catalyzed by a small amount of N,N-dimethylformamide (DMF) or pyridine.[2]

  • Question: What is the role of the catalyst (DMF or Pyridine) in the reaction?

  • Answer: The catalyst, such as DMF or pyridine, reacts with thionyl chloride to form a Vilsmeier-type intermediate, which is a more powerful acylating agent than thionyl chloride itself. This intermediate then reacts with the carboxylic acid to form the acyl chloride.

  • Question: What are the typical reaction conditions for this synthesis?

  • Answer: The reaction is often carried out in an inert solvent such as toluene or dichloromethane. The thionyl chloride is usually added dropwise to a suspension or solution of the 3,5-dimethoxybenzoic acid at a controlled temperature (e.g., 0-10 °C), and then the reaction mixture is heated to reflux (typically 50-90°C) for a few hours to ensure the reaction goes to completion.[2]

  • Question: What are the main byproducts of the reaction between 3,5-dimethoxybenzoic acid and thionyl chloride?

  • Answer: The primary byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and are evolved from the reaction mixture.

Quantitative Data Presentation

ParameterCondition 1Condition 2Condition 3Yield (%)Reference
Chlorinating Agent Thionyl ChlorideThionyl ChlorideThionyl Chloride
Catalyst DMF (catalytic)Pyridine (catalytic)None
Solvent TolueneDiethyl EtherNeat (excess SOCl₂)
Temperature 50°C then 90°C0°C to room tempReflux
Reaction Time 2 hours12 hours3 hours
Reported Yield Not specified97%98.58%[2][5]

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is based on a commonly cited method for the synthesis of this compound.

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 3,5-dimethoxybenzoic acid (1 equivalent).

  • Suspend the 3,5-dimethoxybenzoic acid in anhydrous toluene.

  • Add a catalytic amount of DMF (e.g., a few drops) to the suspension.

  • From the dropping funnel, add thionyl chloride (1.5 - 2.0 equivalents) dropwise to the stirred suspension at room temperature. Control the addition rate to maintain a gentle evolution of gas (HCl and SO₂).

  • After the addition is complete, heat the reaction mixture to reflux (approximately 90-110°C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • To ensure complete removal of thionyl chloride, add more anhydrous toluene to the residue and evaporate again. Repeat this step if necessary.

  • The crude this compound can be purified by vacuum distillation to yield a colorless liquid or low-melting solid.

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3_5_Dimethoxybenzoic_Acid 3,5-Dimethoxybenzoic Acid Acyl_Chlorosulfite Acyl Chlorosulfite Intermediate 3_5_Dimethoxybenzoic_Acid->Acyl_Chlorosulfite + Vilsmeier Intermediate Thionyl_Chloride Thionyl Chloride (SOCl2) Vilsmeier_Intermediate Vilsmeier Intermediate Thionyl_Chloride->Vilsmeier_Intermediate + Catalyst Catalyst Catalyst (DMF/Pyridine) 3_5_Dimethoxybenzoyl_Chloride This compound Acyl_Chlorosulfite->3_5_Dimethoxybenzoyl_Chloride SO2 Sulfur Dioxide (SO2) Acyl_Chlorosulfite->SO2 HCl Hydrogen Chloride (HCl) Acyl_Chlorosulfite->HCl Troubleshooting_Workflow Start Low or No Product Yield Check_Moisture Check for Moisture in Reagents/Glassware? Start->Check_Moisture Dry_Glassware_Solvents Oven-dry glassware, use anhydrous solvents. Check_Moisture->Dry_Glassware_Solvents Yes Check_SOCl2 Is Thionyl Chloride fresh/active? Check_Moisture->Check_SOCl2 No Dry_Glassware_Solvents->Check_SOCl2 Use_Fresh_SOCl2 Use fresh or distilled Thionyl Chloride. Check_SOCl2->Use_Fresh_SOCl2 No Check_Reaction_Conditions Were reaction time and temperature adequate? Check_SOCl2->Check_Reaction_Conditions Yes Use_Fresh_SOCl2->Check_Reaction_Conditions Optimize_Conditions Increase reaction time or temperature. Monitor by TLC. Check_Reaction_Conditions->Optimize_Conditions No End Yield Improved Check_Reaction_Conditions->End Yes Optimize_Conditions->End

References

Proper handling and storage of moisture-sensitive 3,5-Dimethoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of moisture-sensitive 3,5-Dimethoxybenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture-sensitive?

A1: this compound is an acyl chloride, a class of organic compounds characterized by the -COCl functional group. It is highly sensitive to moisture because it readily hydrolyzes in the presence of water. This reaction converts the acyl chloride into 3,5-dimethoxybenzoic acid and corrosive hydrochloric acid (HCl) gas.[1][2] This degradation will reduce the purity and reactivity of the material for its intended use in synthesis.

Q2: How should I properly store this compound?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It is crucial to protect it from moisture.[3] For long-term storage, keeping it under an inert atmosphere, such as nitrogen or argon, is highly recommended.[3] The material should be stored locked up and away from incompatible substances like alcohols, amines, bases, and oxidizing agents.[4]

Q3: What are the signs that my this compound has been compromised by moisture?

A3: The primary signs of moisture contamination include the material appearing clumpy or solidified (it is typically a powder or lump)[2], the presence of a strong, pungent odor of HCl, and fuming when the container is opened. The container may also become pressurized due to the formation of HCl gas.

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: Due to its corrosive nature, comprehensive PPE is mandatory.[1] This includes chemical safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[4][5] All handling should be performed inside a certified chemical fume hood to avoid inhaling corrosive vapors.[6][7] An emergency eye wash station and safety shower should be readily accessible.[4]

Q5: How do I safely quench and dispose of residual this compound?

A5: Unused or residual this compound must be quenched safely. This can be achieved by slowly and cautiously adding the material to a stirred solution of a suitable nucleophile, such as an alcohol (methanol or ethanol) to form a less reactive ester.[8] The quenching process should be done in a fume hood, and the temperature should be monitored to control the exothermic reaction.[8] The resulting solution should be disposed of as hazardous waste according to local and national regulations.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced reaction yield Reagent degradation due to moisture exposure.Use a fresh, properly stored container of this compound. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
Reagent is clumped or solidified Hydrolysis from improper storage.The material has likely degraded. It is not recommended for use in reactions requiring high purity. Consider purification by distillation if feasible, or dispose of it.
Pungent odor and fuming upon opening Reaction with atmospheric moisture, releasing HCl gas.Handle only in a chemical fume hood.[6] The reagent may still be usable for some applications, but purity is compromised. For sensitive reactions, use a fresh bottle.
Pressure buildup in the container Formation of HCl gas from hydrolysis.Open the container carefully in a fume hood, pointing the cap away from you.[3] After use, flush the container with an inert gas before resealing.

Quantitative Data Summary

Property Value Reference
Molecular Weight 200.62 g/mol [9]
Melting Point 43-46 °C[2]
Boiling Point 157-158 °C at 16 mmHg[2]
Appearance White to light yellow powder to lump[2]
Storage Temperature Room Temperature (cool, dry place)[2]

Experimental Protocols

Protocol: Synthesis of Methyl 3,5-Dimethoxybenzoate (B1226732)

This protocol describes the esterification of this compound with methanol (B129727).

Materials:

  • This compound

  • Anhydrous Methanol

  • Anhydrous Triethylamine (B128534) (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Stir bar

  • Round-bottom flask

  • Addition funnel

  • Septa

  • Nitrogen or Argon gas line

Procedure:

  • Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum. Place the flask under a positive pressure of nitrogen or argon.

  • Reagent Setup: In the flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add anhydrous triethylamine (1.1 eq) to the solution.

  • Nucleophile Addition: In a separate flame-dried addition funnel, prepare a solution of anhydrous methanol (1.2 eq) in anhydrous DCM.

  • Reaction: Add the methanol solution dropwise to the stirred solution of the acyl chloride and base at 0 °C (ice bath).

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude methyl 3,5-dimethoxybenzoate by flash column chromatography or recrystallization as needed.

Visualizations

troubleshooting_workflow start Start: Using 3,5-Dimethoxybenzoyl Chloride in a reaction check_appearance Observe the physical appearance of the reagent start->check_appearance is_solid Is it a free-flowing powder/lump? check_appearance->is_solid is_clumped Reagent is clumped, solidified, or discolored is_solid->is_clumped No looks_good Reagent appears normal is_solid->looks_good Yes degraded High probability of degradation. Do not use for sensitive reactions. Consider disposal. is_clumped->degraded open_container Open container in a chemical fume hood looks_good->open_container check_fumes Does it fume excessively or have a strong pungent (HCl) odor? open_container->check_fumes no_fumes Reagent is likely of good quality check_fumes->no_fumes No fumes Some moisture exposure has occurred. Purity is questionable. check_fumes->fumes Yes proceed Proceed with reaction using dry glassware and inert atmosphere no_fumes->proceed fumes->proceed end End proceed->end

Caption: Troubleshooting workflow for assessing the quality of this compound.

hydrolysis_pathway cluster_reactants Reactants cluster_products Products acyl_chloride 3,5-Dimethoxybenzoyl Chloride carboxylic_acid 3,5-Dimethoxybenzoic Acid acyl_chloride->carboxylic_acid Hydrolysis hcl Hydrochloric Acid (HCl) acyl_chloride->hcl Forms water Water (H₂O) water->carboxylic_acid

Caption: The hydrolysis reaction of this compound with water.

References

How to quench excess 3,5-Dimethoxybenzoyl chloride post-reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Dimethoxybenzoyl chloride, focusing on the critical post-reaction quenching step.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching a reaction involving this compound?

A1: The primary purpose of quenching is to neutralize any unreacted this compound. Acyl chlorides are highly reactive and moisture-sensitive compounds.[1] Quenching converts the excess acyl chloride into a less reactive and more easily removable substance, typically the corresponding carboxylic acid (3,5-dimethoxybenzoic acid). This step is crucial for stopping the reaction, ensuring the safety of the subsequent workup procedures, and preventing the formation of unwanted byproducts.

Q2: What are the common quenching agents for this compound?

A2: Common quenching agents for acyl chlorides like this compound include water, aqueous basic solutions (such as sodium bicarbonate or sodium hydroxide), and alcohols.[2] The choice of quenching agent depends on the reaction solvent and the stability of the desired product to acidic or basic conditions.

Q3: What happens chemically during the quenching of this compound with water?

A3: When quenched with water, this compound undergoes hydrolysis. This is a nucleophilic acyl substitution reaction where water acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The chloride ion is subsequently eliminated, resulting in the formation of 3,5-dimethoxybenzoic acid and hydrochloric acid (HCl).[2][3][4]

Q4: Why is a basic solution sometimes preferred over plain water for quenching?

A4: A basic solution, such as aqueous sodium bicarbonate or sodium hydroxide, is often preferred to neutralize the hydrochloric acid (HCl) that is formed as a byproduct during the hydrolysis of this compound.[2][5] This is particularly important if the desired product of the main reaction is sensitive to acidic conditions. The base will also react with the excess acyl chloride.

Q5: What are the safety precautions to consider when quenching this compound?

A5: this compound is corrosive and causes severe skin burns and eye damage.[6][7][8] It also reacts violently with water, which can lead to a rapid release of HCl gas.[8] Therefore, quenching should always be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, gloves, and a lab coat, must be worn.[6][9] The quenching agent should be added slowly and cautiously to control the reaction rate and heat generation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Vigorous, uncontrolled reaction upon adding quenching agent. The quenching agent was added too quickly.Add the quenching agent dropwise with efficient stirring and external cooling (e.g., an ice bath) to manage the exothermic reaction.
The reaction mixture was not cooled prior to quenching.Always cool the reaction mixture to a lower temperature (e.g., 0 °C) before initiating the quench.
Formation of an insoluble precipitate during quenching. The product or the 3,5-dimethoxybenzoic acid byproduct may be insoluble in the reaction solvent after quenching.Add a suitable co-solvent to aid in solubilization. If using a basic quench, ensure the pH is appropriate to keep the byproduct in its salt form, which is often more soluble in aqueous layers.
The pH of the aqueous layer is still acidic after quenching with a base. Insufficient amount of base was used.Add more of the basic quenching solution until the pH is neutral or slightly basic, as desired for the workup.
Incomplete quenching of the acyl chloride. Insufficient amount of quenching agent was added.Add an excess of the quenching agent to ensure all the this compound has reacted. You can monitor the disappearance of the starting material by thin-layer chromatography (TLC).
The reaction time for quenching was too short.Allow the mixture to stir for a sufficient amount of time after adding the quenching agent to ensure the reaction goes to completion.

Experimental Protocol: Quenching Excess this compound

This protocol outlines a standard procedure for quenching a reaction mixture containing excess this compound using a saturated aqueous sodium bicarbonate solution.

Materials:

  • Reaction mixture containing excess this compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ice bath

  • Separatory funnel

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, chemically resistant gloves

Procedure:

  • Cooling: Place the reaction vessel in an ice bath and cool the reaction mixture to 0 °C with stirring.

  • Slow Addition of Quenching Agent: Slowly and carefully add the saturated aqueous sodium bicarbonate solution dropwise to the cooled reaction mixture. Be cautious as the initial addition may cause gas evolution (CO₂) and an exothermic reaction.

  • Monitoring: Continue the addition while monitoring the reaction. If the reaction becomes too vigorous, pause the addition and allow the mixture to cool before proceeding.

  • Completion of Quench: Once the addition is complete, allow the mixture to stir at 0 °C for an additional 15-30 minutes to ensure all the excess this compound has been quenched.

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent.

  • Combine Organic Layers: Combine all the organic extracts.

  • Drying: Dry the combined organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to isolate the crude product.

Workflow for Quenching this compound

G Figure 1. Workflow for Quenching Excess this compound A Reaction Completion B Cool Reaction Mixture to 0 °C A->B C Slowly Add Saturated NaHCO3 (aq) B->C D Monitor for Exotherm and Gas Evolution C->D E Stir for 15-30 min at 0 °C C->E Addition Complete D->C Control Addition Rate F Transfer to Separatory Funnel E->F G Extract with Organic Solvent F->G H Dry Organic Layer G->H I Isolate Product H->I

Caption: Workflow for quenching excess this compound.

References

Managing temperature control during the synthesis of 3,5-Dimethoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing temperature control during the synthesis of 3,5-Dimethoxybenzoyl chloride. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the synthesis of this compound using thionyl chloride?

A1: The reaction temperature can vary depending on the specific protocol, including the solvent and the use of a catalyst. Commonly, the reaction is initiated at a lower temperature, for example, by adding thionyl chloride dropwise at around 50°C.[1] Subsequently, the temperature is often raised to 90°C or to the reflux temperature of the solvent to drive the reaction to completion.[1] Some protocols may utilize a staged heating approach, with gradual temperature increases.

Q2: How critical is precise temperature control to the success of the synthesis?

A2: Precise temperature control is crucial for maximizing yield and purity. The formation of the acyl chloride is an exothermic process, and uncontrolled temperature can lead to an increased rate of side reactions. Maintaining the recommended temperature profile for each stage of the reaction ensures the desired transformation occurs efficiently while minimizing the formation of impurities.

Q3: What are the potential consequences of exceeding the recommended reaction temperature?

A3: Exceeding the optimal temperature can lead to several undesirable outcomes. These may include the thermal decomposition of the starting material or the product, and the formation of side products.[1] For instance, at excessively high temperatures, there is a risk of unwanted side reactions on the aromatic ring.

Q4: What happens if the reaction temperature is too low?

A4: A reaction temperature that is too low will result in a significantly slower reaction rate. This can lead to an incomplete conversion of the 3,5-dimethoxybenzoic acid to this compound, even after extended reaction times, ultimately resulting in a lower yield of the desired product.

Q5: What is the role of a catalyst, such as dimethylformamide (DMF), and how does temperature affect its function?

A5: Catalysts like N,N-dimethylformamide (DMF) are often used to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more reactive electrophile. The formation and stability of the Vilsmeier reagent can be temperature-dependent. While gentle heating can promote its formation, excessive temperatures may lead to its decomposition, potentially generating unwanted byproducts.

Troubleshooting Guide: Temperature Control Issues

Issue Potential Cause Recommended Action
Low or No Product Yield Reaction temperature too low: The activation energy for the reaction is not being met, leading to an incomplete reaction.Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress by a suitable method (e.g., quenching a small aliquot and analyzing by TLC or GC). Ensure the temperature does not exceed the recommended maximum for the specific protocol.
Insufficient reaction time at the optimal temperature: The reaction has not been allowed to proceed to completion.Extend the reaction time at the recommended temperature, continuing to monitor for the disappearance of the starting material.
Low Product Purity (Multiple Spots on TLC/Peaks in GC) Reaction temperature too high: This promotes the formation of byproducts.Reduce the reaction temperature. Ensure the addition of thionyl chloride is done at a controlled rate to manage the initial exotherm.
Localized overheating ("hot spots"): Uneven heating of the reaction mixture.Ensure vigorous and consistent stirring of the reaction mixture. Use a controlled heating source like an oil bath or a heating mantle with a temperature controller for uniform heat distribution.
Formation of 3,5-dimethoxybenzoic anhydride: This can occur if the newly formed this compound reacts with unreacted 3,5-dimethoxybenzoic acid. This side reaction can be favored by non-optimal temperatures.Ensure a slight excess of thionyl chloride is used and that the reaction goes to completion. Maintain the recommended temperature to favor the formation of the acyl chloride over the anhydride.
Reaction Appears Stalled (No Change in Analytical Monitoring) Temperature fluctuation: An unstable heating source may be causing the reaction to stop and start.Verify the stability and accuracy of your heating and temperature monitoring equipment. Use a calibrated thermometer and a reliable heating mantle or oil bath.
Loss of catalyst activity: The catalytic intermediate (e.g., Vilsmeier reagent) may be unstable at the reaction temperature.If using a catalyst like DMF, ensure the initial formation of the Vilsmeier reagent is conducted at an appropriate temperature before proceeding to higher temperatures for the main reaction.
Darkening of the Reaction Mixture Decomposition of starting material or product: This can be caused by excessive heat.Immediately reduce the temperature. If possible, take a sample to analyze for the presence of the desired product and potential degradation products. Consider if a lower reaction temperature for a longer duration could be a viable alternative.

Quantitative Data

The following table summarizes various reaction conditions found in the literature for the synthesis of this compound and related compounds, highlighting the impact of temperature on reaction parameters.

Starting MaterialChlorinating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
3,5-Dimethoxybenzoic acidThionyl chlorideDMF (catalytic)Toluene (B28343)50°C (addition), then 90°C2Not specified
3,5-Dimethoxybenzyl alcoholThionyl chloridePyridineDiethyl ether20 (ice bath cooling)1297
3,4-Dimethoxybenzoic acidThionyl chloridePyridineBenzene70-80°C2100
3,5-Dimethylbenzoic acidThionyl chlorideNoneNeatReflux2-3>98.5
3,4-Dimethoxybenzoic acidThionyl chlorideDMF (catalytic)TetrahydrofuranRoom Temperature882.8-83.6

Experimental Protocols

Protocol 1: Synthesis of this compound with Staged Heating[1]
  • Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, suspend 72.9 g of 3,5-dimethoxybenzoic acid in 320 ml of toluene.

  • Catalyst Addition: Add 2 drops of dimethylformamide (DMF) to the suspension.

  • Initial Heating and Reagent Addition: Heat the suspension to 50°C. Add 40 ml of thionyl chloride dropwise over a period of 10 minutes, maintaining the temperature at 50°C.

  • Reaction Progression: After the addition is complete, heat the mixture to 90°C. Vigorous gas evolution will be observed. Stir the reaction mixture at this temperature for 2 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Concentrate the solution by evaporation in a rotary evaporator. Add fresh toluene and repeat the evaporation step to remove residual thionyl chloride. Dry the resulting oily residue under a high vacuum for 15 minutes to obtain this compound.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Isolation cluster_product Final Product start_acid 3,5-Dimethoxybenzoic Acid step1 Suspend Acid in Toluene Add DMF start_acid->step1 start_socl2 Thionyl Chloride step3 Add Thionyl Chloride Dropwise start_socl2->step3 start_dmf DMF (catalyst) start_dmf->step1 start_toluene Toluene (solvent) start_toluene->step1 step2 Heat to 50°C step1->step2 step2->step3 step4 Heat to 90°C Stir for 2 hours step3->step4 step5 Cool to Room Temperature step4->step5 step6 Rotary Evaporation step5->step6 step7 Azeotropic Distillation with Toluene step6->step7 step8 High Vacuum Drying step7->step8 product This compound step8->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Observed Issue (e.g., Low Yield, Impurities) cause_low_temp Temperature Too Low issue->cause_low_temp cause_high_temp Temperature Too High issue->cause_high_temp cause_uneven_heating Uneven Heating issue->cause_uneven_heating solution_increase_temp Increase Temperature cause_low_temp->solution_increase_temp solution_decrease_temp Decrease Temperature cause_high_temp->solution_decrease_temp solution_improve_stirring Improve Stirring cause_uneven_heating->solution_improve_stirring solution_use_bath Use Controlled Heating Bath cause_uneven_heating->solution_use_bath

Caption: Troubleshooting logic for temperature control issues.

References

Technical Support Center: Removing 3,5-dimethoxybenzoic acid Impurity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the effective removal of 3,5-dimethoxybenzoic acid from a final product.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 3,5-dimethoxybenzoic acid that I should consider for purification?

A1: Understanding the chemical properties of 3,5-dimethoxybenzoic acid is crucial for selecting an appropriate purification strategy. The most important characteristic is the presence of a carboxylic acid group, which makes the molecule acidic. This allows for its conversion into a water-soluble salt (carboxylate) upon treatment with a base. It is sparingly soluble in water but shows good solubility in organic solvents like ethanol, methanol, and acetone.[1] Its solubility is also influenced by pH and temperature.[1]

Q2: My final product is a neutral or basic organic compound. What is the best way to remove 3,5-dimethoxybenzoic acid?

A2: For neutral or basic final products, the most straightforward method is an acid-base liquid-liquid extraction.[2][3] By dissolving your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and washing it with an aqueous basic solution (e.g., 5% sodium bicarbonate or sodium hydroxide), the acidic 3,5-dimethoxybenzoic acid will be deprotonated to form its corresponding carboxylate salt.[4] This salt is highly soluble in the aqueous layer and will be separated from your neutral or basic product, which remains in the organic layer.[2]

Q3: I performed a basic wash (liquid-liquid extraction), but I'm still seeing the impurity. What could have gone wrong?

A3: There are several potential reasons for an incomplete extraction:

  • Insufficient Base: You may not have used enough of the basic solution to neutralize all the acidic impurity. Try performing multiple washes with the aqueous base.

  • Incorrect pH: The pH of the aqueous layer might not be high enough to deprotonate the carboxylic acid effectively. For complete deprotonation, the pH should be at least two to three units above the pKa of the acid.[5]

  • Emulsion Formation: An emulsion, a stable mixture of the organic and aqueous layers, can form and trap the impurity.[6] To break an emulsion, you can try adding brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.

  • Low Partition Coefficient: In some solvent systems, the salt may still have some solubility in the organic layer. Performing multiple extractions is more effective than a single large-volume extraction.[4]

Q4: My final product is a solid. Can I use recrystallization to remove the 3,5-dimethoxybenzoic acid impurity?

A4: Yes, recrystallization is a powerful technique for purifying solids, provided that your final product and the 3,5-dimethoxybenzoic acid impurity have different solubility profiles in a chosen solvent.[7][8] The ideal recrystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures, while the impurity should either be very soluble or nearly insoluble at all temperatures.[9][10]

Q5: I'm having trouble with recrystallization; my product is "oiling out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[11] Here are some solutions:

  • Add More Solvent: Your solution might be too concentrated. Return the mixture to the heat source and add more of the "good" solvent until the oil dissolves completely, then allow it to cool slowly.[12]

  • Change the Solvent: The boiling point of your solvent might be too high. Choose a solvent with a lower boiling point.[11]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a small seed crystal of your pure product to encourage crystal growth.[11]

Q6: When should I consider using column chromatography to remove the 3,5-dimethoxybenzoic acid impurity?

A6: Column chromatography is a versatile purification technique that should be considered when other methods like extraction or recrystallization are ineffective or when you need to separate multiple components.[8][13][14] It is particularly useful if:

  • Your final product is also acidic, making acid-base extraction impossible.

  • Your product and the impurity have very similar solubility profiles, making recrystallization difficult.

  • You need to achieve very high purity.

Silica (B1680970) gel, being slightly acidic, is a common stationary phase.[13] The acidic impurity will likely adsorb strongly to the silica, allowing your less polar product to elute first.

Q7: My compound is streaking on the Thin Layer Chromatography (TLC) plate during method development for column chromatography. What does this mean?

A7: Streaking on a TLC plate, especially for an acidic compound like 3,5-dimethoxybenzoic acid, often indicates strong interaction with the stationary phase (silica gel).[11] This can lead to poor separation on a column. To resolve this, you can add a small amount of a modifier to your eluent (solvent system), such as acetic acid or formic acid (typically 0.1-1%), to suppress the ionization of the carboxylic acid and achieve sharper, more defined spots.[11]

Data Summary Tables

Table 1: Solubility of 3,5-Dimethoxybenzoic Acid
SolventSolubilityReference(s)
WaterSparingly soluble[1][15]
EthanolSoluble[1][15]
MethanolSoluble[1]
AcetoneSoluble[1]
Aqueous Acetic AcidSoluble[15]
DMSOSoluble (up to 100 mg/mL)[16]
Corn OilSoluble (≥ 2.5 mg/mL)[16]
Table 2: Comparison of Purification Techniques
TechniquePrinciple of SeparationAdvantagesDisadvantages
Liquid-Liquid Extraction Differential solubility and partitioning between two immiscible liquid phases based on acid-base properties.[2]Fast, simple, and effective for separating acids from neutral/basic compounds.[2]Can lead to emulsions; not suitable for separating compounds with similar acidity.[6]
Recrystallization Difference in solubility of the product and impurity in a solvent at different temperatures.Can yield very pure crystalline material; effective for solid products.[7]Requires finding a suitable solvent; can result in product loss in the mother liquor; risk of "oiling out".[7][11]
Column Chromatography Differential adsorption of components onto a solid stationary phase as a liquid mobile phase passes through.[13][17]Highly versatile; can separate complex mixtures and compounds with similar properties.[18]Can be time-consuming and labor-intensive; requires larger volumes of solvent; risk of compound decomposition on the stationary phase.[19]

Detailed Experimental Protocols

Protocol 1: Removal by Liquid-Liquid Extraction

This protocol is ideal for separating the acidic 3,5-dimethoxybenzoic acid impurity from a neutral or basic final product.

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • First Extraction: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Mixing and Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 1-2 minutes, venting frequently.[2]

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely. The upper layer will typically be the organic phase and the lower layer the aqueous phase (confirm by adding a drop of water).

  • Draining: Carefully drain the lower aqueous layer.

  • Repeat Extraction: Repeat steps 2-5 two more times with fresh portions of the aqueous base to ensure complete removal of the acidic impurity.

  • Water Wash: Wash the organic layer with an equal volume of water and then with brine to remove any residual base and dissolved water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separations that are not amenable to extraction or recrystallization.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (eluent) that provides good separation between your desired product and the 3,5-dimethoxybenzoic acid impurity. Aim for an Rf value of ~0.3 for your product.[18] If the impurity spot streaks, add 0.5% acetic acid to the eluent.[11]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.[20]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column, tapping the side gently to ensure even packing without air bubbles.[13]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve your crude product in a minimum amount of the eluent (or a more polar solvent if necessary). Carefully add this solution to the top of the column. Alternatively, pre-adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.[20]

  • Elution: Carefully add the eluent to the column, ensuring the top of the silica gel does not run dry. Apply gentle air pressure (flash chromatography) or allow gravity to facilitate the flow.[14]

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks as it exits the column.[14]

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions.

  • Concentration: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Protocol 3: Purification by Recrystallization

This protocol is designed to purify a solid final product from the 3,5-dimethoxybenzoic acid impurity.

  • Solvent Selection: In separate test tubes, test small amounts of the crude product with various solvents to find one that dissolves the product when hot but not when cold.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with swirling until the solid completely dissolves.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[10]

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[9][15]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[7]

  • Drying: Allow the crystals to dry completely, either by air drying on the filter or by placing them in a vacuum oven.

Visual Guides and Workflows

G start Crude Product (with 3,5-dimethoxybenzoic acid impurity) product_type What is the nature of the final product? start->product_type extraction Use Liquid-Liquid Extraction product_type->extraction Neutral or Basic chromatography Use Column Chromatography product_type->chromatography Liquid & Not Amenable to Extraction acidic_or_similar Is the final product also acidic or has similar solubility? product_type->acidic_or_similar Solid recrystallization Use Recrystallization acidic_or_similar->recrystallization No acidic_or_similar->chromatography Yes

Caption: Decision tree for selecting a purification method.

G start 1. Dissolve crude product in organic solvent add_base 2. Add aqueous base (e.g., 5% NaHCO3) start->add_base shake 3. Shake and vent separatory funnel add_base->shake separate 4. Allow layers to separate shake->separate drain_aq 5. Drain aqueous layer (contains impurity salt) separate->drain_aq repeat 6. Repeat wash 2x drain_aq->repeat wash_org 7. Wash organic layer with H2O and brine repeat->wash_org dry 8. Dry and concentrate organic layer wash_org->dry end Purified Product dry->end

Caption: Workflow for liquid-liquid extraction.

G start 1. Select eluent (solvent system) via TLC pack 2. Pack column with silica gel slurry start->pack load 3. Load concentrated crude sample pack->load elute 4. Elute with solvent load->elute collect 5. Collect fractions elute->collect analyze 6. Analyze fractions by TLC collect->analyze pool 7. Pool pure fractions analyze->pool concentrate 8. Concentrate pooled fractions pool->concentrate end Purified Product concentrate->end

Caption: Workflow for column chromatography.

G start 1. Dissolve crude solid in minimum hot solvent hot_filter 2. Hot filter (if insolubles present) start->hot_filter cool 3. Cool slowly to induce crystallization start->cool no insolubles hot_filter->cool ice_bath 4. Chill in ice bath cool->ice_bath vac_filter 5. Collect crystals via vacuum filtration ice_bath->vac_filter wash 6. Wash crystals with ice-cold solvent vac_filter->wash dry 7. Dry purified crystals wash->dry end Purified Product dry->end

Caption: Workflow for recrystallization.

References

Technical Support Center: Safe Disposal of 3,5-Dimethoxybenzoyl Chloride Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures and safety information for the disposal of 3,5-Dimethoxybenzoyl chloride waste. It is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] Upon contact with moisture, it hydrolyzes to form 3,5-dimethoxybenzoic acid and hydrochloric acid (HCl), which is a corrosive and toxic gas. The reaction with water is vigorous and exothermic.[4]

Q2: What personal protective equipment (PPE) is required when handling this compound waste?

A2: A comprehensive range of PPE is mandatory to ensure safety. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A chemical-resistant lab coat or apron.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for acid gases, especially when handling larger quantities or in case of a spill. All handling of the waste should be performed within a certified chemical fume hood.

Q3: What are the appropriate quenching agents for this compound waste?

A3: The most common and effective quenching agents for acyl chlorides like this compound are:

  • Sodium Bicarbonate Solution: A saturated or 10% aqueous solution is typically used to neutralize the acyl chloride and the resulting HCl.

  • Water: While effective, the reaction can be vigorous. It is crucial to add the acyl chloride waste slowly to a large excess of cold water with stirring.

  • Alcohols (e.g., Methanol or Ethanol): These will convert the acyl chloride to the corresponding ester, which is generally less hazardous. This can be a useful method if the final waste stream is compatible with organic solvents.[5]

Q4: Can I dispose of this compound waste directly into a solvent waste container?

A4: No. Due to its high reactivity, this compound waste must be quenched (neutralized) before it can be added to a general laboratory waste stream. Direct disposal can lead to violent reactions, pressure buildup, and the release of corrosive fumes.

Q5: How do I know when the quenching process is complete?

A5: The quenching process is generally considered complete when there are no more visible signs of reaction, such as gas evolution (fizzing) or heat generation. For quenching with a basic solution like sodium bicarbonate, you can test the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-9).

Troubleshooting Guide

Issue Possible Cause Solution
Vigorous, uncontrolled reaction during quenching. 1. The quenching agent was added too quickly. 2. The concentration of the acyl chloride waste is too high.1. Always add the acyl chloride waste slowly and in small portions to the quenching solution with vigorous stirring. 2. Dilute the acyl chloride waste with an inert solvent (e.g., toluene, THF) before quenching. 3. Perform the quenching in an ice bath to control the temperature.
White precipitate forms and is difficult to dissolve. Formation of insoluble salts or the hydrolyzed carboxylic acid.1. Ensure vigorous stirring to break up any solids. 2. If quenching with a weak base, consider the careful addition of a small amount of dilute strong acid (e.g., 1M HCl) to dissolve the salts after the initial quenching is complete. Be cautious as this may cause further reaction if unreacted acyl chloride is present.
Persistent acidic fumes are detected. Incomplete quenching or insufficient ventilation.1. Ensure an excess of the quenching agent has been added and that the mixture has been stirred for a sufficient amount of time. 2. Verify that the procedure is being conducted in a properly functioning chemical fume hood. 3. After quenching, ensure the final solution is neutral before handling outside the fume hood.
Low yield of the desired product in the main reaction, leading to more acyl chloride in the waste. Hydrolysis of the starting this compound due to moisture.1. Ensure all glassware is thoroughly dried before the main reaction. 2. Use anhydrous solvents for the reaction. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols for Waste Disposal

The following are detailed methodologies for the safe quenching of this compound waste.

Protocol 1: Quenching with Sodium Bicarbonate Solution

This is the recommended method for routine disposal of small to moderate quantities of this compound waste.

Materials:

  • This compound waste (neat or in an inert solvent)

  • Saturated or 10% aqueous sodium bicarbonate (NaHCO₃) solution

  • Large beaker or flask (at least 5-10 times the volume of the waste)

  • Stir bar and stir plate

  • Ice bath

  • pH paper or pH meter

Procedure:

  • Preparation: Place a large beaker containing the sodium bicarbonate solution on a stir plate within a chemical fume hood. The volume of the NaHCO₃ solution should be at least 10 times the volume of the acyl chloride waste. Begin stirring vigorously. Place the beaker in an ice bath to cool.

  • Slow Addition: Slowly and carefully add the this compound waste dropwise to the stirring sodium bicarbonate solution. The reaction is exothermic and will produce carbon dioxide gas, so control the addition rate to prevent excessive foaming and temperature increase.

  • Stirring: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the complete hydrolysis and neutralization of the acyl chloride.

  • pH Check: Test the pH of the aqueous layer using pH paper or a pH meter. If the solution is still acidic, add more sodium bicarbonate solution until the pH is between 7 and 9.

  • Final Disposal: The neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. If an organic solvent was used, separate the layers and dispose of the organic layer in the appropriate solvent waste container.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical steps for the safe disposal of this compound waste.

cluster_prep Preparation cluster_quench Quenching cluster_verify Verification & Disposal A Wear appropriate PPE B Work in a fume hood C Prepare quenching solution (e.g., NaHCO3 in an ice bath) D Slowly add waste to quenching solution with stirring C->D E Control temperature and rate of addition F Stir for at least 1 hour at room temperature E->F G Check pH of aqueous layer (target: 7-9) F->G H Separate organic layer (if applicable) G->H I Dispose of aqueous and organic waste according to regulations H->I

Caption: Workflow for quenching this compound waste.

cluster_troubleshooting Troubleshooting Logic Start Vigorous Reaction? SlowAddition Slow down addition rate Use ice bath Start->SlowAddition Yes DiluteWaste Dilute waste with inert solvent Start->DiluteWaste Yes CheckpH Persistent Fumes? Start->CheckpH No SlowAddition->CheckpH DiluteWaste->CheckpH AddQuench Add more quenching agent Stir longer CheckpH->AddQuench Yes CheckHood Verify fume hood function CheckpH->CheckHood Yes End Proceed with disposal CheckpH->End No AddQuench->End CheckHood->End

Caption: Troubleshooting decision tree for quenching reactions.

Quantitative Data Summary

ParameterGuidelineNotes
Concentration of NaHCO₃ Solution Saturated or ~10% (w/v)A higher concentration helps to neutralize the generated HCl more effectively.
Molar Ratio of Quenching Agent to Waste > 5:1 (e.g., NaHCO₃ to acyl chloride)A significant excess is recommended to ensure complete reaction and neutralization.
Reaction Temperature 0-25 °CInitial addition should be done at 0 °C (ice bath) to control the exotherm. The reaction can then be allowed to warm to room temperature.
Reaction Time ≥ 1 hourAfter the addition is complete, a sufficient stirring time is necessary to ensure the reaction goes to completion.
Final pH of Aqueous Waste 7 - 9Ensures that all acidic components have been neutralized before disposal.

References

Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of sterically hindered amines in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why does it reduce the reactivity of amines?

Steric hindrance is a chemical phenomenon where the spatial arrangement of bulky groups around a reactive center impedes a chemical reaction.[1] In the case of sterically hindered amines, large alkyl or aryl groups attached to or near the nitrogen atom physically block the approach of electrophiles, slowing down or preventing the desired reaction.[1] This effect is a significant challenge in the synthesis of complex molecules, including pharmaceuticals, where hindered amine moieties are common structural features.[2][3]

Q2: My standard acylation/alkylation reaction with a hindered amine is failing. What are the common causes?

Low or no yield in acylation or alkylation reactions involving sterically hindered amines can be attributed to several factors:

  • Low Nucleophilicity: The bulky substituents reduce the availability of the nitrogen's lone pair of electrons for nucleophilic attack.[4][5]

  • Competing Side Reactions: With highly reactive reagents like NHS esters, competing reactions such as hydrolysis can dominate if the primary reaction is slowed by steric hindrance.[1]

  • Insufficient Reaction Energy: The reaction may require more energy to overcome the activation barrier imposed by the steric bulk.[1]

  • Poor Solubility: The starting materials, particularly amine salts, may have poor solubility in common aprotic solvents, leading to low effective concentrations.[6]

Q3: Are there alternative reagents that are more effective for acylating hindered amines?

Yes, when standard methods with acyl chlorides or anhydrides are unsuccessful, consider the following alternatives:

  • Pentafluorophenyl (PFP) Esters: These are more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters, leading to higher efficiency with hindered amines.[1]

  • Coupling Reagents: Using peptide coupling reagents like HATU, HBTU, or EDC in combination with the carboxylic acid can facilitate amide bond formation with hindered amines.

  • Isothioureas: A method involving the activation of the amine with isothioureas, followed by reaction with a carboxylic acid catalyzed by Fe(acac)₃, has shown success with sterically demanding amides.[7]

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with sterically hindered amines is highly dependent on the catalyst system.

Troubleshooting Steps:

  • Ligand Selection is Crucial: The choice of phosphine (B1218219) ligand is paramount. For hindered amines, bulky, electron-rich biarylphosphine ligands are often necessary.[2][3][8]

    • Rationale: These ligands promote the reductive elimination step and stabilize the palladium center, preventing side reactions like beta-hydride elimination.[2]

    • Recommendation: Screen a panel of ligands. Refer to the table below for some commonly used ligands for hindered amines.

  • Optimize the Base: The choice of base is critical and can significantly impact the reaction outcome.

    • Common Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (B84403) (K₃PO₄) are frequently used.[8]

    • Consideration: Stronger, non-nucleophilic bases are often required to deprotonate the hindered amine without competing in the reaction.

  • Solvent and Temperature:

    • Solvents: Toluene, dioxane, and THF are common solvents. The choice can influence catalyst solubility and reactivity.

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier.[9] However, be mindful of potential catalyst decomposition at very high temperatures.

Table 1: Ligand Selection Guide for Buchwald-Hartwig Amination of Hindered Amines

Ligand NameStructureTypical SubstratesKey Features
BrettPhos Biaryl(dialkyl)phosphinePrimary aminesBroad scope for both aryl halide and primary amine.[3][10]
RuPhos Biaryl(dicyclohexyl)phosphineSecondary aminesHighly effective for sterically demanding partners.[2]
Josiphos Ferrocene-basedPrimary and secondary aminesPart of Hartwig's ligand development.[8]
AlisonPhos Biaryl phosphorinaneElectron-deficient anilinesEffective for bulky (hetero)aryl halides.[11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Hindered Amine

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the sterically hindered amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol).

  • Add the base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the specified time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Issue 2: Inefficient Reductive Amination with Bulky Ketones or Amines

Reductive amination is a cornerstone for amine synthesis, but steric hindrance can impede both the initial imine/enamine formation and the subsequent reduction.[9][12]

Troubleshooting Steps:

  • Promote Imine/Iminium Formation:

    • Water Removal: The formation of the imine intermediate is an equilibrium process that produces water. Removing water using molecular sieves or a Dean-Stark apparatus can drive the reaction forward.[9]

    • Lewis Acid Catalysis: The addition of a Lewis acid, such as Ti(OiPr)₄ or ZnCl₂, can activate the carbonyl group and facilitate imine formation.[9][13]

  • Select the Appropriate Reducing Agent:

    • Mild Reducing Agents: For many applications, milder reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred as they are more selective for the iminium ion over the ketone.[9]

    • Robust Reducing Systems: For highly hindered substrates, stronger or specialized reducing agents may be necessary.[9] A system using trichlorosilane (B8805176) (HSiCl₃) with a Lewis base activator like TMEDA has been shown to be effective for the synthesis of hindered tertiary amines.[12]

  • Optimize Reaction Conditions:

    • Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.[9]

    • Stepwise Addition: Allowing sufficient time for the imine to form before adding the reducing agent can improve yields.[9]

Table 2: Comparison of Reducing Agents for Reductive Amination of Hindered Substrates

Reducing AgentKey FeaturesTypical Conditions
Sodium Triacetoxyborohydride (STAB) Mild and selective for iminium ions.[9]Acetic acid, CH₂Cl₂, rt
Sodium Cyanoborohydride (NaBH₃CN) Effective at mildly acidic pH (4-6).[9]Methanol, pH 4-6, rt
Trichlorosilane (HSiCl₃) / TMEDA Effective for hindered ketones and secondary amines.[12]CH₂Cl₂, rt
H₂ / Pd/C Catalytic hydrogenation, can be effective but may require higher pressures for hindered substrates.[14]Methanol, H₂ (1.5 MPa), 30 °C[14]

Experimental Protocol: Reductive Amination of a Hindered Ketone with a Secondary Amine using HSiCl₃/TMEDA [12]

  • To a solution of the ketone (0.2 mmol) and the secondary amine (0.24 mmol) in dichloromethane (B109758) (1.0 mL), add tetramethylethylenediamine (TMEDA) (22 mg, 0.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add trichlorosilane (40 μL, 0.4 mmol) and continue to stir for 36 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane.

  • Combine the organic extracts, wash with water, dry over MgSO₄, and concentrate under vacuum.

  • Purify the crude product by column chromatography.

Visual Guides

Troubleshooting_Hindered_Amine_Reactivity cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low Reactivity Low Reactivity Steric Hindrance Steric Hindrance Low Reactivity->Steric Hindrance Side Reactions Side Reactions Low Reactivity->Side Reactions Poor Conditions Poor Conditions Low Reactivity->Poor Conditions Low Nucleophilicity Low Nucleophilicity Steric Hindrance->Low Nucleophilicity Change Reagent/Catalyst Change Reagent/Catalyst Low Nucleophilicity->Change Reagent/Catalyst Bulky Ligands, Alternative Reagents Activate Amine Activate Amine Low Nucleophilicity->Activate Amine e.g., Isothiourea Side Reactions->Change Reagent/Catalyst Optimize Conditions Optimize Conditions Poor Conditions->Optimize Conditions Temp, Solvent, Base

Caption: Troubleshooting workflow for low reactivity of hindered amines.

Buchwald_Hartwig_Cycle cluster_challenge Challenge with Hindered Amines Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Ligand\nExchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand\nExchange HNR'R'' Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ligand\nExchange->Ar-Pd(II)-NR'R''(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive\nElimination Hindrance can slow this step Reductive\nElimination->Pd(0)L Ar-NR'R''

Caption: Catalytic cycle for Buchwald-Hartwig amination highlighting the challenging step with hindered amines.

References

Selecting the appropriate base for 3,5-Dimethoxybenzoyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate base for reactions involving 3,5-dimethoxybenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is primarily used in two main types of reactions:

  • Nucleophilic Acyl Substitution (N-acylation): This is the most common application, where the acyl chloride reacts with nucleophiles like primary or secondary amines to form amides, or with alcohols to form esters. This reaction is fundamental in the synthesis of a wide range of biologically active molecules.

  • Friedel-Crafts Acylation: In this electrophilic aromatic substitution reaction, this compound is used to introduce the 3,5-dimethoxybenzoyl group onto an electron-rich aromatic ring, forming a diaryl ketone. This reaction requires a Lewis acid catalyst.

Q2: Why is base selection critical in N-acylation reactions with this compound?

A2: The N-acylation reaction produces hydrochloric acid (HCl) as a byproduct. A base is essential to neutralize this HCl.[1][2] If not neutralized, the HCl will protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction.[2] The choice of base can also influence the reaction rate, yield, and purity of the final product by affecting the nucleophilicity of the amine and potentially participating in side reactions.

Q3: What are the common bases used for N-acylation with this compound?

A3: A variety of organic and inorganic bases can be used. The most common choices include:

  • Tertiary Amines: Pyridine (B92270), triethylamine (B128534) (TEA), and N,N-diisopropylethylamine (DIPEA) are frequently used non-nucleophilic bases.

  • Aqueous Inorganic Bases: Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are often used in biphasic conditions, a method known as the Schotten-Baumann reaction.[3]

Q4: How does the choice of base affect the reaction outcome?

A4: The choice of base can have a significant impact. For instance, in some reactions, using pyridine as a catalyst can lead to higher yields compared to triethylamine.[4] The basicity and steric hindrance of the base play a crucial role. While triethylamine is a stronger base than pyridine, its steric bulk can sometimes hinder its effectiveness.[4] For sterically hindered amines or acyl chlorides, a non-nucleophilic, sterically hindered base like DIPEA is often preferred to minimize side reactions.

Troubleshooting Guides

N-Acylation Reactions

Problem: Low or no yield of the desired amide.

Possible Cause Troubleshooting Steps
Inadequate Base Ensure at least a stoichiometric amount of base is used to neutralize the HCl produced. For weakly nucleophilic amines, a slight excess of the base may be beneficial.
Incorrect Base Selection For sterically hindered amines, a bulky base like triethylamine might be less effective. Consider switching to a less hindered base like pyridine or a stronger, non-nucleophilic base like DIPEA.
Protonation of Amine If the base is not added promptly or is too weak, the amine starting material can be protonated by the generated HCl, rendering it unreactive. Ensure the base is present in the reaction mixture before or during the addition of the acyl chloride.
Hydrolysis of Acyl Chloride This compound is sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Low Nucleophilicity of the Amine For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), a stronger base might be needed to deprotonate the amine and increase its nucleophilicity. Alternatively, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be added.

Problem: Formation of side products.

Possible Cause Troubleshooting Steps
Reaction of Base with Acyl Chloride Tertiary amine bases like triethylamine can sometimes react with the acyl chloride, especially if the desired nucleophile is unreactive. Using a more hindered base like DIPEA can minimize this side reaction.[5]
Diacylation of Primary Amines If an excess of this compound is used with a primary amine, diacylation can occur. Use a 1:1 stoichiometry or a slight excess of the amine.
Hydrolysis Product If water is present in the reaction, 3,5-dimethoxybenzoic acid will be formed as a byproduct. Ensure anhydrous conditions.
Friedel-Crafts Acylation Reactions

Problem: Low or no yield of the acylated aromatic product.

Possible Cause Troubleshooting Steps
Inactive Catalyst Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Use a fresh, anhydrous batch of the Lewis acid.
Insufficient Catalyst In Friedel-Crafts acylation, the Lewis acid forms a complex with the product ketone, so a stoichiometric amount (or a slight excess) of the catalyst is required.[6][7]
Deactivated Aromatic Substrate Friedel-Crafts acylation does not work well with deactivated aromatic rings (e.g., those with nitro or carbonyl groups). This reaction is best suited for electron-rich aromatic compounds.

Problem: Formation of side products.

Possible Cause Troubleshooting Steps
Demethylation of Methoxy (B1213986) Groups The Lewis acid can catalyze the cleavage of the methoxy groups on the aromatic ring, especially at higher temperatures or with prolonged reaction times.[6] Use milder reaction conditions (lower temperature) and a minimal amount of a less harsh Lewis acid if possible (e.g., FeCl₃ or ZnCl₂).[8]
Diacylation With highly activated aromatic substrates, diacylation can occur. Use the acyl chloride as the limiting reagent and maintain low reaction temperatures.[6]

Data Presentation

Table 1: Comparison of Bases for N-acylation of an Amide with Benzoyl Chloride (Illustrative)

EntryBaseEquivalents of BaseYield (%)
1DIPEA1.051
2DIPEA1.583
3DIPEA2.083
4Pyridine1.565
5Et₃N1.558
6DBU1.572

Data adapted from a study on N-acylation of a secondary amide with benzoyl chloride and may serve as a general guide.[9]

Table 2: Comparison of Catalysts in the Synthesis of 4-Benzoyloxy-3-Methoxycinnamic Acid

CatalystPower (Watts)Yield (%)
Pyridine180, 360, 54065.3
Triethylamine (TEA)54071.8

Data from a study comparing pyridine and triethylamine in an esterification reaction.[10]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of a Primary Amine with this compound using Triethylamine
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Addition of Base: Add triethylamine (1.1 - 1.5 equivalents) to the stirred solution.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the amine solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Friedel-Crafts Acylation of an Electron-Rich Arene with this compound
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane. Cool the suspension to 0 °C.

  • Formation of Acylium Ion: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it dropwise to the AlCl₃ suspension.

  • Addition of Arene: Add the electron-rich aromatic substrate (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualization

Base_Selection_Workflow start Start: N-Acylation with This compound substrate Analyze Substrate: Amine or Alcohol start->substrate sterics Is the amine/alcohol sterically hindered? substrate->sterics nucleophilicity Is the amine a weak nucleophile (e.g., aniline)? sterics->nucleophilicity No dipia Use a non-nucleophilic, hindered base: DIPEA sterics->dipia Yes conditions Reaction Conditions: Biphasic (Schotten-Baumann) or Anhydrous? nucleophilicity->conditions No tea_pyridine Use a standard tertiary amine: Triethylamine or Pyridine nucleophilicity->tea_pyridine No, and anhydrous conditions preferred strong_base Consider a stronger base or add a catalyst (DMAP) nucleophilicity->strong_base Yes naoh Use aqueous NaOH (Schotten-Baumann) conditions->naoh Biphasic organic_base Use an organic base: Pyridine, TEA, or DIPEA conditions->organic_base Anhydrous base_choice Select Base end Proceed with Reaction dipia->end tea_pyridine->end strong_base->end naoh->end organic_base->end

Caption: Decision workflow for selecting a base in N-acylation reactions.

Friedel_Crafts_Workflow start Start: Friedel-Crafts Acylation with This compound substrate Select Electron-Rich Aromatic Substrate start->substrate catalyst Choose Lewis Acid Catalyst substrate->catalyst reaction_setup Set up Anhydrous Reaction (inert atmosphere) catalyst->reaction_setup addition Slowly add reagents at low temp (0°C) reaction_setup->addition monitoring Monitor reaction by TLC addition->monitoring workup Quench with ice/HCl and extract product monitoring->workup purification Purify by chromatography or recrystallization workup->purification product Final Product: Diaryl Ketone purification->product

Caption: General experimental workflow for Friedel-Crafts acylation.

References

Technical Support Center: Work-up of Friedel-Crafts Reactions Involving 3,5-Dimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Friedel-Crafts acylation reactions utilizing 3,5-dimethoxybenzoyl chloride.

Troubleshooting Guide

This section addresses common issues encountered during the work-up procedure of Friedel-Crafts reactions with this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated.[1]Ensure all glassware is oven-dried or flame-dried prior to use. Use anhydrous solvents and reagents. Handle the Lewis acid in a glove box or under an inert atmosphere.
Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, effectively sequestering it from the reaction.[1]Use a stoichiometric amount (at least 1.1 equivalents) of the Lewis acid catalyst relative to the this compound.
Incomplete Reaction: The reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Formation of a Persistent Emulsion During Extraction Presence of Finely Divided Aluminum Salts: Hydrolyzed aluminum chloride can form fine precipitates that stabilize emulsions.Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and helps break the emulsion. If the problem persists, filtration through a pad of Celite may be necessary.
Product is a Dark Oil or Discolored Solid Side Reactions or Impurities: Overheating or prolonged reaction times can lead to the formation of colored byproducts.Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) or by column chromatography on silica (B1680970) gel.
Isolation of a Phenolic Byproduct Demethylation of Methoxy Groups: The strong Lewis acid can cleave the methyl ethers on the aromatic ring, especially at elevated temperatures or with prolonged reaction times.[1]Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reagents. Avoid unnecessarily long reaction times.
Product is Contaminated with Starting Material Incomplete Reaction or Inefficient Purification: The reaction may not have gone to completion, or the purification method may not be adequate to separate the product from the unreacted acyl chloride or arene.Ensure the reaction has gone to completion by TLC analysis. For purification, consider column chromatography with an appropriate solvent system to separate the product from the starting materials.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench the Friedel-Crafts reaction mixture on ice and hydrochloric acid?

A1: The quenching step serves two primary purposes. First, the reaction of the Lewis acid catalyst (e.g., aluminum chloride) with water is highly exothermic. Adding the reaction mixture to ice helps to dissipate the heat safely.[1] Second, the addition of hydrochloric acid helps to dissolve the aluminum salts that are formed, facilitating a cleaner separation of the organic and aqueous layers during extraction.[1]

Q2: What is the purpose of washing the organic layer with a sodium bicarbonate solution?

A2: The sodium bicarbonate wash is crucial for neutralizing any remaining acidic components in the organic layer. This includes residual hydrochloric acid from the quenching step and any unreacted this compound, which would hydrolyze to 3,5-dimethoxybenzoic acid. This neutralization step is important for preventing the degradation of the product and ensuring accurate characterization.[1]

Q3: Can I use a different Lewis acid instead of aluminum chloride?

A3: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. However, aluminum chloride is the most common and often the most effective catalyst for Friedel-Crafts acylation. The choice of catalyst may influence the reaction conditions and the efficiency of the transformation.

Q4: My product appears to be an oil, but the literature reports a solid. What should I do?

A4: "Oiling out" during recrystallization can occur if the boiling point of the solvent is higher than the melting point of the solute or if the rate of cooling is too rapid. Try re-heating the solution and adding a small amount of a co-solvent in which the compound is more soluble. Allow the solution to cool slowly to encourage crystal formation. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product can also induce crystallization.

Experimental Protocol: Work-up of a Friedel-Crafts Reaction with this compound

This protocol is a general guideline and may require optimization based on the specific aromatic substrate used.

  • Quenching: Once the reaction is deemed complete by TLC analysis, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and 1 M hydrochloric acid.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (2 x 50 mL). The choice of solvent will depend on the solubility of the desired benzophenone (B1666685) product.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • Water.

    • Brine (to facilitate phase separation).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol. Alternatively, if the product is an oil or contains significant impurities, purification by column chromatography on silica gel may be necessary.

Quantitative Data Summary

The following table provides a summary of typical quantitative data for the work-up of a Friedel-Crafts acylation involving a dimethoxybenzoyl chloride derivative.

ParameterTypical Value/RangeNotes
Quenching Solution Crushed Ice / 1 M HClA sufficient amount of ice should be used to manage the exotherm.
Extraction Solvent Dichloromethane or Ethyl AcetateVolume should be sufficient to perform at least two extractions.
Washing Solutions Saturated NaHCO₃, Water, BrineTypically, equal volumes to the organic layer are used for each wash.
Drying Agent Anhydrous MgSO₄ or Na₂SO₄Use until the organic layer is clear.
Purification Method Recrystallization or Column ChromatographySolvent for recrystallization is typically ethanol.[1]
Expected Yield 60-85%Yields can vary depending on the substrate and reaction scale.

Work-up and Purification Workflow

Workup_Workflow Work-up and Purification Workflow for Friedel-Crafts Reactions reaction_mixture Reaction Mixture (Product-AlCl3 Complex) quench Quench (Ice / HCl) reaction_mixture->quench extraction Extraction (e.g., DCM) quench->extraction wash_bicarb Wash (Sat. NaHCO3) extraction->wash_bicarb wash_water Wash (Water) wash_bicarb->wash_water wash_brine Wash (Brine) wash_water->wash_brine dry Dry (e.g., MgSO4) wash_brine->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude_product Crude Product concentrate->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification pure_product Pure Product purification->pure_product

Caption: A flowchart illustrating the sequential steps of the work-up and purification process.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3,5-Dimethoxybenzoyl Chloride and 3,4-Dimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Organic Synthesis and Drug Development

In the landscape of synthetic organic chemistry, the selection of appropriate reagents is paramount to achieving desired molecular architectures and reaction efficiencies. Benzoyl chlorides, as highly reactive acylating agents, are fundamental building blocks in the synthesis of a myriad of complex molecules, including active pharmaceutical ingredients. The reactivity of these compounds is intricately modulated by the electronic nature of the substituents on the aromatic ring. This guide presents a detailed comparison of the reactivity of two isomeric compounds: 3,5-dimethoxybenzoyl chloride and 3,4-dimethoxybenzoyl chloride, supported by experimental data from solvolysis studies.

The differential placement of the two methoxy (B1213986) groups on the benzene (B151609) ring significantly influences the electrophilicity of the carbonyl carbon, leading to distinct reactivity profiles. This analysis will provide researchers with a clear understanding of these electronic effects, enabling more informed decisions in experimental design.

Electronic Effects Dictating Reactivity

The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electron density at the carbonyl carbon. Electron-withdrawing groups enhance the electrophilicity of this carbon, making it more susceptible to nucleophilic attack, thereby increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction rate.

  • This compound: In this isomer, the two methoxy groups are situated at the meta positions relative to the benzoyl chloride moiety. The primary electronic influence of a meta-methoxy group is an electron-withdrawing inductive effect (-I). The resonance effect (+M) from the meta position is negligible. Consequently, the two meta-methoxy groups collectively withdraw electron density from the aromatic ring, which in turn deshields the carbonyl carbon, increasing its electrophilicity and rendering this compound more reactive towards nucleophiles.

  • 3,4-Dimethoxybenzoyl Chloride: This isomer possesses a methoxy group at the meta position and another at the para position. While the meta-methoxy group exerts an inductive electron-withdrawing effect, the para-methoxy group has a more dominant electron-donating resonance effect (+M). This strong +M effect involves the donation of a lone pair of electrons from the oxygen atom into the π-system of the benzene ring, which extends to the carbonyl group. This donation of electron density significantly reduces the electrophilicity of the carbonyl carbon, making 3,4-dimethoxybenzoyl chloride less reactive towards nucleophiles compared to its 3,5-disubstituted counterpart.

Quantitative Comparison of Reactivity: Solvolysis Rate Constants

The most direct method to compare the reactivity of these two acyl chlorides is by examining their rates of reaction with a given nucleophile under identical conditions. Solvolysis, a reaction where the solvent acts as the nucleophile, provides a standardized measure of reactivity. A key study by Park and Kevill investigated the solvolysis of 3,4- and 3,5-dimethoxybenzoyl chlorides in various binary solvents. The first-order rate constants (k) at 25.0 °C from this study are summarized in the table below.

Solvent (v/v)This compound (k x 10⁻⁵ s⁻¹)3,4-Dimethoxybenzoyl Chloride (k x 10⁻⁵ s⁻¹)
100% EtOH1,0801.83
90% EtOH4,20010.3
80% EtOH6,52021.8
100% MeOH3,8806.22
90% MeOH9,87030.0
80% MeOH14,00056.7
90% Acetone1,1202.05
80% Acetone3,2108.93

Data sourced from Park, K.-H., & Kevill, D. N. (2013). Kinetic and Theoretical Consideration of 3,4- and 3,5-Dimethoxybenzoyl Chlorides Solvolyses. Bulletin of the Korean Chemical Society, 34(10), 2989–2994.

As the data clearly indicates, This compound is significantly more reactive than 3,4-dimethoxybenzoyl chloride across all solvent systems tested. The rate constants for the 3,5-isomer are consistently several orders of magnitude higher than those for the 3,4-isomer. This provides strong experimental validation for the predicted electronic effects.

Experimental Protocol: Determination of Solvolysis Rate by Conductometry

The following protocol outlines a general procedure for determining the solvolysis rate constants of benzoyl chlorides using conductometry, a technique that measures the change in electrical conductivity of the solution as the reaction progresses due to the formation of ionic products (HCl and the corresponding carboxylic acid).

Materials and Equipment:

  • This compound or 3,4-Dimethoxybenzoyl chloride

  • Anhydrous solvent (e.g., ethanol (B145695), methanol, acetone)

  • Deionized water

  • Conductivity meter with a thermostatted cell

  • Constant temperature water bath

  • Micropipettes

  • Volumetric flasks

  • Stopwatch

Procedure:

  • Solvent Preparation: Prepare the desired binary solvent mixtures (e.g., 80% ethanol in water by volume) by accurately measuring the required volumes of the anhydrous solvent and deionized water.

  • Thermostatting: Place the conductivity cell containing the desired solvent mixture in the constant temperature water bath and allow it to equilibrate to the target temperature (e.g., 25.0 ± 0.1 °C).

  • Substrate Preparation: Prepare a stock solution of the benzoyl chloride in a dry, inert solvent (e.g., acetonitrile) at a known concentration (e.g., 0.1 M).

  • Kinetic Run Initiation: To initiate the reaction, rapidly inject a small, precise volume of the benzoyl chloride stock solution into the stirred solvent in the conductivity cell using a micropipette. The final concentration of the benzoyl chloride should be low (e.g., ~10⁻⁴ M) to ensure first-order kinetics.

  • Data Acquisition: Start the stopwatch simultaneously with the injection of the substrate. Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reading becomes stable).

  • Data Analysis: The first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity (ln(G∞ - Gt)) versus time (t), where Gt is the conductivity at time t and G∞ is the final conductivity. The slope of the resulting straight line will be equal to -k.

Reaction Mechanism and Workflow Visualization

The solvolysis of benzoyl chlorides, in the absence of strong steric hindrance or highly ionizing solvents, typically proceeds through a nucleophilic acyl substitution mechanism. This can be either a direct displacement (SN2-like) or an addition-elimination pathway.

G cluster_0 Reaction Pathway Reactants Benzoyl Chloride + Nucleophile Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Substituted Product + Chloride Ion Intermediate->Products Leaving Group Departure

Caption: Generalized mechanism for nucleophilic acyl substitution.

G cluster_1 Experimental Workflow Prep Prepare Solvent Mixture Equil Equilibrate Solvent in Thermostatted Cell Prep->Equil Inject Inject Benzoyl Chloride Stock Solution Equil->Inject Monitor Monitor Conductivity Over Time Inject->Monitor Analyze Plot ln(ΔConductivity) vs. Time to Determine Rate Constant Monitor->Analyze

Caption: Workflow for kinetic analysis of solvolysis.

Conclusion

The comparative analysis of this compound and 3,4-dimethoxybenzoyl chloride clearly demonstrates the profound impact of substituent positioning on chemical reactivity. The cumulative inductive electron-withdrawing effect of two meta-methoxy groups in the 3,5-isomer leads to a marked increase in reactivity towards nucleophiles when compared to the 3,4-isomer, where the electron-donating resonance effect of the para-methoxy group deactivates the carbonyl center. This understanding, supported by quantitative kinetic data, is crucial for chemists in the rational design of synthetic routes and the prediction of reaction outcomes. For applications requiring a highly reactive acylating agent, this compound is the superior choice, while 3,4-dimethoxybenzoyl chloride offers a more moderate and potentially more selective reactivity profile.

A Comparative Analysis of the Reaction Kinetics of 3,5-Dimethoxybenzoyl Chloride and Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Influence of Methoxy (B1213986) Substitution on Acyl Chloride Reactivity.

This guide provides an objective comparison of the reaction kinetics of 3,5-dimethoxybenzoyl chloride and its unsubstituted counterpart, benzoyl chloride. The presence of two methoxy groups on the aromatic ring significantly alters the electronic properties of the benzoyl chloride moiety, thereby influencing its reactivity towards nucleophiles. This analysis is supported by experimental data from solvolysis reactions, offering valuable insights for reaction design and optimization in synthetic chemistry and drug development.

Quantitative Comparison of Solvolysis Rates

The reactivity of this compound and benzoyl chloride can be quantitatively compared by examining their pseudo-first-order rate constants (k) in various solvent systems. The following table summarizes key kinetic data obtained from solvolysis reactions at 25.0 °C.

CompoundSolvent System (v/v)Rate Constant (k) / s⁻¹Reference
This compound 80% Ethanol / 20% Water1.15 x 10⁻⁴[1]
50% Ethanol / 50% Water1.35 x 10⁻³[1]
90% Acetone / 10% Water1.08 x 10⁻⁵[1]
50% Acetone / 50% Water4.35 x 10⁻⁴[1]
Benzoyl Chloride 50% Ethanol / 50% Water1.4 x 10⁻²[2]
90% Acetone / 10% Water6.2 x 10⁻⁵[3]
50% Acetone / 50% Water1.2 x 10⁻²[3]

Analysis of Kinetic Data:

The data clearly indicates that this compound reacts significantly slower than benzoyl chloride under similar conditions. For instance, in 50% aqueous ethanol, benzoyl chloride is approximately 10 times more reactive. This difference in reactivity can be attributed to the electronic effects of the two methoxy groups.

The methoxy group is an electron-donating group through resonance, but an electron-withdrawing group through induction. In the case of 3,5-disubstitution, the electron-donating resonance effect does not directly stabilize the developing positive charge on the carbonyl carbon in the transition state of a nucleophilic attack. Instead, the primary influence comes from the electron-withdrawing inductive effect of the two oxygen atoms. This inductive withdrawal of electron density deactivates the carbonyl carbon towards nucleophilic attack, leading to a slower reaction rate compared to the unsubstituted benzoyl chloride.

Experimental Protocols

The kinetic data presented above were primarily determined through conductometric analysis of the solvolysis reactions. This method monitors the increase in conductivity of the solution over time as the reaction produces hydrochloric acid.

Detailed Methodology for Conductometric Rate Determination:

1. Materials and Reagents:

  • This compound (or Benzoyl chloride)

  • High-purity organic solvents (e.g., ethanol, acetone)

  • Deionized water

  • Conductivity meter with a temperature-controlled cell

  • Thermostatic water bath

  • Calibrated glassware (pipettes, volumetric flasks)

2. Preparation of Solvent Mixtures:

  • Prepare the desired binary solvent mixtures (e.g., 80% ethanol/20% water) by volume at a constant temperature (e.g., 25.0 °C).

3. Kinetic Run Procedure:

  • Place a known volume of the solvent mixture into the conductivity cell, which is submerged in the thermostatic water bath to maintain a constant temperature.

  • Allow the solvent to reach thermal equilibrium.

  • Prepare a stock solution of the acyl chloride in a non-reactive, anhydrous solvent (e.g., dry acetone).

  • Initiate the reaction by injecting a small, precise volume of the acyl chloride stock solution into the stirred solvent mixture in the conductivity cell. The final concentration of the acyl chloride should be low to ensure pseudo-first-order conditions.

  • Immediately start recording the conductivity of the solution at regular time intervals.

  • Continue recording until the conductivity reading remains constant, indicating the completion of the reaction.

4. Data Analysis:

  • The pseudo-first-order rate constant (k) is determined from the slope of a plot of the natural logarithm of the change in conductivity versus time. The relationship is given by the equation: ln(G∞ - Gt) = -kt + ln(G∞ - G₀) where:

    • G∞ is the conductivity at infinite time (reaction completion).

    • Gt is the conductivity at time t.

    • G₀ is the initial conductivity.

Visualizing the Workflow and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis Solvent Solvent Mixture Preparation Equilibration Thermal Equilibration of Solvent Solvent->Equilibration AcylChloride Acyl Chloride Stock Solution Initiation Reaction Initiation AcylChloride->Initiation Equilibration->Initiation Monitoring Conductivity Monitoring Initiation->Monitoring Plotting Plot ln(G∞ - Gt) vs. Time Monitoring->Plotting Calculation Calculate Rate Constant (k) from Slope Plotting->Calculation

Caption: Experimental workflow for determining solvolysis rate constants.

Electronic_Effects cluster_benzoyl_chloride Benzoyl Chloride cluster_dimethoxy This compound BC Benzoyl Chloride BC_carbonyl Electrophilic Carbonyl Carbon BC->BC_carbonyl Unsubstituted Ring DMBC_carbonyl Less Electrophilic Carbonyl Carbon DMBC 3,5-Dimethoxybenzoyl Chloride DMBC->DMBC_carbonyl DMBC_methoxy Two meta-Methoxy Groups (Inductive Withdrawal) DMBC_methoxy->DMBC_carbonyl Deactivating Effect

Caption: Influence of methoxy groups on carbonyl carbon electrophilicity.

References

A Comparative Guide to Reagents for Introducing the 3,5-Dimethoxybenzoyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of specific chemical moieties is a cornerstone of modern organic synthesis. The 3,5-dimethoxybenzoyl group, in particular, is a key structural component in a variety of biologically active molecules, including analogues of resveratrol (B1683913) and combretastatin (B1194345) A4. The selection of the appropriate reagent for its introduction is critical for optimizing reaction efficiency, yield, and compatibility with other functional groups. This guide provides an objective comparison of alternative reagents for the introduction of the 3,5-dimethoxybenzoyl group, supported by experimental data and detailed protocols.

Performance Comparison of Acylating Reagents

The traditional method for introducing the 3,5-dimethoxybenzoyl group involves the use of 3,5-dimethoxybenzoyl chloride. However, alternative reagents offer advantages in terms of milder reaction conditions, reduced side products, and applicability to sensitive substrates. The primary alternatives include the in situ activation of 3,5-dimethoxybenzoic acid using peptide coupling reagents and the use of the corresponding acyl fluoride (B91410).

Below is a comparative summary of the performance of these reagents for N-acylation (amide bond formation) and O-acylation (ester bond formation). The data presented is representative of typical yields and may vary depending on the specific substrate and reaction conditions.

Table 1: Comparison of Reagents for N-Acylation (Amide Formation)

Reagent/MethodSubstrate ExampleTypical Yield (%)Key AdvantagesKey Disadvantages
This compound Benzylamine90-95%High reactivity, cost-effectiveGenerates HCl, may require a base, sensitive to moisture
3,5-Dimethoxybenzoic Acid + HATU Benzylamine90-98%High efficiency, low racemization, mild conditionsHigher cost of reagent
3,5-Dimethoxybenzoic Acid + BOP Benzylamine85-95%Good for sterically hindered amines, suppresses side reactionsProduces carcinogenic HMPA as a byproduct
3,5-Dimethoxybenzoic Acid + DCC Benzylamine80-90%Cost-effective coupling agentForms insoluble DCU byproduct, can cause racemization
3,5-Dimethoxybenzoyl Fluoride Benzylamine~90% (estimated)More stable than the chloride, less sensitive to moistureLess common, may require synthesis from the acid

Table 2: Comparison of Reagents for O-Acylation (Ester Formation)

Reagent/MethodSubstrate ExampleTypical Yield (%)Key AdvantagesKey Disadvantages
This compound Phenol85-95%High reactivity, well-establishedCan lead to C-acylation (Fries rearrangement) with Lewis acids
3,5-Dimethoxybenzoic Acid + DCC/DMAP Ethanol90-95%Mild conditions (Steglich esterification), good for acid-sensitive alcoholsDCC can be an allergen, DCU byproduct removal
3,5-Dimethoxybenzoic Acid + H₂SO₄ Ethanol80-90%Simple (Fischer esterification), inexpensiveHarsh acidic conditions, not suitable for sensitive substrates
3,5-Dimethoxybenzoyl Fluoride Phenol~90% (estimated)Potentially higher selectivity for O-acylationLimited commercial availability

Experimental Protocols

Detailed methodologies for the synthesis and use of these reagents are provided below.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 3,5-dimethoxybenzoic acid to its corresponding acyl chloride using thionyl chloride.[1]

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Toluene (B28343)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Suspend 3,5-dimethoxybenzoic acid (72.9 g) in toluene (320 mL) in a round-bottom flask.

  • Add a few drops of DMF as a catalyst.

  • Heat the suspension to 50°C.

  • Add thionyl chloride (40 mL) dropwise over 10 minutes.

  • Heat the mixture to 90°C and stir for 2 hours until gas evolution ceases.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess toluene and thionyl chloride.

  • The resulting oily residue is crude this compound and can be used directly or purified by vacuum distillation.

Protocol 2: N-Acylation using this compound

This protocol details a standard procedure for the formation of an amide using this compound and a primary amine.

Materials:

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Amide Coupling using 3,5-Dimethoxybenzoic Acid and HATU

This protocol describes the formation of an amide using a modern coupling reagent, offering mild and efficient conditions.

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Amine (e.g., aniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 4: Steglich Esterification using 3,5-Dimethoxybenzoic Acid and DCC

This protocol details a mild esterification procedure suitable for acid-sensitive substrates.[2][3]

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Alcohol (e.g., ethanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve 3,5-dimethoxybenzoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate.

  • Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 5: Synthesis of 3,5-Dimethoxybenzoyl Fluoride

This protocol describes the synthesis of the acyl fluoride from the corresponding acyl chloride.[4]

Materials:

  • Crude this compound (from Protocol 1)

  • Potassium fluoride (KF)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of crude this compound (1.0 eq) in acetonitrile, add potassium fluoride (2.0 eq).

  • Heat the mixture at 50°C and stir for 24 hours under a nitrogen atmosphere.

  • After cooling, filter the mixture to remove inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude 3,5-dimethoxybenzoyl fluoride can be purified by silica (B1680970) gel column chromatography or vacuum distillation, yielding the product in approximately 52% yield.[4]

Visualizing the Workflow and Decision-Making Process

The selection and application of a reagent for introducing the 3,5-dimethoxybenzoyl group can be visualized as a logical workflow. The choice of reagent depends on factors such as the nature of the substrate, the desired reaction conditions, and cost considerations.

G cluster_start Starting Material cluster_reagents Reagent Preparation cluster_reaction Acylation Reaction cluster_products Products start 3,5-Dimethoxybenzoic Acid acid_chloride This compound (via SOCl₂) start->acid_chloride coupling Activated Ester (via Coupling Reagent) start->coupling acid_fluoride 3,5-Dimethoxybenzoyl Fluoride (via KF) acid_chloride->acid_fluoride acylation Acylation of Substrate (R-XH) acid_chloride->acylation acid_fluoride->acylation coupling->acylation amide Amide (X = N) acylation->amide ester Ester (X = O) acylation->ester

Caption: General workflows for the preparation and use of 3,5-dimethoxybenzoylating agents.

The decision of which reagent to employ can be guided by a logical process, as illustrated in the diagram below. This decision tree helps researchers select the most appropriate method based on their specific synthetic needs.

G start Start: Introduce 3,5-Dimethoxybenzoyl Group q1 Is the substrate sensitive to acid? start->q1 a1_yes Use Coupling Reagent (e.g., HATU, DCC/DMAP) q1->a1_yes Yes a1_no Is cost a primary concern? q1->a1_no No a2_yes Use 3,5-Dimethoxybenzoyl Chloride a1_no->a2_yes Yes a2_no Consider Coupling Reagent for mildness or Acyl Fluoride for stability a1_no->a2_no No

Caption: A decision tree for selecting an appropriate reagent for 3,5-dimethoxybenzoylation.

Conclusion

While this compound remains a robust and cost-effective reagent for introducing the 3,5-dimethoxybenzoyl group, a range of valuable alternatives are available to the modern synthetic chemist. The use of coupling reagents such as HATU and DCC in conjunction with 3,5-dimethoxybenzoic acid provides milder conditions that are often necessary for complex and sensitive substrates. For applications requiring a more stable acylating agent, 3,5-dimethoxybenzoyl fluoride presents a viable, albeit less common, alternative. The choice of reagent should be guided by a careful consideration of the substrate's properties, desired reaction conditions, and overall synthetic strategy. This guide provides the necessary data and protocols to make an informed decision for the successful incorporation of the 3,5-dimethoxybenzoyl moiety into target molecules.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Amides Derived from 3,5-Dimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Amides derived from 3,5-dimethoxybenzoyl chloride have emerged as a promising class of compounds, exhibiting a diverse range of biological activities. This guide provides a comprehensive comparison of their performance in various biological assays, supported by experimental data and detailed protocols to facilitate further research and development.

The 3,5-dimethoxybenzoyl moiety serves as a versatile scaffold, and its incorporation into various amide structures has led to the discovery of potent anticancer, antimicrobial, and enzyme-inhibiting agents. This guide will delve into the specifics of these activities, presenting a clear and objective comparison of different derivatives.

Anticancer and Antimitotic Activity: A Promising Frontier

Several studies have highlighted the potential of 3,5-dimethoxybenzoyl amides and their structural analogs, such as those derived from 3,4,5-trimethoxybenzoyl chloride, as potent anticancer agents. These compounds often exert their effects by disrupting microtubule dynamics, a critical process in cell division, leading to cell cycle arrest and apoptosis.

A notable class of compounds, 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles, has demonstrated significant antiproliferative activity.[1][2] Structure-activity relationship studies have revealed that substitutions on the phenyl ring of the anilino moiety play a crucial role in modulating their anticancer efficacy.[1][2]

Table 1: In Vitro Antiproliferative Activity of 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazole Derivatives [1][2]

CompoundR SubstituentCancer Cell LineIC50 (nM)
3c p-MeVarious6 - 23
3e m,p-diMeVariousData not specified
3f p-EtVariousData not specified
CA-4 (Combretastatin A-4) -VariousComparable to 3c, 3e, 3f

Note: The original research paper states that compounds 3c, 3e, and 3f were "more or less as active as CA-4". Specific IC50 values for all cell lines were not provided in the abstract.

The most active compounds from this series, particularly compound 3c , have shown antivascular activity in Human Umbilical Vein Endothelial Cells (HUVEC) comparable to the well-known antimitotic agent Combretastatin A-4 (CA-4).[1][2] In vivo studies in mice with syngeneic hepatocellular carcinoma further demonstrated the potential of compound 3c as a promising antimitotic agent for clinical development.[1][2]

The general synthetic approach to these and other bioactive amides involves the reaction of the corresponding acid chloride, such as this compound, with an appropriate amine.

G cluster_synthesis General Synthesis of Bioactive Amides 3,5-Dimethoxybenzoic_acid 3,5-Dimethoxybenzoic Acid 3,5-Dimethoxybenzoyl_chloride This compound 3,5-Dimethoxybenzoic_acid->3,5-Dimethoxybenzoyl_chloride Activation Thionyl_chloride Thionyl Chloride (SOCl2) or Oxalyl Chloride Amide_product Biologically Active Amide 3,5-Dimethoxybenzoyl_chloride->Amide_product Amidation Amine Primary or Secondary Amine Amine->Amide_product

Caption: General synthetic workflow for producing amides from 3,5-dimethoxybenzoic acid.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Research into new antimicrobial agents is crucial, and amides derived from this compound have shown potential in this area. While specific data on 3,5-dimethoxybenzoyl amides is emerging, related structures provide valuable insights. For instance, dihydroisocoumarin derivatives, which can be conceptually linked to benzoyl structures, have demonstrated selective antibacterial activity, particularly against Gram-positive bacteria.[3]

The general workflow for evaluating the antimicrobial potential of newly synthesized compounds is a multi-step process.

G cluster_antimicrobial_testing Antimicrobial Activity Evaluation Workflow Synthesis Synthesis of 3,5-Dimethoxybenzoyl Amides MIC_determination Minimal Inhibitory Concentration (MIC) Assay Synthesis->MIC_determination MBC_determination Minimal Bactericidal Concentration (MBC) Assay MIC_determination->MBC_determination Biofilm_inhibition Biofilm Inhibition Assay MBC_determination->Biofilm_inhibition Data_analysis Data Analysis and Structure-Activity Relationship Biofilm_inhibition->Data_analysis G cluster_enzyme_inhibition Enzyme Inhibitor Development and Testing Target_selection Target Enzyme Selection Compound_design Design and Synthesis of 3,5-Dimethoxybenzoyl Amides Target_selection->Compound_design In_vitro_assay In Vitro Enzyme Inhibition Assay (e.g., IC50) Compound_design->In_vitro_assay Kinetic_studies Enzyme Kinetic Studies In_vitro_assay->Kinetic_studies In_silico_studies In Silico Docking and SAR Studies In_vitro_assay->In_silico_studies Lead_optimization Lead Optimization Kinetic_studies->Lead_optimization In_silico_studies->Lead_optimization

References

Unveiling Reaction Pathways: A Comparative Guide to the Kinetic Solvent Isotope Effect in the Methanolysis of 3,5-Dimethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of reaction mechanisms is paramount. The kinetic solvent isotope effect (KSIE) serves as a powerful tool in this endeavor, offering insights into the transition state of a reaction. This guide provides a comparative analysis of the KSIE in the methanolysis of 3,5-dimethoxybenzoyl chloride against other substituted benzoyl chlorides, supported by experimental data and detailed protocols.

The methanolysis of benzoyl chlorides can proceed through various mechanisms, including associative or dissociative pathways. The KSIE, determined by comparing the reaction rate in methanol (B129727) (MeOH) to that in deuterated methanol (MeOD), helps to elucidate the degree of solvent involvement in the rate-determining step. A KSIE value greater than one typically suggests that the O-H bond of the solvent is being broken in the transition state, indicating a mechanism where the solvent acts as a nucleophile and potentially as a general base.

Comparative Analysis of Kinetic Solvent Isotope Effects

The KSIE for the methanolysis of this compound provides a valuable data point for mechanistic interpretation when compared with other substituted benzoyl chlorides. The electron-donating methoxy (B1213986) groups at the meta positions of this compound influence its reactivity and the mechanism of its solvolysis.

Compoundk(MeOH)/k(MeOD)Reaction Temperature (°C)
This compound1.4825.0
Benzoyl Chloride1.550
p-Methoxybenzoyl Chloride1.220

This table summarizes the kinetic solvent isotope effect for the methanolysis of this compound and its comparison with benzoyl chloride and p-methoxybenzoyl chloride.

The observed KSIE of 1.48 for this compound suggests a significant involvement of the solvent in the transition state. This value is comparable to that of the parent benzoyl chloride (1.55), indicating a similar mechanism where the methanol molecule likely acts as a nucleophile in the rate-determining step. In contrast, the lower KSIE for p-methoxybenzoyl chloride (1.22) may suggest a transition state with less O-H bond cleavage, potentially due to the electron-donating effect of the para-methoxy group stabilizing a more developed positive charge on the carbonyl carbon and favoring a more dissociative character.

Experimental Workflow and Methodologies

The determination of the kinetic solvent isotope effect involves a series of precise experimental steps to measure the reaction rates in both normal and deuterated solvents under identical conditions.

G cluster_prep Preparation cluster_reaction Kinetic Runs cluster_analysis Data Analysis prep_reagents Prepare stock solutions of This compound in a dry, inert solvent. initiate_reaction Initiate the reaction by injecting the benzoyl chloride solution into the thermostatted solvent (MeOH or MeOD). prep_reagents->initiate_reaction Add prep_solvents Prepare reaction solutions of Methanol (MeOH) and Methanol-d1 (MeOD). prep_solvents->initiate_reaction Add monitor_reaction Monitor the reaction progress over time. initiate_reaction->monitor_reaction Proceeds determine_rate Determine the pseudo-first-order rate constant (k) from the concentration vs. time data. monitor_reaction->determine_rate Data calculate_ksie Calculate the KSIE: k(MeOH) / k(MeOD) determine_rate->calculate_ksie Rate Constants

A generalized workflow for determining the kinetic solvent isotope effect.
Experimental Protocols

A common and effective method for monitoring the kinetics of the methanolysis of benzoyl chlorides is through conductometry. This technique relies on the production of hydrochloric acid (HCl) as a byproduct of the reaction, which increases the conductivity of the solution over time.

Materials and Equipment:

  • This compound (and other benzoyl chlorides for comparison)

  • Anhydrous methanol (MeOH)

  • Anhydrous methanol-d1 (MeOD, 99.5 atom % D)

  • Dry, inert solvent for stock solutions (e.g., anhydrous acetonitrile)

  • Conductivity meter and probe

  • Thermostatted water bath

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Syringes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the benzoyl chloride in the dry, inert solvent. The concentration should be chosen such that the final concentration in the reaction mixture is appropriate for the kinetic run (typically in the millimolar range).

    • Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the benzoyl chloride.

  • Kinetic Measurements in Methanol (MeOH):

    • Place a known volume of anhydrous methanol into a reaction vessel equipped with a magnetic stir bar and the conductivity probe.

    • Equilibrate the reaction vessel in the thermostatted water bath to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Initiate the reaction by rapidly injecting a small, known volume of the benzoyl chloride stock solution into the stirring methanol. Start recording the conductivity as a function of time.

    • Continue recording until the reaction is complete, as indicated by a stable conductivity reading (infinity value).

  • Kinetic Measurements in Methanol-d1 (MeOD):

    • Repeat the exact same procedure as in step 2, but replace methanol with methanol-d1. It is crucial to use the same concentrations and temperature to ensure a valid comparison.

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics due to the large excess of methanol. The rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductance at time t, and G∞ is the conductance at infinite time. The slope of this plot is equal to -k.

    • Alternatively, specialized kinetics software can be used to fit the conductance versus time data to a first-order rate equation.

    • Calculate the kinetic solvent isotope effect by dividing the rate constant obtained in methanol by the rate constant obtained in methanol-d1: KSIE = k(MeOH) / k(MeOD).

This detailed approach allows for the precise determination of the KSIE, providing valuable mechanistic insights that are crucial for the rational design and development of chemical entities in the pharmaceutical and other scientific fields.

A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts reactions, encompassing both alkylation and acylation, are fundamental pillars of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. Central to these transformations is the choice of a Lewis acid catalyst, which profoundly influences reaction efficiency, selectivity, and substrate scope. This guide provides an objective comparison of commonly employed Lewis acid catalysts, supported by experimental data, to aid in the selection of the optimal catalyst for specific research and development applications.

Performance Comparison of Lewis Acid Catalysts

The efficacy of a Lewis acid catalyst in a Friedel-Crafts reaction is contingent on several factors, including the nature of the aromatic substrate, the alkylating or acylating agent, and the reaction conditions. Below is a summary of the performance of various Lewis acids in the acylation of activated aromatic compounds.

CatalystCatalyst Loading (mol%)Acylating AgentAromatic SubstrateReaction Time (h)Yield (%)Key Considerations
AlCl₃ 100 - 200Acyl HalideActivated ArenesShortHighHighly reactive and widely used, but often required in stoichiometric amounts. Moisture sensitive and can lead to side reactions with sensitive substrates.
FeCl₃ 100 - 150Acyl HalideActivated ArenesModerateModerate to HighA less potent but more manageable and cost-effective alternative to AlCl₃. It is also less sensitive to moisture.[1]
BF₃·OEt₂ Catalytic to StoichiometricAcyl Halide/Anhydride (B1165640)Activated/Moderately Activated ArenesVariableGood to HighA versatile and convenient liquid catalyst. Its reactivity is generally milder than AlCl₃.
SnCl₄ Catalytic to StoichiometricAcyl HalideActivated ArenesVariableGood to HighA strong Lewis acid, often used when milder catalysts are ineffective. Can be used in catalytic amounts.
ZnCl₂ 100 - 200Acyl Halide/AnhydrideActivated ArenesModerate to LongModerateA milder Lewis acid that may require higher temperatures or longer reaction times, but can offer improved selectivity.
Sc(OTf)₃ 1 - 10Acyl Halide/AnhydrideActivated/Deactivated ArenesShort to ModerateHigh to ExcellentA highly efficient, water-tolerant, and reusable catalyst. Effective for a broad range of substrates, including deactivated ones.[2]
Yb(OTf)₃ 1 - 10Acyl Halide/AnhydrideActivated/Heteroaromatic ArenesShort to ModerateHigh to ExcellentSimilar to Sc(OTf)₃, it is a powerful and reusable water-tolerant Lewis acid.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for Friedel-Crafts acylation and alkylation.

Friedel-Crafts Acylation of Anisole (B1667542) with Acetic Anhydride using Aluminum Chloride

This procedure details the acylation of anisole, an activated aromatic compound, using a traditional Lewis acid catalyst.

Materials:

  • Anisole

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • 10% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anisole (1 equivalent) in dry dichloromethane.

  • Cool the flask in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution in portions. The addition is exothermic and should be done slowly to maintain the temperature below 10 °C.

  • To this suspension, add acetic anhydride (1.1 equivalents) dropwise via a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, 10% NaOH solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The product, 4-methoxyacetophenone, can be further purified by recrystallization or column chromatography.

Friedel-Crafts Alkylation of m-Xylene (B151644) with tert-Butyl Chloride using Ferric Chloride

This protocol describes the alkylation of m-xylene using a milder Lewis acid catalyst.[1]

Materials:

  • m-Xylene (1,3-dimethylbenzene)

  • tert-Butyl chloride (2-chloro-2-methylpropane)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Ice

Procedure:

  • To a clean, dry test tube, add m-xylene and tert-butyl chloride.

  • Clamp the test tube in an ice bath to cool the mixture.

  • Prepare a gas trap by inserting a Pasteur pipet into a thermometer adapter and placing it into a larger test tube containing moist cotton and litmus (B1172312) paper to trap the evolved HCl gas.

  • Quickly weigh the anhydrous ferric chloride and add it to the cooled reaction mixture.

  • Immediately seal the system with the thermometer adapter and the gas trap.

  • Observe the reaction for a short induction period, after which vigorous bubbling (evolution of HCl gas) will commence.

  • Allow the reaction to proceed in the ice bath until the rate of bubbling subsides (approximately 30 minutes).

  • Remove the ice bath and let the reaction mixture warm to room temperature.

  • Work-up the reaction by adding water and extracting the product with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the alkylated product.

Reaction Mechanisms and Catalyst Selection

The following diagrams illustrate the fundamental signaling pathway of a Friedel-Crafts reaction and a logical workflow for catalyst selection.

Friedel_Crafts_Acylation cluster_activation Step 1: Acylium Ion Formation cluster_substitution Step 2: Electrophilic Aromatic Substitution AcylHalide R-CO-X Complex [R-CO-X---MXn] AcylHalide->Complex + LewisAcid MXn LewisAcid->Complex AcyliumIon R-C≡O⁺ Complex->AcyliumIon LewisAcidComplex [MXn+1]⁻ Complex->LewisAcidComplex AromaticRing Ar-H SigmaComplex Arenium Ion (σ-complex) AcyliumIon->SigmaComplex LewisAcidComplex->SigmaComplex AromaticRing->SigmaComplex + ProductComplex [Ar-CO-R---MXn] SigmaComplex->ProductComplex - H⁺ FinalProduct Ar-CO-R ProductComplex->FinalProduct + H₂O workup

General mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation.

Catalyst_Selection_Workflow Start Define Reaction: Aromatic Substrate & Alkylating/Acylating Agent SubstrateActivity Substrate Activity? Start->SubstrateActivity ReactionType Alkylation or Acylation? SubstrateActivity->ReactionType Activated CatalystChoice1 Strong Lewis Acid: AlCl₃, FeCl₃ SubstrateActivity->CatalystChoice1 Deactivated MoistureSensitivity Moisture Sensitive? ReactionType->MoistureSensitivity Acylation ConsiderRearrangement Consider Carbocation Rearrangement ReactionType->ConsiderRearrangement Alkylation MoistureSensitivity->CatalystChoice1 No CatalystChoice3 Water-Tolerant Catalyst: Sc(OTf)₃, Yb(OTf)₃ MoistureSensitivity->CatalystChoice3 Yes Stoichiometry Stoichiometric amount of catalyst likely needed CatalystChoice1->Stoichiometry CatalystChoice2 Milder Lewis Acid: ZnCl₂, Supported Catalysts ConsiderRearrangement->CatalystChoice2

Decision workflow for selecting a Lewis acid catalyst.

References

A Comparative Guide to the Electrophilicity of Substituted Benzoyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electrophilicity of the carbonyl carbon in benzoyl chlorides is a critical determinant of their reactivity in nucleophilic acyl substitution reactions, a cornerstone of many synthetic and biological processes. The electronic nature of substituents on the aromatic ring profoundly modulates this reactivity. This guide provides a comparative analysis of the electrophilicity of various substituted benzoyl chlorides, supported by experimental kinetic data and detailed methodologies.

Substituent Effects on Electrophilicity: A Quantitative Comparison

The reactivity of substituted benzoyl chlorides is significantly influenced by the electron-donating or electron-withdrawing nature of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, increasing its electrophilicity and accelerating nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease electrophilicity by delocalizing electron density onto the carbonyl carbon.

The rate of solvolysis, a reaction where the solvent acts as the nucleophile, is a common and effective measure of the electrophilicity of benzoyl chlorides. The following table summarizes the rate constants (k) for the solvolysis of several para-substituted benzoyl chlorides in 97% w/w hexafluoroisopropanol-water (97H) at 25°C.

Substituent (Z)Substituent TypeRate Constant (k) in 97H at 25°C (s⁻¹)Relative Rate (k_Z / k_H)
p-OCH₃Electron-Donating1.9 x 10⁻¹2375
p-CH₃Electron-Donating8.0 x 10⁻³100
p-HReference8.0 x 10⁻⁵1
p-ClElectron-Withdrawing1.1 x 10⁻⁵0.1375
p-NO₂Strong Electron-Withdrawing1.0 x 10⁻⁷0.00125

Data compiled from solvolysis studies of p-substituted benzoyl chlorides.[1][2]

As the data illustrates, electron-donating groups like methoxy (B1213986) and methyl significantly increase the reaction rate, suggesting a mechanism with substantial carbocation character (SN1-like). In contrast, electron-withdrawing groups like chloro and nitro drastically decrease the rate, which is consistent with a mechanism involving direct nucleophilic attack on the carbonyl carbon (SN2-like).

The Hammett Relationship: Quantifying Substituent Effects

The electronic influence of substituents on the reaction rate can be quantified using the Hammett equation, which relates the logarithm of the rate constant to a substituent constant (σ) and a reaction constant (ρ):

log(k_Z / k_H) = ρσ

A plot of log(k) versus the Hammett substituent constant (σ) for the solvolysis of substituted benzoyl chlorides can reveal important mechanistic information. A large negative ρ value indicates the development of positive charge in the transition state, characteristic of an SN1 mechanism. Conversely, a positive ρ value suggests the buildup of negative charge, as seen in an SN2 mechanism. For the solvolysis of benzoyl chlorides in many solvents, curved Hammett plots are often observed, indicating a change in the rate-determining step or a shift in the mechanism across the series of substituents.[3][4][5]

Experimental Protocol: Determination of Solvolysis Rates

The following is a generalized methodology for determining the solvolysis rates of substituted benzoyl chlorides, based on conductimetric analysis.

Objective: To measure the first-order rate constants for the solvolysis of a series of substituted benzoyl chlorides in a given solvent system.

Materials:

  • Substituted benzoyl chlorides (e.g., p-methoxybenzoyl chloride, p-nitrobenzoyl chloride, etc.)

  • High-purity solvent (e.g., 97% hexafluoroisopropanol/water, aqueous ethanol, etc.)

  • Conductivity meter with a suitable probe

  • Constant temperature bath

  • Volumetric flasks and pipettes

  • Syringe for injection of the substrate

Procedure:

  • Solvent Preparation: Prepare the desired solvent mixture with high precision. For example, a 97% w/w hexafluoroisopropanol-water solution.

  • Temperature Control: Equilibrate the solvent in the reaction vessel, which is immersed in a constant temperature bath set to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Substrate Solution Preparation: Prepare a dilute stock solution of the benzoyl chloride derivative in a dry, inert solvent (e.g., acetone).

  • Kinetic Run: a. Place the conductivity probe into the equilibrated solvent in the reaction vessel and allow the reading to stabilize. b. Initiate the reaction by injecting a small, precise volume of the benzoyl chloride stock solution into the rapidly stirred solvent. The final concentration of the benzoyl chloride should be low (e.g., <10⁻³ M) to ensure first-order kinetics.[1] c. Record the change in conductivity of the solution over time. The solvolysis reaction produces hydrochloric acid, which increases the conductivity of the solution. Data points should be collected at regular intervals until the reaction is complete (typically > 3 half-lives).

  • Data Analysis: a. The first-order rate constant (k) can be determined by fitting the conductivity-time data to a first-order rate equation. b. The final conductivity value (G∞) is measured after the reaction has gone to completion. The rate constant is then calculated from the slope of a plot of ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t.

Logical Relationship of Substituent Effects on Reactivity

The following diagram illustrates how the electronic nature of a substituent on the benzoyl chloride ring influences the electrophilicity of the carbonyl carbon and dictates the favored reaction pathway.

Substituent_Effects substituent Substituent on Benzoyl Chloride edg Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) substituent->edg ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl) substituent->ewg decreased_e Decreased edg->decreased_e increased_e Increased ewg->increased_e electrophilicity Carbonyl Carbon Electrophilicity mechanism Favored Reaction Mechanism electrophilicity->mechanism Determines decreased_e->electrophilicity increased_e->electrophilicity sn1 SN1-like (Dissociative) mechanism->sn1 Less Electrophilic sn2 SN2-like (Associative) mechanism->sn2 More Electrophilic

Caption: Substituent effects on benzoyl chloride reactivity.

This guide provides a foundational understanding of the factors governing the electrophilicity of substituted benzoyl chlorides. For professionals in drug development and chemical research, a thorough grasp of these principles is essential for predicting reaction outcomes, designing synthetic routes, and understanding the mechanisms of action of bioactive molecules.

References

A Comparative Analysis of 3,5-Dimethoxybenzoyl Chloride as a Hydroxyl Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. For the protection of hydroxyl groups, a variety of acylating agents are available, each with distinct stability profiles and deprotection conditions. This guide provides an objective comparison of 3,5-dimethoxybenzoyl chloride with two other common benzoyl-based protecting group reagents: benzoyl chloride and p-methoxybenzoyl chloride. The analysis is supported by experimental data on their application and removal, providing researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic strategies.

Core Properties and Chemical Behavior

The reactivity and stability of benzoyl-type protecting groups are significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as methoxy (B1213986) groups, increase the lability of the corresponding ester towards acidic and oxidative cleavage.

  • Benzoyl (Bz) Group: Forms a stable ester that is resistant to a wide range of reaction conditions, including acidic and many oxidative environments. Deprotection is typically achieved under basic conditions (saponification).

  • p-Methoxybenzoyl (PMB) Group: The electron-donating methoxy group at the para position makes the PMB ester more susceptible to acidic cleavage than the simple benzoyl ester. However, it is notably stable to oxidative cleavage by reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), a reagent commonly used to cleave p-methoxybenzyl (PMB) ethers.

  • 3,5-Dimethoxybenzoyl (DMB) Group: The two electron-donating methoxy groups at the meta positions further enhance the acid lability of the ester compared to the benzoyl group. This allows for deprotection under milder acidic conditions, offering a greater degree of selectivity in the presence of other acid-sensitive functionalities.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of this compound in comparison to benzoyl chloride and p-methoxybenzoyl chloride for the protection and deprotection of alcohols. Yields are indicative and can vary depending on the substrate and specific reaction conditions.

Table 1: Protection of Primary Alcohols

ReagentSubstrateBase/CatalystSolventTime (h)Temp (°C)Yield (%)
This compound Benzyl AlcoholPyridine (B92270), DMAP (cat.)DCM2RT>95 (estimated)
Benzoyl ChlorideBenzyl AlcoholTMEDACH₂Cl₂<0.1-7898[1]
Benzoyl ChlorideBenzyl AlcoholCuO (cat.)Solvent-free0.33RT92
p-Methoxybenzoyl Chloride4-EthylphenolCs₂CO₃DMF2RT78

Table 2: Deprotection Conditions and Yields

| Protecting Group | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 3,5-Dimethoxybenzoyl | TFA (10%) | DCM | 1-4 | RT | High (qualitative) | | Benzoyl | NaOH (1M) | MeOH/H₂O | 5 | RT | 99[2] | | Benzoyl (Benzyl Ester) | NiCl₂·6H₂O, NaBH₄ | Methanol | 0.1-1 | RT | up to 95[3] | | p-Methoxybenzoyl | TFA (10%) | DCM | <1 | RT | Quantitative[4] | | p-Methoxybenzoyl | POCl₃ | DCE | RT | 82[4] |

Experimental Protocols

Detailed methodologies for the protection of a primary alcohol and the subsequent deprotection are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Protocol 1: Protection of a Primary Alcohol with this compound

Objective: To protect a primary alcohol with the 3,5-dimethoxybenzoyl group.

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (1.1 equiv)

  • Pyridine (2.0 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon).

  • Add pyridine and DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the 3,5-dimethoxybenzoyl protected alcohol.

Protocol 2: Deprotection of a 3,5-Dimethoxybenzoyl Ester via Acidolysis

Objective: To cleave the 3,5-dimethoxybenzoyl protecting group using trifluoroacetic acid.

Materials:

  • 3,5-Dimethoxybenzoyl protected alcohol (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the 3,5-dimethoxybenzoyl protected alcohol in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid dropwise (typically 10-50% v/v).

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with DCM (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Mandatory Visualization

The following diagrams illustrate the key chemical transformations and the concept of orthogonal deprotection.

Protection_Reaction cluster_reactants Reactants cluster_products Products Alcohol R-OH (Alcohol) ProtectedAlcohol R-O-CO-C₆H₃(OMe)₂ (Protected Alcohol) Alcohol->ProtectedAlcohol Protection ProtectingReagent 3,5-(MeO)₂C₆H₃COCl (this compound) ProtectingReagent->ProtectedAlcohol Byproduct HCl Base Base (e.g., Pyridine) DMAP (cat.) Base->ProtectedAlcohol

Caption: General workflow for the protection of an alcohol.

Deprotection_Pathways cluster_DMB 3,5-Dimethoxybenzoyl (DMB) cluster_Bz Benzoyl (Bz) cluster_PMB p-Methoxybenzoyl (PMB) Protected_Alcohol Protected Alcohol R-O-BzR' DMB_Protected R-O-DMB DMB_Deprotected R-OH DMB_Protected->DMB_Deprotected Mild Acid (e.g., TFA) Bz_Protected R-O-Bz Bz_Deprotected R-OH Bz_Protected->Bz_Deprotected Base (e.g., NaOH) PMB_Protected R-O-PMB PMB_Deprotected R-OH PMB_Protected->PMB_Deprotected Acid (e.g., TFA) Orthogonal_Deprotection Orthogonal Deprotection Strategy Start Substrate with -O-DMB and -O-SiR₃ Intermediate1 Substrate with -O-DMB and -OH Start->Intermediate1 Fluoride Source (e.g., TBAF) Final Substrate with -OH and -OH Intermediate1->Final Mild Acid (e.g., TFA)

References

A Comparative Analysis of Thionyl Chloride and Oxalyl Chloride for Acyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient conversion of carboxylic acids to acyl chlorides is a pivotal step in the synthesis of a vast array of pharmaceuticals and fine chemicals. The choice of chlorinating agent is critical, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being two of the most prominent reagents. This guide provides an objective, data-driven comparison of their synthesis yields, operational parameters, and mechanistic pathways to inform reagent selection in a laboratory setting.

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation that significantly enhances the reactivity of the carboxyl group, paving the way for the synthesis of esters, amides, and other derivatives. While both thionyl chloride and oxalyl chloride effectively facilitate this transformation, they differ notably in their reaction conditions, selectivity, and cost-effectiveness.[1]

Performance Comparison at a Glance

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Typical Reaction Temperature Reflux (e.g., neat or in a high-boiling solvent)Room Temperature
Reaction Time Several hoursTypically 1-2 hours
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)
Catalyst Not always necessary, but can be usedCatalytic DMF is commonly used
Reactivity Highly reactive, can lead to side reactionsGenerally milder and more selective
Work-up Distillation to remove excess reagentEvaporation of solvent and excess reagent
Cost Less expensiveMore expensive
Scale Suitable for small and large-scale synthesisMore commonly used for small to medium-scale synthesis

Quantitative Yield Comparison

While comprehensive side-by-side studies across a wide range of substrates are not abundant in a single source, a compilation of data from various syntheses illustrates the relative performance of the two reagents. Oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), generally provides higher or comparable yields under milder conditions, particularly for sensitive substrates.

Carboxylic AcidProduct Acyl ChlorideReagentYield (%)Reference
Benzoic AcidBenzoyl ChlorideThionyl Chloride~90% (with PCl₅)
Sodium BenzoateBenzoyl ChlorideOxalyl Chloride97%
(4-Methylphenoxy)acetic acid(4-Methylphenoxy)acetyl chlorideThionyl Chloride85-92%[2]
(4-Methylphenoxy)acetic acid(4-Methylphenoxy)acetyl chlorideOxalyl Chloride"Generally high"[2]
Salicylic AcidSalicyloyl ChlorideThionyl ChlorideVariable, susceptible to degradation[3]
Salicylic AcidSalicyloyl ChlorideOxalyl Chloride"Excellent yields"[3]
2-(p-Tolyl)propionic acid2-(p-Tolyl)propanoyl chlorideThionyl ChlorideNot specified (used in-situ)[4]
α-Chloroacrylic acidα-Chloroacrylyl chlorideThionyl Chloride"Very low yields"[5]
α-Chloroacrylic acidα-Chloroacrylyl chlorideOxalyl Chloride"High yields"[5]

Note: The yields for benzoyl chloride with thionyl chloride are inferred from a reaction with the similarly reactive phosphorus pentachloride.

Reaction Mechanisms and Logical Workflow

The underlying mechanisms for both reagents involve the conversion of the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by a chloride ion.[1]

Thionyl Chloride Mechanism

The reaction between a carboxylic acid and thionyl chloride proceeds through the formation of a chlorosulfite intermediate. This intermediate is highly reactive and subsequently undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, sulfur dioxide, and hydrogen chloride.

ThionylChloride_Mechanism RCOOH Carboxylic Acid Intermediate Chlorosulfite Intermediate RCOOH->Intermediate + SOCl₂ SOCl2 Thionyl Chloride RCOCl Acyl Chloride Intermediate->RCOCl + Cl⁻ SO2 Sulfur Dioxide (g) Intermediate->SO2 HCl Hydrogen Chloride (g) Intermediate->HCl OxalylChloride_Mechanism RCOOH Carboxylic Acid Vilsmeier Vilsmeier Intermediate RCOOH->Vilsmeier + RCOOH COCl2 Oxalyl Chloride COCl2->Vilsmeier + DMF DMF DMF (catalyst) Vilsmeier->DMF regenerated RCOCl Acyl Chloride Vilsmeier->RCOCl CO Carbon Monoxide (g) Vilsmeier->CO CO2 Carbon Dioxide (g) Vilsmeier->CO2 HCl Hydrogen Chloride (g) Vilsmeier->HCl Experimental_Workflow cluster_thionyl Thionyl Chloride Method cluster_oxalyl Oxalyl Chloride Method T1 Mix Carboxylic Acid and Thionyl Chloride T2 Reflux Reaction Mixture T1->T2 T3 Distill Excess Thionyl Chloride T2->T3 T4 Purify Acyl Chloride (e.g., distillation) T3->T4 O1 Dissolve Carboxylic Acid in Solvent with cat. DMF O2 Add Oxalyl Chloride at Room Temperature O1->O2 O3 Stir at Room Temperature O2->O3 O4 Evaporate Solvent and Excess Oxalyl Chloride O3->O4 O5 Purify Acyl Chloride (if necessary) O4->O5

References

Stability Showdown: 3,5-Dimethoxybenzamides vs. Standard Benzamides in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the landscape of modern drug discovery, the stability of a compound is a critical determinant of its therapeutic potential. For researchers, scientists, and drug development professionals, understanding the nuances of how structural modifications impact stability is paramount. This guide provides an objective comparison of the stability profiles of 3,5-dimethoxybenzamides and standard (unsubstituted) benzamides, drawing upon established principles of drug metabolism and available experimental data for related compounds.

While direct head-to-head comparative studies are not extensively available in the public literature, a strong inference can be drawn based on the well-documented metabolic pathways of substituted aromatic rings. This guide synthesizes this information to provide a predictive comparison of their chemical and metabolic stability.

At a Glance: Inferred Stability Comparison

The primary differentiator in stability between 3,5-dimethoxybenzamides and standard benzamides is expected to be in their metabolic profiles. The benzamide (B126) functional group itself is chemically robust. However, the addition of methoxy (B1213986) groups introduces new potential sites for metabolic attack.

Stability ParameterStandard Benzamide3,5-DimethoxybenzamideRationale
Chemical Stability Generally HighGenerally HighThe amide bond is inherently stable to hydrolysis under physiological conditions.[1]
Metabolic Stability Moderate to HighPotentially LowerSusceptible to O-demethylation by CYP450 enzymes, a common and often rapid metabolic pathway.[2][3][4]
Primary Metabolic Pathway Aromatic HydroxylationO-demethylation, followed by potential aromatic hydroxylation.[3][4]Methoxy groups are known metabolic "soft spots".[3]

Quantitative Stability Data on Substituted Benzamides

While direct comparative data is sparse, the following table includes stability data for various substituted benzamide derivatives from the literature to provide context for how substitutions can influence metabolic stability.

Compound ClassSubstitution PatternStability Measure (Half-life, t½)Species/System
N-benzyl-benzimidazoleMethoxy substitution7.4 minMouse Hepatic Microsomes[5]
Biphenyl-3-yl alkylcarbamatesN-cyclohexyl42.7 minRat Plasma[6]
Biphenyl-3-yl alkylcarbamatesN-methyl3.8 minRat Plasma[6]

In-Depth Analysis: Chemical vs. Metabolic Stability

Chemical Stability

The core benzamide structure is characterized by a resonance-stabilized amide bond, which confers significant resistance to chemical hydrolysis under neutral pH conditions.[7] Both standard and 3,5-dimethoxy-substituted benzamides are expected to be chemically stable in aqueous solutions at physiological pH and temperature. Degradation would typically require harsh acidic or basic conditions not encountered in vivo.[1] The electronic effects of the 3,5-dimethoxy groups are not anticipated to substantially alter the inherent stability of the amide bond itself.

Metabolic Stability

The most significant divergence in stability is predicted to occur through enzymatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[4][8]

  • Standard Benzamides: For an unsubstituted benzamide, the primary route of Phase I metabolism is typically hydroxylation of the aromatic ring. The rate of this process can vary depending on the specific CYP enzymes involved and the overall physicochemical properties of the molecule.

  • 3,5-Dimethoxybenzamides: The presence of methoxy groups on the aromatic ring introduces a well-known site of metabolic vulnerability: O-demethylation.[2] This process, also catalyzed by CYP enzymes, converts the methoxy group to a hydroxyl group (a phenol), which can then be rapidly conjugated and eliminated.[2][4] This O-demethylation pathway is often a more facile metabolic route than direct aromatic hydroxylation, suggesting that 3,5-dimethoxybenzamides may have a shorter metabolic half-life and higher intrinsic clearance compared to their unsubstituted counterparts.[3] Studies on other methoxy-containing aromatic compounds have identified O-demethylation as a major metabolic soft spot.[3]

Experimental Protocols

Accurate assessment of compound stability is crucial. Below are detailed methodologies for key in vitro stability assays.

Liver Microsomal Stability Assay

This assay is a standard in vitro method to assess the metabolic stability of a compound by incubating it with liver microsomes, which are rich in CYP450 enzymes.[9][10][11]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Test compound and positive control compounds (e.g., midazolam, dextromethorphan)[10]

  • Pooled liver microsomes (human, rat, or mouse)[9]

  • Phosphate (B84403) buffer (100 mM, pH 7.4)[9]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[9]

  • Magnesium chloride (MgCl2)[9]

  • Acetonitrile (B52724) with an internal standard for reaction termination and sample analysis

  • 96-well plates, incubator, centrifuge, LC-MS/MS system[10]

Procedure:

  • Preparation: Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO). Dilute to a final working concentration (e.g., 1 µM) in phosphate buffer.[10]

  • Reaction Mixture: In a 96-well plate, add the liver microsomes (e.g., 0.5 mg/mL final concentration) to the phosphate buffer containing MgCl2.[11]

  • Pre-incubation: Add the test compound to the microsome mixture and pre-incubate at 37°C for 5-10 minutes.[10]

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.[9]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[11]

  • Sample Preparation: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[10]

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg/mL microsomal protein)).[11]

Plasma Stability Assay

This assay determines the stability of a compound in plasma, which contains various esterases and other enzymes that can degrade certain chemical moieties.

Objective: To evaluate the susceptibility of a test compound to degradation by plasma enzymes.

Materials:

  • Test compound and a positive control (a compound known to be unstable in plasma).

  • Pooled plasma (human, rat, mouse, etc.) from an accredited vendor.

  • Phosphate buffer (pH 7.4).

  • Acetonitrile with an internal standard.

  • 96-well plates, incubator, centrifuge, LC-MS/MS system.

Procedure:

  • Preparation: Prepare stock solutions of the test and control compounds.

  • Incubation: Add the test compound to pre-warmed plasma at 37°C (final concentration typically 1-10 µM).

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture and add it to cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the percentage of the compound remaining at each time point compared to the 0-minute sample to determine the rate of degradation and the half-life.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate relevant signaling pathways where benzamide derivatives have shown activity, as well as a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution mix Mix Compound and Microsomes prep_compound->mix prep_microsomes Prepare Microsome Working Solution prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_nadph->initiate pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->initiate time_points Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) initiate->time_points terminate Terminate Reaction (Cold Acetonitrile + IS) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

General workflow for a liver microsomal stability assay.

hedgehog_pathway cluster_off Hedgehog 'OFF' State cluster_on Hedgehog 'ON' State PTCH1 PTCH1 SMO_off SMO (inactive) PTCH1->SMO_off Inhibits SUFU SUFU GLI GLI SUFU->GLI Sequesters GLI_R GLI-R (Repressor) GLI->GLI_R Proteolytic Cleavage Target_Genes_off Target Genes OFF GLI_R->Target_Genes_off Represses Hh Hedgehog Ligand (Shh) PTCH1_bound PTCH1 Hh->PTCH1_bound SMO_on SMO (active) PTCH1_bound->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Dissociates GLI from SUFU GLI_A GLI-A (Activator) SUFU_on->GLI_A Target_Genes_on Target Gene Transcription GLI_A->Target_Genes_on Activates

Simplified Hedgehog (Hh) signaling pathway.

dopamine_d2_pathway cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol Dopamine (B1211576) Dopamine D2R D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Ion Channel Modulation, Gene Transcription) PKA->Downstream Phosphorylates Benzamide Benzamide Antagonist (e.g., Antipsychotics) Benzamide->D2R Blocks

Dopamine D2 receptor signaling pathway.

References

Safety Operating Guide

Proper Disposal of 3,5-Dimethoxybenzoyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The safe handling and disposal of reactive chemical reagents such as 3,5-Dimethoxybenzoyl chloride are paramount for ensuring laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, encompassing immediate safety precautions, spill management, and a detailed neutralization protocol. Adherence to these procedures will mitigate risks associated with the corrosive and reactive nature of this compound.

This compound is classified as a corrosive solid that is acidic and organic.[1] It is known to cause severe skin burns and eye damage.[2] Due to its hazardous nature, all handling and disposal operations must be conducted with strict adherence to safety protocols and in compliance with local and national regulations.[2] The primary principle for the safe disposal of this acyl chloride is its conversion into a less hazardous substance through a controlled neutralization reaction prior to collection by a licensed waste disposal company.[3]

Immediate Safety Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All operations involving this compound must be performed within a certified chemical fume hood.

Personal Protective Equipment (PPE) Specification
Eye Protection Safety glasses with side-shields or chemical safety goggles. A face shield is also recommended.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, inspect prior to use).[1]
Skin and Body Protection Impervious clothing, such as a lab coat, to avoid skin contact.[1]
Respiratory Protection For operations with a risk of aerosol or dust formation, use an appropriate respirator.
Spill Management

In the event of a spill, immediate containment and cleanup are necessary to prevent the spread of the corrosive material.

  • Minor Spills: For small spills, use an inert, dry absorbent material like sand, earth, or vermiculite (B1170534) to cover the affected area. Once the material is fully absorbed, use non-sparking tools to collect it and place it into a suitable, clearly labeled, and closed container for hazardous waste disposal.[1][3]

  • Major Spills: In the case of a larger spill, evacuate the immediate area and promptly contact your institution's Environmental Health and Safety (EHS) department for assistance.

Disposal Protocol: Neutralization

The recommended method for the disposal of this compound involves a slow, controlled neutralization reaction. This procedure converts the reactive acyl chloride into the less reactive sodium salt of 3,5-dimethoxybenzoic acid. A critical safety precaution is to always add the acyl chloride slowly to the basic solution, never the other way around, to avoid a violent reaction.

Experimental Protocol for Neutralization
  • Preparation: In a chemical fume hood, prepare a large beaker or flask equipped with a magnetic stir bar. The container should be placed in an ice bath to manage the exothermic nature of the reaction.

  • Base Solution: Fill the container to no more than 25% of its volume with a cold 5-10% aqueous solution of sodium bicarbonate or sodium carbonate.

  • Slow Addition: While vigorously stirring the basic solution, slowly and carefully add the this compound in small portions. Be vigilant for any signs of excessive heat generation or gas evolution.

  • Reaction Monitoring: Continue stirring the mixture for several hours after the addition is complete to ensure the neutralization is thorough. The pH of the solution should be monitored to ensure it remains basic.

  • Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.

  • Final Disposal: The sealed container of neutralized waste must be disposed of through a licensed waste disposal company, in accordance with all local, regional, and national regulations.[2]

Logical Workflow for Disposal

cluster_prep Preparation cluster_procedure Neutralization Procedure cluster_disposal Waste Management A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Prepare Cold 5-10% Sodium Bicarbonate Solution B->C D Slowly Add this compound to Solution with Stirring C->D E Monitor Reaction and Ensure pH Remains Basic D->E F Allow Mixture to Return to Room Temperature E->F G Transfer Neutralized Waste to Labeled Hazardous Waste Container F->G H Arrange for Pickup by Licensed Waste Disposal Company G->H I Decontaminate Glassware and Workspace H->I

Caption: Logical workflow for the proper disposal of this compound.

By diligently following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby promoting a secure and environmentally responsible research setting.

References

Personal protective equipment for handling 3,5-Dimethoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling reactive chemicals like 3,5-Dimethoxybenzoyl chloride. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure compliance with safety standards.

Hazard Identification and Classification

This compound is a corrosive substance that poses significant health risks upon exposure.[1][2] It reacts violently with water and can liberate toxic gas.[2] Understanding its primary hazards is the first step toward safe handling.

Hazard ClassGHS ClassificationDescriptionCitations
Skin Corrosion/Irritation Skin Corrosion 1BCauses severe skin burns and eye damage.[1][3][4][5][6]
Acute Toxicity HarmfulHarmful if swallowed, in contact with skin, or if inhaled.[2]
Substance Properties CorrosiveMay be corrosive to metals.[4][7]
Reactivity Water-ReactiveReacts violently with water, liberating toxic gas.[2]

Personal Protective Equipment (PPE)

A systematic approach to safety is critical. The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationaleCitations
Eye/Face Protection Chemical safety goggles and a face shield (minimum 8 inches).To protect against splashes and vapors that can cause severe eye damage.[3][8][9][10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC). Inspect gloves before each use.To prevent skin contact which can result in severe burns.[6][8][9][11]
Body Protection Chemical-resistant lab coat or a full suit protecting against chemicals.To protect the body from accidental splashes and contact.[2][8][11]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 dust mask or Type P3 respirator cartridge) used in accordance with a respiratory protection program.To prevent inhalation of corrosive dust and vapors, especially when not handled in a fume hood.[3][6][12]

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is essential for minimizing risk. This workflow outlines the necessary steps from preparation to completion of work.

G prep 1. Preparation - Verify fume hood function. - Ensure eyewash/shower access. ppe_on 2. Don PPE - Wear all required equipment (goggles, face shield, gloves, lab coat). prep->ppe_on handling 3. Chemical Handling - Work exclusively within a chemical fume hood. - Avoid generating dust. ppe_on->handling storage 4. Storage - Keep container tightly closed. - Store in a cool, dry, well-ventilated area. handling->storage ppe_off 5. Doff PPE - Remove PPE carefully to avoid contamination. storage->ppe_off wash 6. Personal Hygiene - Wash hands and exposed skin thoroughly after handling. ppe_off->wash

Caption: Step-by-step workflow for safely handling this compound.

Detailed Steps:

  • Preparation and Engineering Controls : Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][8][13] Before starting, ensure that an eyewash station and a safety shower are readily accessible.[8][13]

  • Handling Procedure : Wear all requisite PPE as detailed in the table above.[2] Avoid direct contact with skin, eyes, and clothing.[1] Do not inhale dust or vapors.[1] Keep containers securely sealed when not in use.[4] This substance is incompatible with water, strong bases, alcohols, and oxidizing agents.[8][13]

  • Storage : Store the chemical in a cool, dry, and well-ventilated area, locked up, and away from incompatible materials.[4] The container should be kept tightly closed and may need to be stored under an inert gas to protect from moisture.[4][13]

Emergency Procedures

In case of accidental exposure or a spill, immediate and appropriate action is crucial.

G exposure Exposure Event skin Skin/Hair Contact - Remove all contaminated clothing. - Rinse skin with water/shower for 15+ min. exposure->skin eyes Eye Contact - Rinse cautiously with water for 15+ min. - Remove contact lenses, if present. - Continue rinsing. exposure->eyes inhalation Inhalation - Move person to fresh air. - Keep comfortable for breathing. exposure->inhalation ingestion Ingestion - Rinse mouth. - DO NOT induce vomiting. exposure->ingestion medical Seek Immediate Medical Attention (Call a POISON CENTER or doctor) skin->medical eyes->medical inhalation->medical ingestion->medical

Caption: First aid response logic for exposure to this compound.

Spill Response: In the event of a spill, evacuate the area immediately.[8] For minor spills, absorb with an inert, dry material such as sand or earth.[8] Do not use combustible materials. Collect the absorbed material into a suitable, labeled container for disposal.[8] Ventilate the area thoroughly. Do not allow the spilled chemical to enter drains or waterways.[8][11]

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical final step to ensure laboratory and environmental safety.

G waste_gen 1. Waste Generation (Unused chemical, contaminated PPE, absorbent materials) container 2. Containment - Place waste in a designated, - labeled, and sealed container. waste_gen->container storage 3. Temporary Storage - Store waste container in a secure, - designated area. container->storage disposal 4. Final Disposal - Arrange for disposal via an - approved waste disposal plant. storage->disposal

Caption: Workflow for the proper disposal of chemical and contaminated waste.

All waste materials must be disposed of in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain.[8][11] Contaminated clothing should be washed before reuse.[1][2] The final disposal should be handled by a licensed professional waste disposal service.[2][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.